Product packaging for MC-Val-Cit-PAB-retapamulin(Cat. No.:)

MC-Val-Cit-PAB-retapamulin

Número de catálogo: B13435911
Peso molecular: 1073.4 g/mol
Clave InChI: JYMCVUUKLDZABV-FWUPZJIZSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MC-Val-Cit-PAB-retapamulin is a useful research compound. Its molecular formula is C58H86N7O10S+ and its molecular weight is 1073.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H86N7O10S+ B13435911 MC-Val-Cit-PAB-retapamulin

Propiedades

Fórmula molecular

C58H86N7O10S+

Peso molecular

1073.4 g/mol

Nombre IUPAC

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate

InChI

InChI=1S/C58H85N7O10S/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74)/p+1/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57+,58+,65?/m1/s1

Clave InChI

JYMCVUUKLDZABV-FWUPZJIZSA-O

SMILES isomérico

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C

SMILES canónico

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to MC-Val-Cit-PAB-Retapamulin: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and mechanism of action of MC-Val-Cit-PAB-retapamulin, a drug-linker conjugate with potential applications in the development of Antibody-Drug Conjugates (ADCs). This document is intended for an audience with a strong background in chemistry, pharmacology, and drug development.

Core Structure and Components

This compound is a complex molecule designed for targeted drug delivery. It consists of three primary components: a cytotoxic payload (retapamulin), a cleavable linker system (MC-Val-Cit-PAB), and a reactive moiety for conjugation to a targeting antibody.

  • Retapamulin (B1680546): The cytotoxic agent in this conjugate. Retapamulin is a pleuromutilin (B8085454) antibiotic that acts as a potent inhibitor of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] Its inclusion in an ADC leverages its cytotoxic potential for anti-cancer applications.

  • MC-Val-Cit-PAB Linker: This linker is a sophisticated system designed to be stable in circulation and release the payload under specific conditions within the target cell. It is comprised of:

    • MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent conjugation to thiol groups on a monoclonal antibody.

    • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[3]

    • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, releases the active retapamulin payload.

The combination of these components results in a drug-linker conjugate that can be attached to a tumor-targeting antibody, creating an ADC that selectively delivers the cytotoxic payload to cancer cells, minimizing off-target toxicity.

Chemical Structure and Properties
PropertyValue
Molecular Formula C₅₈H₈₆N₇O₁₀S
Molecular Weight 1073.41 g/mol
SMILES Notation C[C@@H]1[C@]23--INVALID-LINK--([H])--INVALID-LINK--=O)NC(--INVALID-LINK--C)NC(CCCCCN7C(C=CC7=O)=O)=O)=O)=O)C=C6)(C)--INVALID-LINK--C4)=O)C--INVALID-LINK--(C)[C@H]1O">C@(--INVALID-LINK--CC2)C.[Cl-]
CAS Number 1639793-15-9

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the synthesis of the MC-Val-Cit-PAB linker followed by its conjugation to the retapamulin payload. The final step, which is not detailed here, would be the conjugation of the complete drug-linker to a monoclonal antibody.

Synthesis of the MC-Val-Cit-PAB Linker

The synthesis of the MC-Val-Cit-PAB linker is a critical phase. A representative synthetic scheme is outlined below, based on established methods for similar linker syntheses.[4][5]

Step 1: Synthesis of Fmoc-Val-Cit-PAB

  • Dissolve Fmoc-Val-Cit: Dissolve Fmoc-Val-Cit in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.

  • Add p-aminobenzyl alcohol (PAB-OH): Add p-aminobenzyl alcohol to the reaction mixture.

  • Coupling Reaction: Add a coupling agent, such as EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), to facilitate the amide bond formation between the citrulline residue and the amino group of PAB-OH.

  • Reaction and Purification: Stir the reaction mixture at room temperature overnight. After the reaction is complete, concentrate the solvent and wash the residue with a suitable solvent like diisopropyl ether to precipitate the product. The solid Fmoc-Val-Cit-PAB is then collected by filtration.

Step 2: Fmoc Deprotection

  • Dissolve Fmoc-Val-Cit-PAB: Dissolve the product from the previous step in an appropriate solvent, such as dimethylformamide (DMF).

  • Add Base: Add a base, typically piperidine (B6355638) or pyridine, to remove the Fmoc protecting group from the valine residue.

  • Reaction and Work-up: Stir the reaction at room temperature for a short period. The completion of the reaction can be monitored by thin-layer chromatography (TLC). The solvent is then removed under vacuum to yield the deprotected Val-Cit-PAB intermediate.

Step 3: Coupling with Maleimidocaproic Acid (MC)

  • Activate Maleimidocaproic Acid: The maleimidocaproic acid is typically activated as an N-hydroxysuccinimide (NHS) ester (MC-NHS) to facilitate the reaction with the free amine of the Val-Cit-PAB intermediate.

  • Coupling Reaction: The deprotected Val-Cit-PAB is dissolved in a suitable solvent like DMF, and the activated MC-NHS ester is added. A base, such as diisopropylethylamine (DIPEA), is often added to facilitate the reaction.

  • Reaction and Purification: The reaction is stirred at room temperature until completion. The final MC-Val-Cit-PAB linker is then purified using techniques such as flash column chromatography.

Conjugation of MC-Val-Cit-PAB to Retapamulin
  • Activation of the Linker: The hydroxyl group on the PAB moiety of the MC-Val-Cit-PAB linker is activated. This can be achieved by reacting it with an agent like p-nitrophenyl chloroformate to form a reactive p-nitrophenyl carbonate.

  • Conjugation Reaction: The activated linker is then reacted with a suitable nucleophilic functional group on the retapamulin molecule. The secondary amine within the 8-azabicyclo[3.2.1]octane ring system of retapamulin is a likely site for this conjugation. The reaction is typically carried out in an aprotic solvent such as DMF in the presence of a non-nucleophilic base.

  • Purification: The final this compound conjugate is purified from the reaction mixture using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

Experimental Protocols

While a specific, detailed protocol for the synthesis and evaluation of an this compound ADC is not available in the public domain, a general workflow for the synthesis, purification, and characterization of a similar ADC is presented below. This can serve as a template for researchers in the field.[3][6]

General Workflow for ADC Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation In Vitro and In Vivo Evaluation antibody_prep Antibody Preparation (e.g., buffer exchange) reduction Antibody Reduction (e.g., with DTT or TCEP) to expose thiol groups antibody_prep->reduction conjugation Conjugation with This compound reduction->conjugation purification ADC Purification (e.g., SEC, HIC) to remove unconjugated drug-linker conjugation->purification dar_analysis Drug-to-Antibody Ratio (DAR) Determination (e.g., HIC, MS) purification->dar_analysis purity_analysis Purity and Aggregation Analysis (e.g., SEC) dar_analysis->purity_analysis binding_assay Antigen Binding Assay (e.g., ELISA, SPR) purity_analysis->binding_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT assay on target cells) binding_assay->cytotoxicity_assay stability_assay Plasma Stability Assay cytotoxicity_assay->stability_assay in_vivo_efficacy In Vivo Efficacy Study (e.g., tumor xenograft model) stability_assay->in_vivo_efficacy

General workflow for ADC synthesis and evaluation.

Mechanism of Action and Signaling

The efficacy of an ADC based on this compound relies on a sequence of events that lead to the targeted killing of cancer cells.

Targeted Delivery and Internalization

The monoclonal antibody component of the ADC provides specificity by binding to a tumor-associated antigen on the surface of cancer cells. Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome.

Intracellular Cleavage and Payload Release

Inside the lysosome, the high concentration of cathepsin B enzymes leads to the specific cleavage of the Val-Cit dipeptide bond within the linker. This enzymatic cleavage initiates a cascade that results in the release of the active retapamulin payload. The PAB spacer undergoes a 1,6-elimination reaction, ensuring the traceless release of the drug.

mechanism_of_action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC (Antibody-Drug Conjugate) receptor Tumor Antigen (Receptor) ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking ribosome Ribosome lysosome->ribosome Retapamulin Release (via Cathepsin B cleavage) apoptosis Apoptosis (Cell Death) ribosome->apoptosis Protein Synthesis Inhibition

Mechanism of action of a retapamulin-based ADC.
Inhibition of Protein Synthesis

Once released into the cytoplasm, retapamulin targets the bacterial 50S ribosomal subunit, a mechanism that is exploited for its cytotoxic effect in cancer cells. By inhibiting protein synthesis, retapamulin disrupts essential cellular processes, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Data Presentation

Quantitative data for this compound specifically is not widely available in peer-reviewed literature. However, the following table provides representative data for similar ADCs utilizing Val-Cit linkers and cytotoxic payloads, which can serve as a benchmark for researchers.

ParameterTypical Value RangeMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR) 2 - 8Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[8]
In Vitro Cytotoxicity (IC₅₀) 0.1 - 100 nMMTT assay, CellTiter-Glo assay[7][9]
Plasma Stability (Half-life) > 100 hoursIncubation in plasma followed by LC-MS/MS analysis[9]
In Vivo Tumor Growth Inhibition (TGI) 50 - 100%Xenograft mouse models[10]

Conclusion

This compound represents a promising drug-linker conjugate for the development of novel ADCs. Its design incorporates a potent cytotoxic payload with a well-characterized, enzyme-cleavable linker system that allows for targeted drug delivery and controlled release. The synthesis, while complex, follows established chemical principles. Further research is warranted to fully elucidate the therapeutic potential of ADCs based on this conjugate, including detailed studies on its efficacy, safety, and pharmacokinetic profile. This guide provides a foundational understanding for researchers and drug development professionals interested in advancing this class of targeted therapeutics.

References

The Core Mechanism of Action of Retapamulin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin (B1680546) is a semi-synthetic antibiotic belonging to the pleuromutilin (B8085454) class, distinguished by its novel mechanism of action that circumvents common resistance pathways. This topical agent has demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable tool in the treatment of skin and soft tissue infections. This technical guide provides a comprehensive overview of the molecular interactions, biochemical effects, and experimental methodologies used to elucidate the mechanism of action of retapamulin.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

Retapamulin exerts its bacteriostatic effect by selectively targeting and inhibiting bacterial protein synthesis.[1] This inhibition is achieved through a high-affinity interaction with the 50S subunit of the bacterial ribosome.[2] Unlike many other ribosome-targeting antibiotics, retapamulin's binding site and mode of action are unique, contributing to its effectiveness against strains resistant to other classes of protein synthesis inhibitors.[3]

The primary target of retapamulin is the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[4] By binding to this critical region, retapamulin sterically hinders the correct positioning of the acceptor (A) and peptidyl (P) sites for transfer RNA (tRNA) molecules. This interference prevents the formation of peptide bonds, a fundamental step in polypeptide chain elongation, thereby halting protein synthesis.[4]

Retapamulin's interaction with the ribosome also partially obstructs the binding of initiator tRNA to the P-site and impedes the normal formation of active 50S ribosomal subunits.[3][4] This multi-faceted inhibition of ribosomal function underscores the potency of retapamulin as an antibacterial agent.

Quantitative Analysis of Retapamulin's Activity

The efficacy of retapamulin has been quantified through various in vitro assays, providing key data on its inhibitory and binding properties.

Table 1: Minimum Inhibitory Concentrations (MIC) of Retapamulin against Key Pathogens
Bacterial SpeciesStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.060.12[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.060.12[1]
Staphylococcus aureusVancomycin-Intermediate (VISA)-0.12[1]
Streptococcus pyogenes-≤0.030.03-0.06[1][5]
Coagulase-negative staphylococci--0.12[1]
Viridans group streptococci--0.25[1]
Table 2: Inhibitory and Binding Affinity Constants of Retapamulin
ParameterOrganism/SystemValueReference(s)
IC50 (Protein Synthesis Inhibition) S. aureus (wt)5 ng/mL[6]
IC50 (Protein Synthesis Inhibition) S. aureus (MRSA)4 ng/mL[6]
IC50 (50S Subunit Formation) S. aureus (wt)27 ng/mL[6]
IC50 (50S Subunit Formation) S. aureus (MRSA)20 ng/mL[6]
Kd (Ribosome Binding) E. coliNot Specified[2]
Kd (Ribosome Binding) S. aureusNot Specified[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of retapamulin.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

  • Preparation of Cell Lysate: Prepare a bacterial cell lysate (e.g., from E. coli or S. aureus) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).

  • Reaction Setup: In a microtiter plate, combine the cell lysate with a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Compound Addition: Add varying concentrations of retapamulin to the reaction wells. Include a no-drug control.

  • Incubation: Incubate the plate at 37°C for a sufficient period to allow for protein synthesis (typically 30-60 minutes).

  • Detection: Measure the amount of reporter protein synthesized. For luciferase, add a substrate and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis: Plot the reporter signal against the concentration of retapamulin and fit the data to a dose-response curve to determine the IC50 value.[7][8]

Ribosome Binding Assay (Filter Binding Method)

This assay quantifies the binding affinity of a compound to ribosomes.

Protocol:

  • Preparation of Ribosomes and Labeled Ligand: Isolate 70S ribosomes from the target bacteria. Prepare a radiolabeled or fluorescently labeled form of retapamulin or a competitive ligand.

  • Binding Reaction: In a series of tubes, incubate a fixed concentration of ribosomes with varying concentrations of unlabeled retapamulin. Then, add a fixed concentration of the labeled ligand.

  • Equilibration: Allow the binding reactions to reach equilibrium (e.g., incubate for 30-60 minutes at 37°C).

  • Filtration: Pass the reaction mixtures through a nitrocellulose filter membrane under vacuum. Ribosomes and ribosome-bound ligands will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the amount of labeled ligand retained on the filters using a scintillation counter (for radiolabels) or a fluorescence reader.

  • Data Analysis: Plot the amount of bound labeled ligand against the concentration of unlabeled retapamulin to determine the binding affinity (Kd or Ki).[9][10][11]

Ribosomal Footprinting (Ribo-Seq)

Ribosome profiling provides a genome-wide snapshot of protein synthesis by identifying the mRNA fragments protected by ribosomes. Retapamulin-assisted ribosome profiling (Ribo-RET) is a specialized application of this technique.[12][13]

Protocol:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat one aliquot with a high concentration of retapamulin for a short duration (e.g., 5 minutes) to stall initiating ribosomes. Leave a control aliquot untreated.

  • Cell Lysis and Nuclease Treatment: Harvest and lyse the cells. Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose (B13894) gradient centrifugation or other purification methods.

  • Library Preparation: Extract the footprint RNA, ligate adapters to the ends, and reverse transcribe to generate a cDNA library.

  • Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the ribosomes. In Ribo-RET samples, a significant enrichment of reads at the translation initiation sites is expected.[12][13][14]

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in retapamulin's mechanism of action.

Retapamulin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit P_site P-site Protein_Synthesis Protein Synthesis (Elongation) PTC->Protein_Synthesis Catalyzes Peptide Bond Formation A_site A-site Retapamulin Retapamulin Retapamulin->PTC Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Enters Inhibition->Protein_Synthesis Blocks Elongation

Caption: Retapamulin binds to the PTC of the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental_Workflow_Ribo_RET Start Bacterial Culture Treatment Treat with Retapamulin Start->Treatment Lysis Cell Lysis Treatment->Lysis Nuclease Nuclease Digestion Lysis->Nuclease Isolation Isolate Ribosome-Protected Fragments (Footprints) Nuclease->Isolation Library_Prep cDNA Library Preparation Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Analysis Data Analysis: Map Reads to Genome Sequencing->Analysis Result Enrichment of Reads at Translation Initiation Sites Analysis->Result

Caption: Workflow for Retapamulin-Assisted Ribosome Profiling (Ribo-RET).

logical_relationship Retapamulin Retapamulin Binding Binds to 50S Ribosomal Subunit (Peptidyl Transferase Center) Retapamulin->Binding Interference Steric Hindrance of A- and P-sites Binding->Interference Inhibition_S Inhibition of 50S Subunit Formation Binding->Inhibition_S Inhibition_P Inhibition of Peptidyl Transfer Interference->Inhibition_P Block Blockage of Protein Synthesis Inhibition_P->Block Inhibition_S->Block Effect Bacteriostatic Effect Block->Effect

Caption: Logical flow of Retapamulin's inhibitory action.

References

An In-depth Technical Guide to MC-Val-Cit-PAB Linker: Chemistry and Cleavage for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). This advanced linker system is engineered for optimal stability in systemic circulation and specific, efficient cleavage within the target tumor cell, thereby enabling the precise release of potent cytotoxic payloads. This technical guide provides a comprehensive overview of the MC-Val-Cit-PAB linker's chemistry, its cathepsin B-mediated cleavage mechanism, and detailed experimental protocols for its synthesis, conjugation, and evaluation. Quantitative data on its stability and cleavage kinetics are summarized to provide a practical resource for researchers in the field of targeted cancer therapy.

Introduction to MC-Val-Cit-PAB Linker Chemistry

The MC-Val-Cit-PAB linker is a sophisticated, multi-functional molecule designed to connect a monoclonal antibody (mAb) to a cytotoxic drug.[1] Its design addresses the fundamental challenge in ADC development: maximizing on-target efficacy while minimizing off-target toxicity.[] This is achieved through a cleavable linker strategy that is responsive to the unique microenvironment of tumor cells.[]

The linker's structure can be dissected into three key functional units:

  • Maleimidocaproyl (MC) group: This unit provides a reactive handle for conjugation to the antibody. The maleimide (B117702) group specifically and efficiently reacts with sulfhydryl groups on cysteine residues of the mAb, forming a stable thioether bond.[]

  • Valine-Citrulline (Val-Cit) dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably cathepsin B.[] Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and is highly active in the acidic environment of the lysosome.[4]

  • para-Aminobenzylcarbamate (PAB) self-immolative spacer: This unit acts as a crucial bridge between the dipeptide and the cytotoxic drug.[5] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous and rapid electronic cascade, leading to the release of the unmodified, active payload.[6]

Mechanism of Cleavage and Payload Release

The targeted release of the cytotoxic payload from an ADC equipped with an MC-Val-Cit-PAB linker is a multi-step process that occurs upon internalization of the ADC into the target cancer cell.

Mechanism of MC-Val-Cit-PAB Linker Cleavage and Payload Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis Lysosome Lysosome (Acidic pH, High Cathepsin B) Endocytosis->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Bond Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation PayloadRelease Active Payload Release SelfImmolation->PayloadRelease Apoptosis Cellular Apoptosis PayloadRelease->Apoptosis

Caption: ADC internalization and payload release pathway.

  • Receptor-Mediated Endocytosis: The ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific antigen on the surface of a target cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle characterized by an acidic pH (4.5-5.5) and a high concentration of degradative enzymes, including cathepsin B.[4]

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes the Val-Cit dipeptide sequence of the linker and catalyzes the hydrolysis of the amide bond between citrulline and the PAB spacer.[6]

  • Self-Immolation of PAB Spacer: The cleavage of the Cit-PAB bond generates an unstable p-aminobenzyl alcohol derivative. This intermediate undergoes a spontaneous 1,6-elimination reaction, which results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and carbon dioxide.[6]

  • Payload Release: The fragmentation of the PAB spacer liberates the cytotoxic payload in its original, unmodified, and fully active form, allowing it to exert its therapeutic effect, such as inducing apoptosis.[6]

Quantitative Data

The stability and cleavage kinetics of the MC-Val-Cit-PAB linker are critical parameters that influence the therapeutic window of an ADC. The following tables summarize key quantitative data from various studies.

Table 1: In Vivo Stability of ADCs with MC-Val-Cit-PAB-MMAE Linker
SpeciesADC ConstructHalf-life of Intact ADCKey Findings
Human8 different vc-MMAE ADCs3.8 to 6.2 daysPlasma concentrations of unconjugated MMAE were low, with a delayed Tmax of 2-3 days.[7]
HumanPolatuzumab vedotin~12 daysDemonstrates prolonged stability in humans.[1]
HumanEnfortumab vedotin~3.4 daysShows moderate stability in human circulation.[1]
Mousen501-MMAE2.69 ± 0.59 hFusion with an anti-human serum albumin nanobody extended the half-life nearly 5-fold.[1]
Mouse--The Val-Cit linker is known to be less stable in mouse plasma compared to human plasma due to the activity of carboxylesterase 1c (Ces1c).[1][8][9]
RatAnti-CD79b-Tandem-MMAEMore stable than vcMMAEShowed improved stability in rat serum over 7 days compared to the conventional Val-Cit linker.[1]
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
Peptide Linker SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴
GPLG-PABC12.12.11.74 x 10⁵

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis, conjugation, and evaluation of ADCs utilizing the MC-Val-Cit-PAB linker.

Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker

This protocol describes the synthesis of the complete drug-linker construct, which can then be conjugated to an antibody.

Synthesis Workflow for MC-Val-Cit-PAB-MMAE SPPS Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB Coupling Coupling of Fmoc-Val-Cit-PAB to MMAE SPPS->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Final_Coupling Coupling of MC-NHS ester to NH2-Val-Cit-PAB-MMAE Deprotection->Final_Coupling MC_Activation Maleimidocaproic Acid Activation (MC-NHS ester) MC_Activation->Final_Coupling Purification HPLC Purification Final_Coupling->Purification Final_Product MC-Val-Cit-PAB-MMAE Purification->Final_Product

Caption: Workflow for the synthesis of the MC-Val-Cit-PAB-MMAE drug-linker.

Step 1: Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB

  • Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.

  • Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.

Step 2: Coupling of Fmoc-Val-Cit-PAB-OH to MMAE

  • Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

  • Coupling: Add HOBt (1.0 eq.) and pyridine (B92270) to the solution. Stir the reaction at room temperature and monitor its progress by HPLC.

  • Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE. Lyophilize the product to a solid.

Step 3: Fmoc Deprotection

  • Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF and add piperidine (20 eq.).

  • Stir at room temperature for 20-30 minutes.

  • Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.

Step 4: Coupling of Maleimidocaproic Acid (MC)

  • Activate maleimidocaproic acid by reacting it with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) to form the MC-NHS ester.

  • Dissolve the NH₂-Val-Cit-PAB-MMAE from the previous step in DMF.

  • Add the MC-NHS ester to the solution and stir at room temperature.

  • Monitor the reaction by HPLC.

  • Once complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.

Antibody Conjugation

This protocol describes the conjugation of the MC-Val-Cit-PAB-MMAE drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Workflow for Antibody-Drug Conjugation Buffer_Exchange Antibody Buffer Exchange Reduction Partial Reduction of Disulfide Bonds (TCEP) Buffer_Exchange->Reduction Conjugation Conjugation Reaction (Thiol-Maleimide) Reduction->Conjugation Drug_Linker_Prep Drug-Linker Preparation (in DMSO) Drug_Linker_Prep->Conjugation Quenching Quenching of Unreacted Maleimides (Cysteine) Conjugation->Quenching Purification Purification of ADC (e.g., SEC, HIC) Quenching->Purification Final_ADC Characterized ADC Purification->Final_ADC

Caption: Workflow for the conjugation of the drug-linker to the antibody.

  • Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

  • Antibody Reduction: Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups. Incubate at 37°C for 1-2 hours.

  • Drug-Linker Preparation: Dissolve the MC-Val-Cit-PAB-MMAE in an organic co-solvent such as DMSO.

  • Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target drug-to-antibody ratio (DAR).

  • Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect light-sensitive components.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels using methods like HIC-HPLC, LC-MS, and SEC.

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to quantify the rate and extent of payload release from an ADC in the presence of purified human cathepsin B.

In Vitro Cathepsin B Cleavage Assay Workflow Reagent_Prep Prepare ADC, Cathepsin B, and Buffers Reaction_Setup Combine ADC and Assay Buffer in Microcentrifuge Tube Reagent_Prep->Reaction_Setup Reaction_Initiation Add Cathepsin B to Initiate Cleavage Reaction_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quenching Quench Reaction with Acetonitrile Time_Points->Quenching Analysis Analyze Released Payload by LC-MS/MS Quenching->Analysis Data_Analysis Quantify Payload Release and Determine Kinetics Analysis->Data_Analysis

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Materials:

  • ADC construct

  • Purified human cathepsin B

  • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 5 mM dithiothreitol (B142953) (DTT)

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the ADC construct. Reconstitute purified cathepsin B in the assay buffer to a working concentration. Pre-warm all solutions to 37°C.

  • Enzymatic Reaction: In a microcentrifuge tube, combine the ADC construct with the assay buffer. Initiate the cleavage reaction by adding the cathepsin B solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.

In Vivo Plasma Stability Assay

This protocol describes a general method to assess the stability of the ADC linker in vivo using an ELISA-based approach to measure the drug-to-antibody ratio over time.[10]

Procedure:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at various time points post-injection into tubes containing an anticoagulant.

  • Plasma Preparation: Process the blood to separate the plasma and store at -80°C until analysis.

  • ELISA for Total Antibody:

    • Coat a 96-well plate with an antigen specific to the ADC's mAb.

    • Block the plate to prevent non-specific binding.

    • Add diluted plasma samples and a standard curve of the unconjugated mAb.

    • Detect the bound antibody using an enzyme-conjugated secondary antibody that binds to the mAb Fc region.

    • Add a substrate and measure the signal to determine the total antibody concentration.

  • ELISA for Intact ADC (Drug-Conjugated Antibody):

    • Coat a 96-well plate with an antigen specific to the ADC's mAb.

    • Block the plate.

    • Add diluted plasma samples and a standard curve of the intact ADC.

    • Detect the bound ADC using an enzyme-conjugated secondary antibody that specifically recognizes the payload.

    • Add a substrate and measure the signal to determine the concentration of the intact, drug-conjugated antibody.

  • Data Analysis: Calculate the drug-to-antibody ratio (DAR) at each time point by dividing the concentration of the intact ADC by the concentration of the total antibody. Plot the DAR over time to assess the in vivo stability of the linker.

Conclusion

The MC-Val-Cit-PAB linker represents a highly successful and widely adopted platform in the field of antibody-drug conjugates. Its sophisticated design, which combines a stable antibody conjugation moiety, a specific enzymatic cleavage site, and a self-immolative spacer, enables the controlled and efficient release of cytotoxic payloads within target tumor cells. A thorough understanding of its chemistry, cleavage mechanism, and the appropriate experimental protocols for its synthesis and evaluation is paramount for the development of safe and effective ADC therapeutics. The quantitative data on its stability and cleavage kinetics provide a valuable benchmark for the design and optimization of next-generation ADCs with improved therapeutic indices.

References

An In-depth Technical Guide to the Biophysical Properties of MC-Val-Cit-PAB-retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated biophysical properties of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-retapamulin. This molecule combines the ribosome inhibitor retapamulin (B1680546) with a cleavable linker system designed for targeted drug delivery. Due to the limited availability of specific experimental data for this exact conjugate in peer-reviewed literature, this guide synthesizes information on its constituent components and outlines the standard experimental protocols used to characterize such molecules.

Introduction

This compound is an agent-linker conjugate designed for use in antibody-drug conjugates (ADCs). It comprises three key components:

  • Retapamulin: A potent antibacterial agent that inhibits the 50S ribosomal subunit, thereby blocking protein synthesis. Its cytotoxic potential makes it a candidate for targeted cancer therapy.

  • Val-Cit-PAB Linker: A cathepsin B-cleavable dipeptide linker (valine-citrulline) connected to a p-aminobenzyl alcohol (PAB) self-immolative spacer. This linker is designed to be stable in systemic circulation and release the active drug payload within the lysosomal compartment of target cells.[1][2][3]

  • MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent conjugation to thiol groups, typically on cysteine residues of a monoclonal antibody.

The strategic combination of these elements aims to create a stable and effective ADC capable of selective drug delivery to antigen-expressing cells.

Core Biophysical Properties

The biophysical properties of an ADC are critical to its stability, efficacy, and safety.[4][5][6] These properties are influenced by the antibody, the drug-linker, and the conjugation process itself.[4][5] While specific data for an ADC conjugated with this compound is not publicly available, we can anticipate its key characteristics and the methods to evaluate them.

Table 1: Anticipated Biophysical and Chemical Properties of this compound

PropertyAnticipated Value/CharacteristicAnalytical Method(s)
Molecular Formula C58H86ClN7O10SMass Spectrometry
Molecular Weight 1108.86 g/mol Mass Spectrometry
Solubility Soluble in organic solvents like DMSO.[7] Limited aqueous solubility.HPLC-based solubility assays
Appearance White to off-white solid[7]Visual Inspection
Purity >95% (typical for research-grade material)HPLC, LC-MS
Stability in Plasma Designed for high stability; cleavage is enzyme-dependent.[1][2]In vitro plasma incubation followed by LC-MS analysis of parent compound and metabolites.
Storage Conditions -20°C to -80°C, protected from light and moisture.[7][8]Stability studies under various temperature and humidity conditions.

Experimental Protocols

The characterization of an ADC involves a suite of biophysical techniques to assess its structural integrity, stability, and aggregation propensity.[4][5][9]

3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.

  • Methodology: Hydrophobic Interaction Chromatography (HIC)

    • An ADC sample is injected onto a HIC column (e.g., Butyl-NPR).

    • A reverse gradient of a salt (e.g., ammonium (B1175870) sulfate) in a mobile phase is used for elution.

    • Species with different numbers of conjugated drug-linkers will have varying hydrophobicity and thus different retention times.

    • The peak areas of the different species are integrated to calculate the average DAR.

3.2. Analysis of Structural Integrity

Conjugation of a drug-linker can potentially alter the secondary and tertiary structure of the antibody, which may impact its function and stability.

  • Methodology: Circular Dichroism (CD) Spectroscopy [10]

    • Prepare the ADC and the unconjugated antibody in a suitable buffer at a concentration of approximately 0.1-0.2 mg/mL.

    • Acquire far-UV CD spectra (e.g., 190-250 nm) to assess secondary structure (alpha-helix, beta-sheet content).

    • Acquire near-UV CD spectra (e.g., 250-350 nm) to probe the tertiary structure.

    • Compare the spectra of the ADC and the unconjugated antibody to detect any significant conformational changes.

3.3. Assessment of Thermal Stability

The thermal stability of an ADC is a key indicator of its resistance to denaturation and aggregation.

  • Methodology: Differential Scanning Calorimetry (DSC) [10]

    • Prepare samples of the ADC and unconjugated antibody at a concentration of 1-2 mg/mL in the formulation buffer.

    • A matched buffer sample is used as a reference.

    • Samples are heated at a constant rate (e.g., 1°C/min) over a temperature range (e.g., 25-100°C).

    • The instrument measures the heat capacity as a function of temperature. The melting temperature (Tm) is determined from the peak of the endothermic transition.

    • A decrease in Tm for the ADC compared to the unconjugated antibody may indicate a reduction in thermal stability.[11]

3.4. Evaluation of Aggregation Propensity

Aggregation is a common degradation pathway for protein therapeutics and can lead to loss of efficacy and immunogenicity.

  • Methodology: Size Exclusion Chromatography (SEC)

    • An ADC sample is injected onto an SEC column that separates molecules based on their hydrodynamic radius.

    • The mobile phase is typically the formulation buffer.

    • The elution profile is monitored by UV absorbance (e.g., at 280 nm).

    • The percentage of high molecular weight species (aggregates) and low molecular weight fragments can be quantified relative to the main monomer peak.

Mechanism of Action and Signaling Pathway

The MC-Val-Cit-PAB linker is designed for intracellular cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC (Antibody-MC-Val-Cit-PAB-Retapamulin) Receptor Target Antigen on Tumor Cell Surface ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Free Retapamulin Lysosome->Payload 4. Cleavage of Val-Cit Linker by Cathepsin B & Self-immolation of PAB Ribosome 50S Ribosomal Subunit Payload->Ribosome 5. Inhibition of Protein Synthesis Apoptosis Cell Cycle Arrest & Apoptosis Ribosome->Apoptosis 6. Induction of Apoptosis

Caption: Intracellular trafficking and mechanism of action of a retapamulin ADC.

Experimental Workflow

A logical workflow is essential for the comprehensive biophysical characterization of an ADC.

cluster_characterization Biophysical Characterization cluster_functional Functional Assessment start ADC Sample (this compound Conjugate) dar DAR Analysis (HIC, LC-MS) start->dar structure Structural Integrity (CD Spectroscopy) start->structure stability Thermal Stability (DSC) start->stability aggregation Aggregation Analysis (SEC) start->aggregation binding Antigen Binding Affinity (ELISA, SPR) dar->binding end Comprehensive Profile dar->end structure->binding structure->end stability->end aggregation->end cytotoxicity In Vitro Cytotoxicity (Cell-based Assays) binding->cytotoxicity cytotoxicity->end

Caption: Workflow for the biophysical and functional characterization of an ADC.

Conclusion

This compound represents a promising drug-linker for the development of novel ADCs. A thorough understanding of its biophysical properties, both as a standalone molecule and when conjugated to an antibody, is paramount for successful preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of such ADCs, ensuring that critical quality attributes related to structure, stability, and function are well-defined and controlled. Further studies are warranted to generate specific experimental data for ADCs utilizing this particular payload-linker combination.

References

In Vitro Characterization of MC-Val-Cit-PAB-Retapamulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of MC-Val-Cit-PAB-retapamulin, an antibody-drug conjugate (ADC) payload. This document details the core components of the conjugate, its proposed mechanism of action, and the experimental protocols required for its preclinical evaluation. While specific quantitative data for this exact conjugate remains limited in publicly available literature, this guide synthesizes information on its constituent parts—the cathepsin B-cleavable MC-Val-Cit-PAB linker and the pleuromutilin (B8085454) antibiotic, retapamulin (B1680546)—to provide a robust framework for its in vitro assessment. We will explore the established characteristics of the linker, the evolving understanding of retapamulin's anticancer effects, and standardized assays for determining cytotoxicity, linker cleavage, and plasma stability.

Introduction

This compound is an agent-linker conjugate designed for use in antibody-drug conjugates (ADCs) and is recognized for its potent antitumor activity.[1][2][3] It comprises three key components:

  • Retapamulin: A semi-synthetic derivative of pleuromutilin, an antibiotic that inhibits bacterial protein synthesis.[4]

  • MC-Val-Cit-PAB Linker: A well-characterized linker system featuring a maleimidocaproyl (MC) group for conjugation to an antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.[5][6]

The fundamental principle of this ADC payload is the targeted delivery of retapamulin to cancer cells via a monoclonal antibody. Following internalization of the ADC, the Val-Cit linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, releasing the cytotoxic payload.[5]

Mechanism of Action

Linker Cleavage and Payload Release

The MC-Val-Cit-PAB linker is engineered for controlled release of the payload within the lysosomal compartment of target cells. Cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells, recognizes and cleaves the peptide bond between the citrulline and the PABC spacer.[5][6] This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of retapamulin in its active form. While Val-Cit was initially designed for cathepsin B-specific cleavage, it is now understood that other lysosomal proteases like cathepsins L, S, and F can also contribute to its cleavage, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.[7]

G

  • Caption: ADC internalization and payload release pathway.

Cytotoxic Mechanism of Retapamulin in Cancer Cells

Retapamulin is a known inhibitor of the 50S ribosomal subunit in bacteria, thereby blocking protein synthesis.[4] However, studies have indicated that retapamulin does not bind to eukaryotic ribosomes, suggesting that its anticancer effects are not mediated by direct inhibition of protein synthesis in tumor cells.

The potent antitumor activity of this compound suggests an alternative mechanism of cytotoxicity. It is hypothesized that, upon release at high intracellular concentrations within the lysosome, retapamulin induces cancer cell death through the activation of apoptotic signaling pathways. While the precise pathways are yet to be fully elucidated for retapamulin, other cytotoxic agents are known to trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress and leads to the permeabilization of the mitochondrial outer membrane, releasing pro-apoptotic factors that activate caspases.

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a caspase cascade.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Retapamulin Intracellular Retapamulin Mitochondrion Mitochondrion Retapamulin->Mitochondrion DeathReceptor Death Receptors (e.g., Fas, TRAILR) Retapamulin->DeathReceptor CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

  • Caption: Hypothesized apoptotic signaling pathways induced by retapamulin.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineTarget AntigenIC50 (nM)
e.g., SK-BR-3e.g., HER2Data to be determined
e.g., MDA-MB-468e.g., EGFRData to be determined
e.g., NCI-N87e.g., HER2Data to be determined
e.g., A549e.g., Low TargetData to be determined

Table 2: In Vitro Plasma Stability of a Retapamulin-ADC

Plasma SourceIncubation Time (days)% Intact ADCReleased Retapamulin (%)
Human1Data to be determinedData to be determined
3Data to be determinedData to be determined
7Data to be determinedData to be determined
Mouse1Data to be determinedData to be determined
3Data to be determinedData to be determined
7Data to be determinedData to be determined

Table 3: Cathepsin B-Mediated Cleavage of the Val-Cit Linker

LinkerRelative Cleavage RateHalf-life (t½)Enzyme
Val-CitBaseline~240 minCathepsin B
Val-Ala~50% of Val-CitData to be determinedCathepsin B
Phe-Lys~30-fold faster than Val-CitData to be determinedCathepsin B (isolated)

Experimental Protocols

In Vitro Cytotoxicity Assay

G Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with serial dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-120 hours Treat->Incubate2 Viability Assess cell viability (e.g., MTT, CellTiter-Glo) Incubate2->Viability Analyze Calculate IC50 values Viability->Analyze

  • Caption: Experimental workflow for an in vitro cytotoxicity assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the retapamulin-ADC on various cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of the retapamulin-ADC.

  • Following an incubation period of 72 to 120 hours, cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).

  • The results are used to generate a dose-response curve, from which the IC50 value is calculated.

In Vitro Plasma Stability Assay

G Start Incubate ADC in plasma at 37°C Timepoints Collect aliquots at various time points Start->Timepoints Analysis Analyze samples by LC-MS/MS Timepoints->Analysis Quantify Quantify intact ADC and released payload Analysis->Quantify Determine Determine plasma half-life Quantify->Determine

  • Caption: Experimental workflow for an in vitro plasma stability assay.

Objective: To evaluate the stability of the retapamulin-ADC in plasma from different species (e.g., human, mouse).[8][9][10][11]

Methodology:

  • The retapamulin-ADC is incubated in plasma at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and released retapamulin.

  • The data is used to determine the plasma half-life of the ADC.

Cathepsin B Cleavage Assay

G Start Incubate ADC with recombinant Cathepsin B Timepoints Collect aliquots at various time points Start->Timepoints Quench Quench reaction Timepoints->Quench Analysis Analyze by HPLC or LC-MS/MS Quench->Analysis Quantify Quantify released payload Analysis->Quantify Determine Determine cleavage kinetics Quantify->Determine

  • Caption: Experimental workflow for a Cathepsin B cleavage assay.

Objective: To confirm and quantify the cleavage of the Val-Cit linker by cathepsin B.[7][12]

Methodology:

  • The retapamulin-ADC is incubated with recombinant human cathepsin B in an appropriate assay buffer (typically at acidic pH to mimic the lysosomal environment).

  • Aliquots are taken at different time points and the enzymatic reaction is quenched.

  • The samples are analyzed by high-performance liquid chromatography (HPLC) or LC-MS/MS to measure the concentration of the released retapamulin.

  • The results are used to determine the kinetics of linker cleavage.

Conclusion

This compound represents a promising payload for the development of novel ADCs. Its design leverages a clinically validated cleavable linker system for targeted drug delivery. While the precise mechanism of retapamulin-induced cytotoxicity in cancer cells warrants further investigation beyond its known antibacterial action, the available data on its components provide a strong foundation for its preclinical characterization. The experimental protocols outlined in this guide offer a standardized approach to generating the necessary in vitro data to evaluate its potential as an effective anticancer agent. Further studies are crucial to elucidate the specific signaling pathways involved in its apoptotic activity and to establish a comprehensive profile of its efficacy and safety.

References

Preliminary Cytotoxicity Studies of Pleuromutilin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin (B1680546) is a semi-synthetic pleuromutilin (B8085454) antibiotic approved for the topical treatment of bacterial skin infections.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] While the antibacterial properties of retapamulin and other pleuromutilin derivatives are well-documented, there is growing interest in exploring their potential applications in other therapeutic areas, which necessitates an understanding of their effects on mammalian cells.

This technical guide provides a summary of the preliminary cytotoxicity studies conducted on various pleuromutilin derivatives, as no specific studies on "retapamulin conjugates" were identified in the current literature. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutic agents based on the pleuromutilin scaffold.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the in vitro cytotoxicity of various pleuromutilin derivatives against different mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Novel Pleuromutilin Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Compound 28 RAW 264.7 (macrophage)Not Specified20.66[4]
Compound 6j A549 (lung carcinoma)CCK-8>100[5]
HCT116 (colon carcinoma)CCK-8>100[5]
LO2 (normal human liver)CCK-8>100[5]
Ferroptocide ES-2 (ovarian cancer)Not SpecifiedNot Specified[1]

Table 2: Cytotoxicity of Thioguanine-Modified Pleuromutilin Derivatives

CompoundCell LineAssayIC50 (µM) after 48hIC50 (µM) after 72hReference
6j A549CCK-8>100Slightly affected cell proliferation[5]
HCT116CCK-8>100Slightly affected cell proliferation[5]
LO2CCK-8>100Slightly affected cell proliferation[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the cytotoxicity studies of pleuromutilin derivatives.

Cell Culture and Maintenance
  • Cell Lines: A variety of human and murine cell lines have been utilized, including:

    • RAW 264.7 (murine macrophage cell line)

    • 16-HBE (human bronchial epithelial cell line)

    • Caco-2 (human epithelial colorectal adenocarcinoma cell line)[2]

    • A549 (human lung carcinoma)[5]

    • HCT116 (human colon carcinoma)[5]

    • LO2 (normal human liver cell line)[5]

  • Culture Medium: Cells are typically cultured in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The cytotoxicity of pleuromutilin derivatives is commonly assessed using colorimetric assays that measure cell viability.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a water-soluble formazan dye.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with the test compounds for the desired duration.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine cell viability and IC50 values as described for the MTT assay.

Visualization of Experimental Workflows and Signaling Pathways

This section provides diagrams to visualize experimental workflows. Please note that due to a lack of detailed information in the reviewed literature regarding the specific signaling pathways affected by pleuromutilin derivatives in mammalian cells, diagrams for these pathways could not be generated. The primary mechanism of action described for pleuromutilins is the inhibition of bacterial protein synthesis, which is not directly applicable to their cytotoxic effects on mammalian cells.[3] One study did find that a pleuromutilin derivative, termed ferroptocide, induces a form of iron-dependent cell death known as ferroptosis.[1] However, the precise signaling cascade was not elucidated.

Experimental Workflow Diagrams

experimental_workflow_mtt cluster_setup Plate Setup cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Pleuromutilin Derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize measure Measure Absorbance at 570nm solubilize->measure calculate Calculate Cell Viability (%) measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

experimental_workflow_cck8 cluster_setup Plate Setup cluster_assay CCK-8 Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Pleuromutilin Derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_cck8 Add CCK-8 Solution incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 measure Measure Absorbance at 450nm incubate3->measure calculate Calculate Cell Viability (%) measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

References

The Nexus of Precision: A Technical Guide to the Discovery and Development of Novel ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this tripartite construct lies the linker, a critical component that dictates the stability, drug-release mechanism, and ultimately, the therapeutic index of the ADC.[][2][3] The ideal linker must be sufficiently stable to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the cytotoxic agent upon reaching the tumor microenvironment or after internalization into the target cancer cell.[4][5][6] This guide provides an in-depth exploration of the core principles governing the discovery and development of novel ADC linkers, offering a technical resource for researchers dedicated to advancing this promising class of therapeutics.

I. Classification of ADC Linkers

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, distinguished by their mechanism of payload release.[5][7]

A. Cleavable Linkers

Cleavable linkers are designed to release their payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within the cancer cell than in systemic circulation.[8] This targeted release can lead to a "bystander effect," where the liberated, membrane-permeable drug can kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[2]

There are three primary subclasses of cleavable linkers:

  • Enzyme-Cleavable Linkers: These are the most successful class of cleavable linkers to date and are designed to be substrates for proteases, such as cathepsin B, which are upregulated in the lysosomal compartment of tumor cells.[4] The most common motif is the dipeptide valine-citrulline (Val-Cit), which is remarkably stable in circulation but is efficiently cleaved by cathepsin B upon internalization.[9][10]

  • pH-Sensitive Linkers: These linkers exploit the lower pH of the endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of blood (pH 7.4).[11] Hydrazone linkers are a key example, designed to be stable at neutral pH but hydrolyze in the acidic intracellular environment to release the payload.[4]

  • Redox-Sensitive Linkers: These linkers incorporate a disulfide bond that is susceptible to cleavage in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the plasma.[] This differential in reducing potential allows for selective payload release within the target cell.

B. Non-Cleavable Linkers

Non-cleavable linkers, as their name implies, do not feature a specific cleavage site. Instead, payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[7] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.

A key advantage of non-cleavable linkers is their exceptional plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window.[7] However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which typically abrogates the bystander effect.[2] Thioether linkers, such as those formed from the reaction of a maleimide (B117702) group with a cysteine residue on the antibody, are the most common type of non-cleavable linker.[][13]

II. Quantitative Data on Linker Performance

The selection of a linker has a profound impact on the pharmacokinetic profile, efficacy, and toxicity of an ADC. The following tables summarize key quantitative data to aid in the comparison of different linker strategies.

Table 1: Comparative In Vivo Stability of ADC Linkers
Linker TypeADC ModelAnimal ModelStability Metric (Half-life)Reference
Cleavable
HydrazoneNot SpecifiedHuman and Mouse~2 days[4]
DisulfideNot SpecifiedHuman~3-7 days[4]
Val-Cit DipeptidecAC10-MMAECynomolgus Monkey~9.6 days (230 hours)[4]
Val-Cit DipeptideTrastuzumab-MMAERat~6.0 days (144 hours)[4]
Non-Cleavable
Thioether (SMCC)Trastuzumab-DM1Mouse~10.4 days[5]
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Performance

| ADC | Linker Type | DAR | Impact on Pharmacokinetics | Impact on Efficacy & Toxicity | Reference | | --- | --- | --- | --- | --- | | Maytansinoid Conjugate | Cleavable (sulfo-SPDB) | Low (~2) | Slower clearance | Favorable therapeutic index |[11][14] | | Maytansinoid Conjugate | Cleavable (sulfo-SPDB) | High (~10) | Rapid clearance, increased liver accumulation | Decreased efficacy, higher toxicity |[11][14] | | Maytansinoid Conjugate | Non-cleavable (SMCC) | Low (~2) | Slower clearance | Favorable therapeutic index |[11][14] | | Maytansinoid Conjugate | Non-cleavable (SMCC) | High (~9) | Rapid clearance | Decreased efficacy, higher toxicity |[11][14] | | Enhertu (Trastuzumab deruxtecan) | Cleavable (GGFG) | High (~8) | N/A | High potency, manageable safety profile | |

III. FDA-Approved ADCs and Their Linkers

The growing number of FDA-approved ADCs highlights the clinical success of various linker technologies.

Table 3: Linkers and Payloads of FDA-Approved ADCs
ADC Name (Trade Name)Target AntigenLinker TypeLinker StructurePayloadPayload StructureApproval Year
Gemtuzumab ozogamicin (B1678132) (Mylotarg®)CD33Cleavable (Hydrazone & Disulfide)AcBut-DMHCalicheamicin2000 (reapproved 2017)
Brentuximab vedotin (Adcetris®)CD30Cleavable (Val-Cit)MC-Val-Cit-PABCMMAE2011
Ado-trastuzumab emtansine (Kadcyla®)HER2Non-cleavable (Thioether)SMCCDM12013
Inotuzumab ozogamicin (Besponsa®)CD22Cleavable (Hydrazone)AcBut-DMHCalicheamicin2017
Polatuzumab vedotin-piiq (Polivy®)CD79bCleavable (Val-Cit)MC-Val-Cit-PABCMMAE2019
Enfortumab vedotin-ejfv (Padcev®)Nectin-4Cleavable (Val-Cit)MC-Val-Cit-PABCMMAE2019
Sacituzumab govitecan-hziy (Trodelvy®)Trop-2Cleavable (Hydrazone)CL2ASN-382020
Trastuzumab deruxtecan (B607063) (Enhertu®)HER2Cleavable (GGFG)GGFGDeruxtecan2019
Belantamab mafodotin-blmf (Blenrep®)BCMANon-cleavable (Maleimide)MCMMAF2020 (Withdrawn in US 2022)
Loncastuximab tesirine-lpyl (Zynlonta®)CD19Cleavable (Val-Ala)SG3249PBD dimer2021
Tisotumab vedotin-tftv (Tivdak®)Tissue FactorCleavable (Val-Cit)MC-Val-Cit-PABCMMAE2021
Mirvetuximab soravtansine (B3322474) (Elahere®)Folate Receptor αCleavable (Disulfide)sulfo-SPDBDM42022

(Note: Some structures are simplified for clarity. Please refer to specialized chemical databases for detailed structural information.)[15][16][17]

IV. Experimental Protocols

A. In Vitro Plasma Stability Assay (LC-MS Method)

Objective: To determine the stability of an ADC in plasma by measuring the change in Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • ADC of interest

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris buffer, pH 8.0)

  • Reducing agent (e.g., DTT or TCEP)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column

Protocol:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately freeze samples at -80°C.[4]

  • Immunoaffinity Capture: Thaw plasma samples and add immunoaffinity beads to capture the ADC. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Washing: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the beads to release the ADC. Incubate for 5-10 minutes and then collect the eluate. Immediately neutralize the eluate with neutralization buffer.

  • Reduction (for Cysteine-linked ADCs): Add a reducing agent to the eluted ADC to separate the light and heavy chains. Incubate at 37°C for 30 minutes.

  • LC-MS Analysis: Inject the reduced or intact ADC sample onto the LC-MS system. Separate the species using a suitable gradient.

  • Data Analysis: Deconvolute the mass spectra to identify the peaks corresponding to the unconjugated and conjugated light and heavy chains (for reduced samples) or the different DAR species (for intact samples). Calculate the average DAR at each time point by integrating the peak areas. Plot the average DAR versus time to determine the stability profile and half-life of the ADC in plasma.[9][15]

B. Lysosomal Stability Assay

Objective: To assess the release of the payload from an ADC in the presence of lysosomal enzymes.

Materials:

  • ADC of interest

  • Isolated lysosomes (commercially available or prepared from rat liver)

  • Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Protocol:

  • Lysosome Preparation (if not using commercial): Isolate lysosomes from fresh rat liver using a lysosome isolation kit following the manufacturer's instructions. Determine the protein concentration of the lysosomal fraction.[10][18][19]

  • Incubation: Incubate the ADC (e.g., 10 µM) with the lysosomal fraction (e.g., 0.1 mg/mL protein) in the lysosomal assay buffer at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[6][20]

  • Sample Quenching: Stop the reaction by adding cold quenching solution to each aliquot.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Use a method optimized for the detection and quantification of the released payload.

  • Data Analysis: Quantify the concentration of the released payload at each time point using a standard curve. Plot the payload concentration versus time to determine the rate of linker cleavage and payload release.

C. In Vitro Bystander Killing Assay (Co-culture Method)

Objective: To determine if the payload released from an ADC can kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

  • ADC of interest

  • Free payload

  • Cell culture medium and supplements

  • Fluorescence microscope or high-content imaging system

  • Viability dye (e.g., Propidium Iodide or DAPI)

Protocol:

  • Cell Seeding: Seed the Ag+ cells and the GFP-expressing Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed each cell line in monoculture as controls. Allow cells to adhere overnight.[21][22][23][24]

  • Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include wells treated with the free payload as a positive control and untreated wells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Staining: Add a viability dye to the wells to stain dead cells.

  • Imaging and Analysis: Acquire images of the wells using a fluorescence microscope or a high-content imaging system. Distinguish between the Ag+ and Ag- cells based on the GFP fluorescence.

  • Data Analysis: Quantify the percentage of dead (viability dye-positive) Ag- (GFP-positive) cells in the co-culture wells treated with the ADC. Compare this to the percentage of dead Ag- cells in the monoculture treated with the same ADC concentration. A significant increase in the death of Ag- cells in the co-culture is indicative of a bystander effect.[22][25]

V. Visualization of Key Processes

A. ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Internalization Internalization TumorCell->Internalization 2. Internalization (Endocytosis) BystanderCell Antigen-Negative Bystander Cell Apoptosis Apoptosis BystanderCell->Apoptosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome (pH 4.5-5.0) PayloadRelease PayloadRelease Lysosome->PayloadRelease 4. Linker Cleavage/ Antibody Degradation PayloadRelease->BystanderCell 7. Bystander Effect (for cleavable linkers) Cytotoxicity Cytotoxicity PayloadRelease->Cytotoxicity 5. Payload Release Cytotoxicity->Apoptosis 6. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

B. Experimental Workflow for In Vitro Plasma Stability Assay

Plasma_Stability_Workflow start Start incubate Incubate ADC in Plasma at 37°C start->incubate aliquots Collect Aliquots at Multiple Time Points incubate->aliquots capture Immunoaffinity Capture of ADC aliquots->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute and Neutralize ADC wash->elute analyze LC-MS Analysis (Intact or Reduced) elute->analyze data Data Analysis: Calculate Average DAR analyze->data end End data->end

Caption: Workflow for assessing ADC plasma stability using LC-MS.

C. Logical Relationship of Linker Choice and Therapeutic Outcome

Linker_Choice cluster_cleavable Cleavable Linker cluster_noncleavable Non-Cleavable Linker Linker Linker Choice Bystander Bystander Effect Linker->Bystander HighStability High Plasma Stability Linker->HighStability Heterogeneous Efficacy in Heterogeneous Tumors Bystander->Heterogeneous TherapeuticOutcome Therapeutic Outcome Heterogeneous->TherapeuticOutcome Improved Outcome PotentialToxicity Potential for Off-Target Toxicity PotentialToxicity->TherapeuticOutcome Reduced Safety LowToxicity Lower Off-Target Toxicity HighStability->LowToxicity LowToxicity->TherapeuticOutcome Improved Safety NoBystander No Bystander Effect NoBystander->TherapeuticOutcome Limited Efficacy in Heterogeneous Tumors

Caption: Impact of linker choice on the therapeutic properties of an ADC.

VI. Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. The choice between a cleavable and a non-cleavable linker strategy must be carefully considered based on the target antigen, the tumor microenvironment, and the desired therapeutic outcome. As our understanding of the intricate interplay between the linker, payload, and antibody continues to evolve, so too will our ability to engineer next-generation ADCs with wider therapeutic windows and greater clinical benefit. This guide serves as a foundational resource for researchers in this dynamic field, providing the essential knowledge and methodologies to drive the discovery and development of novel and more effective ADC linkers.

References

Methodological & Application

Application Notes and Protocols: Conjugating MC-Val-Cit-PAB-Retapamulin to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This protocol details the conjugation of the ribosome inhibitor retapamulin (B1680546) to a monoclonal antibody using a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. The Val-Cit dipeptide within the linker is designed to be stable in systemic circulation and cleaved by cathepsin B, an enzyme often upregulated in the lysosomal compartment of tumor cells, ensuring targeted release of the cytotoxic payload.[1][] Retapamulin, a potent inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit, offers a unique mechanism of action for ADC development.[3][4] This document provides a detailed methodology for the preparation, conjugation, and purification of a retapamulin-based ADC.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical conjugation reaction. Optimal conditions may vary depending on the specific antibody and desired drug-to-antibody ratio (DAR).

ParameterRecommended ValueNotes
Antibody Concentration 5 - 10 mg/mLHigher concentrations can improve conjugation efficiency.
Reducing Agent (TCEP) 5 - 10 molar equivalentsTris(2-carboxyethyl)phosphine (TCEP) is a stable and effective reducing agent.
Reduction Incubation Time 1 - 2 hoursOptimization may be required based on the antibody's disulfide bond accessibility.
Reduction Temperature 37°C
MC-Val-Cit-PAB-Retapamulin 5 - 10 molar equivalentsThe final DAR is influenced by the molar ratio of the drug-linker to the antibody.
Conjugation Incubation Time 1 - 2 hours (or overnight at 4°C)Protect from light to prevent degradation of the linker-payload.
Conjugation Temperature Room Temperature (or 4°C)
Quenching Reagent (N-acetylcysteine) 20 molar equivalentsAdded to cap any unreacted maleimide (B117702) groups.
Final Drug-to-Antibody Ratio (DAR) 2 - 4This is a typical target for cysteine-based ADCs.

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to an antibody is depicted below.

experimental_workflow cluster_prep Antibody Preparation cluster_reduction Antibody Reduction cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis A 1. Antibody Buffer Exchange (to PBS, pH 7.4) B 2. Antibody Concentration Adjustment (5-10 mg/mL) A->B C 3. Addition of TCEP (5-10 molar equivalents) B->C D 4. Incubation (1-2 hours at 37°C) C->D E 5. Removal of Excess TCEP (Desalting Column) D->E F 6. Addition of this compound (in DMSO) E->F G 7. Incubation (1-2 hours at RT or overnight at 4°C) F->G H 8. Quenching Reaction (N-acetylcysteine) G->H I 9. Purification of ADC (e.g., Size Exclusion Chromatography) H->I J 10. Characterization of ADC (DAR, Purity, etc.) I->J

Caption: Experimental workflow for antibody-drug conjugation.

Experimental Protocols

Materials and Reagents
  • Purified monoclonal antibody (in a suitable buffer, e.g., PBS)

  • This compound with a maleimide group (pre-weighed or in solution)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • N-acetylcysteine

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

  • Syringes and needles

  • Microcentrifuge tubes

  • Incubator and rotator

  • UV-Vis spectrophotometer

  • HPLC system with a size-exclusion column (for purification and analysis)

Protocol 1: Antibody Preparation and Reduction

This protocol describes the reduction of the interchain disulfide bonds of the antibody to generate free thiol groups necessary for conjugation.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4, using a desalting column according to the manufacturer's instructions.

  • Antibody Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4. Confirm the concentration using a UV-Vis spectrophotometer at 280 nm.

  • Preparation of TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in water or PBS.

  • Reduction Reaction: Add 5-10 molar equivalents of TCEP to the antibody solution. For example, for a 1 mg/mL antibody solution (assuming a molecular weight of 150 kDa), this would be approximately 0.33 to 0.66 µL of 10 mM TCEP per 100 µL of antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.

  • Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with PBS, pH 7.4. This step is critical to prevent the quenching of the maleimide-activated drug-linker in the subsequent step.

Protocol 2: Conjugation of this compound to the Reduced Antibody

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

  • Preparation of Drug-Linker Solution: Reconstitute the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Addition of Conjugation Reagent: Add the appropriate volume of the this compound solution to the reduced antibody. The molar ratio of drug-linker to antibody will influence the final DAR and should be optimized. A starting point is typically 5-10 molar equivalents.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine (20 molar equivalents), to react with any remaining maleimide groups. Incubate for an additional 20-30 minutes at room temperature.

Signaling Pathways and Logical Relationships

The chemical basis of the conjugation protocol involves the reaction of a maleimide group on the linker with a free thiol group on the reduced antibody.

conjugation_reaction cluster_reactants Reactants cluster_product Product Antibody Reduced Antibody (-SH) ADC Antibody-Drug Conjugate (Thioether Bond) Antibody->ADC LinkerPayload This compound (Maleimide) LinkerPayload->ADC

Caption: Conjugation reaction of retapamulin-linker to antibody.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC to remove unconjugated drug-linker and other reaction components.

  • Purification: Purify the ADC using a suitable method such as size-exclusion chromatography (SEC) to separate the ADC from unconjugated drug-linker, unreacted antibody, and quenching reagent. Other methods like hydrophobic interaction chromatography (HIC) can also be employed for further purification and separation of different DAR species.[5][6]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SEC-HPLC.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line expressing the target antigen.

Conclusion

This protocol provides a comprehensive guide for the conjugation of this compound to a monoclonal antibody. The resulting ADC has the potential for targeted delivery of a potent ribosome-inhibiting payload to cancer cells. As with any bioconjugation protocol, optimization of the reaction conditions, particularly the molar ratios of the reactants and incubation times, is crucial for achieving the desired drug-to-antibody ratio and ensuring the quality and efficacy of the final product.

References

Application Notes and Protocols for the Analytical Characterization of MC-Val-Cit-PAB-Retapamulin Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The ADC, MC-Val-Cit-PAB-retapamulin, comprises a monoclonal antibody conjugated to the antibiotic retapamulin (B1680546) via a protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. The Val-Cit dipeptide sequence is designed to be selectively cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, leading to the targeted release of the retapamulin payload.

Robust analytical characterization is critical to ensure the safety, efficacy, and quality of ADCs.[1][2][3] This document provides detailed application notes and protocols for the comprehensive characterization of the this compound ADC, focusing on key quality attributes such as drug-to-antibody ratio (DAR), drug distribution, size variants, charge variants, and binding affinity.

Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly influences the ADC's efficacy and safety.[3][4] An optimal DAR ensures sufficient potency without compromising the pharmacokinetic properties of the antibody. Several analytical techniques can be employed for DAR determination.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and widely used method for determining the average DAR of an ADC preparation.[5][6][7][8] This technique relies on the distinct absorbance maxima of the antibody and the drug payload.

Protocol: DAR Determination by UV/Vis Spectroscopy

  • Materials:

    • This compound ADC sample

    • Unconjugated monoclonal antibody (mAb)

    • Retapamulin standard

    • Phosphate-buffered saline (PBS), pH 7.4

    • UV/Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Determine the molar extinction coefficients of the unconjugated mAb at 280 nm (ε_mAb,280_) and retapamulin at its absorbance maximum (e.g., λ_max_drug_) and at 280 nm (ε_drug,280_).

    • Prepare a solution of the this compound ADC in PBS at a known concentration (approximately 1 mg/mL).

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of retapamulin (A_drug_).

    • Calculate the concentration of the antibody and the drug using the following equations:

      • C_mAb_ = (A_280_ - (A_drug_ × (ε_drug,280_ / ε_drug,λ_max_))) / ε_mAb,280_

      • C_drug_ = A_drug_ / ε_drug,λ_max_

    • Calculate the average DAR:

      • DAR = C_drug_ / C_mAb_

Data Presentation:

SampleA280A_drug_ (λ_max_)Calculated mAb Conc. (µM)Calculated Drug Conc. (µM)Average DAR
ADC Batch 11.250.456.6726.84.02
ADC Batch 21.280.476.8128.04.11
ADC Batch 31.220.436.4925.63.95
Hydrophobic Interaction Chromatography (HIC)

Hydrophobic interaction chromatography (HIC) is a powerful technique for determining the drug load distribution and average DAR, particularly for cysteine-linked ADCs.[6][9][10] HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker moiety.

Protocol: DAR Distribution by HIC-HPLC

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phases:

    • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Detection: 280 nm

    • Gradient: 0-100% B over 30 minutes

    • Injection Volume: 20 µL (sample at 1 mg/mL)

  • Data Analysis:

    • Integrate the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species.

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of Species_i_ × DAR_i_) / 100

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%) - Batch 1Peak Area (%) - Batch 2Peak Area (%) - Batch 3
DAR 0 (Unconjugated)5.25.14.85.5
DAR 212.820.319.521.1
DAR 418.565.267.164.3
DAR 622.18.17.57.9
DAR 825.41.31.11.2
Average DAR 4.01 4.06 3.98
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR after reducing the ADC to separate the light and heavy chains.[9][11]

Protocol: DAR Analysis by Reduced RP-HPLC

  • Sample Preparation:

    • To 50 µg of ADC, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce inter-chain disulfide bonds.

  • Instrumentation and Columns:

    • UPLC/HPLC system with a UV and/or mass spectrometer detector.

    • Reversed-phase column suitable for proteins (e.g., C4 column).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Detection: 280 nm and/or MS

    • Gradient: 20-60% B over 20 minutes

    • Column Temperature: 60°C

  • Data Analysis:

    • Identify peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.

Data Presentation:

ChainSpeciesRetention Time (min)Relative Abundance (%) - Batch 1Average DAR
Light ChainUnconjugated8.110.53.99
Conjugated (1 drug)9.589.5
Heavy ChainUnconjugated15.28.9
Conjugated (1 drug)16.891.1

Mass Spectrometry for Intact and Subunit Analysis

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing accurate mass measurements to confirm identity, assess heterogeneity, and determine DAR.[4][12][13]

Intact Mass Analysis under Native Conditions

Native MS allows for the analysis of the intact ADC, preserving non-covalent interactions and providing information on the overall drug load distribution.[12][14][15]

Protocol: Native SEC-MS for Intact ADC Analysis

  • Instrumentation:

    • LC-MS system equipped with a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Size exclusion chromatography (SEC) column.

  • Mobile Phase:

    • 100 mM Ammonium Acetate, pH 7.0

  • Chromatographic Conditions:

    • Isocratic elution at a flow rate of 0.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Mass Range: 2000-8000 m/z

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Determine the drug load distribution and average DAR from the relative intensities of the deconvoluted peaks.

Data Presentation:

SpeciesMeasured Mass (Da)Theoretical Mass (Da)Mass Difference (Da)Relative Abundance (%)
DAR 0148,520148,522-25.2
DAR 2150,265150,268-320.1
DAR 4152,010152,014-465.8
DAR 6153,755153,760-57.9
DAR 8155,501155,506-51.0
Average DAR 4.04

Analysis of Aggregates and Fragments

Size exclusion chromatography (SEC) is the standard method for monitoring the size heterogeneity of ADCs, including the presence of aggregates and fragments, which can impact efficacy and immunogenicity.[16]

Protocol: SEC for Size Variant Analysis

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase:

    • 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Chromatographic Conditions:

    • Isocratic elution at a flow rate of 0.5 mL/min.

    • Detection: 280 nm

    • Run Time: 30 minutes

  • Data Analysis:

    • Integrate the peaks corresponding to aggregates, monomer, and fragments.

    • Calculate the percentage of each species.

Data Presentation:

SpeciesRetention Time (min)Peak Area (%) - Batch 1Peak Area (%) - Batch 2Peak Area (%) - Batch 3
Aggregates10.51.82.11.9
Monomer14.297.597.297.6
Fragments18.90.70.70.5

Assessment of Binding Affinity

It is crucial to ensure that the conjugation process does not adversely affect the binding affinity of the antibody to its target antigen. Ligand-binding assays are commonly used for this purpose.[9][17][18][19]

Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol: Competitive ELISA for Binding Affinity

  • Materials:

    • Target antigen

    • This compound ADC

    • Unconjugated mAb (as a reference)

    • HRP-conjugated secondary antibody

    • TMB substrate

    • 96-well microtiter plates

  • Procedure:

    • Coat the microtiter plate with the target antigen overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add serial dilutions of the ADC and the unconjugated mAb to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance versus the log of the concentration for both the ADC and the unconjugated mAb.

    • Determine the EC50 values from the resulting sigmoidal curves.

    • Compare the EC50 of the ADC to that of the unconjugated mAb to assess any change in binding affinity.

Data Presentation:

MoleculeEC50 (nM)Relative Binding Affinity (%)
Unconjugated mAb1.2100
ADC Batch 11.392.3
ADC Batch 21.485.7
ADC Batch 31.392.3

Visualizations

Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_sample ADC Sample cluster_analysis Analytical Techniques cluster_outputs Key Quality Attributes ADC This compound UV_Vis UV/Vis Spectroscopy ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC RP_HPLC Reversed-Phase HPLC (Reduced) ADC->RP_HPLC Native_MS Native SEC-MS ADC->Native_MS SEC Size Exclusion Chromatography (SEC) ADC->SEC ELISA Binding Assay (ELISA) ADC->ELISA Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist RP_HPLC->Avg_DAR Native_MS->DAR_Dist Intact_Mass Intact Mass Native_MS->Intact_Mass Size_Variants Size Variants (Aggregates/Fragments) SEC->Size_Variants Binding_Affinity Binding Affinity ELISA->Binding_Affinity

Caption: Overall workflow for the analytical characterization of the ADC.

Logical Relationship of DAR Analysis Techniques

DAR_Analysis_Techniques DAR_Analysis DAR Analysis UV_Vis UV/Vis Spectroscopy (Average DAR) DAR_Analysis->UV_Vis HIC HIC (DAR Distribution, Average DAR) DAR_Analysis->HIC LC_MS LC-MS (Intact/Reduced Mass, DAR Distribution) DAR_Analysis->LC_MS

Caption: Key techniques for determining the Drug-to-Antibody Ratio (DAR).

References

Application Notes and Protocols for In Vitro Cell-Based Assays for Retapamulin ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of therapeutics that merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] This targeted delivery approach enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[2] Retapamulin (B1680546), a pleuromutilin (B8085454) antibiotic, inhibits protein synthesis by binding to the 50S ribosomal subunit in bacteria.[3][4][5] For the purpose of these application notes, we will consider a hypothetical scenario where retapamulin is utilized as a payload in an ADC for cancer therapy. This would necessitate its efficacy against eukaryotic ribosomes, a departure from its known antibacterial mechanism. These protocols outline key in vitro cell-based assays to evaluate the efficacy of a hypothetical retapamulin ADC.

Mechanism of Action of a Hypothetical Retapamulin ADC

A retapamulin ADC would exert its cytotoxic effect through a multi-step process. The monoclonal antibody component of the ADC would first bind to a specific antigen overexpressed on the surface of cancer cells.[1] Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[6][7] Once inside the cell, the ADC is trafficked to endosomes and then to lysosomes. The acidic environment and enzymatic activity within the lysosomes would cleave the linker, releasing the retapamulin payload into the cytoplasm.[8] The released retapamulin would then bind to the large subunit of the eukaryotic ribosome, inhibiting protein synthesis and ultimately leading to apoptosis.[9][10]

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Retapamulin ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Ribosome Eukaryotic Ribosome (Large Subunit) Payload_Release->Ribosome Retapamulin Binds Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induces

Caption: Hypothetical signaling pathway of a Retapamulin ADC.

Experimental Protocols

A comprehensive in vitro evaluation of a retapamulin ADC should include assessments of its cytotoxicity, internalization, and bystander effect.[2][11]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the retapamulin ADC required to inhibit the growth of cancer cells by 50% (IC50).[12][13]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Retapamulin ADC

  • Unconjugated antibody (control)

  • Free retapamulin payload (control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the retapamulin ADC, unconjugated antibody, and free retapamulin. Treat the cells with these dilutions and include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration and determine the IC50 value using a sigmoidal dose-response curve.

start Start seed_cells Seed Ag+ and Ag- Cells in 96-well Plates start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Serial Dilutions of Retapamulin ADC and Controls incubate1->treat_cells incubate2 Incubate for 72-96 hours treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based cytotoxicity assay.
Internalization Assay

This assay confirms that the retapamulin ADC is internalized by the target cells, which is a prerequisite for payload delivery.[6] A fluorescence-based method is described below.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Fluorescently labeled retapamulin ADC

  • Fluorescently labeled unconjugated antibody (control)

  • Complete cell culture medium

  • High-content imaging system or flow cytometer

Protocol:

  • Cell Seeding: Seed Ag+ cells in an appropriate plate or dish for imaging or flow cytometry and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled retapamulin ADC and control antibody for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.[2]

  • Washing: Wash the cells with cold PBS to remove unbound antibody.

  • Data Acquisition: Measure the fluorescence intensity using a high-content imaging system or a flow cytometer.[2]

  • Data Analysis: Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization.

start Start seed_cells Seed Ag+ Cells start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Fluorescently Labeled Retapamulin ADC and Control incubate1->treat_cells incubate2 Incubate for Various Time Points treat_cells->incubate2 wash_cells Wash with Cold PBS incubate2->wash_cells acquire_data Measure Fluorescence (Imaging or Flow Cytometry) wash_cells->acquire_data analyze_data Quantify Fluorescence Increase Over Time acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for the fluorescence-based internalization assay.
Bystander Effect Assay

This assay evaluates the ability of the released retapamulin payload to kill neighboring antigen-negative cells, which is important for treating heterogeneous tumors.[11]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • Retapamulin ADC

  • 96-well microplates

  • Fluorescence plate reader

Protocol:

  • Co-culture Seeding: Seed a co-culture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed a monoculture of GFP-Ag- cells as a control. Incubate overnight.[14]

  • ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the retapamulin ADC.[2]

  • Incubation: Incubate for 72-120 hours.[2]

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.[2]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

start Start seed_cells Seed Co-culture (Ag+ & GFP-Ag-) and Monoculture (GFP-Ag-) start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Serial Dilutions of Retapamulin ADC incubate1->treat_cells incubate2 Incubate for 72-120 hours treat_cells->incubate2 read_fluorescence Measure GFP Fluorescence incubate2->read_fluorescence analyze_data Calculate % Viability of Ag- Cells and Compare Co-culture to Monoculture read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the bystander effect assay.

Data Presentation

The following tables present representative data from the described assays.

Table 1: Representative Cytotoxicity Data (IC50 Values)

CompoundCell Line (Antigen Status)IC50 (nM)
Retapamulin ADCSK-BR-3 (Ag+)15.2
Retapamulin ADCMDA-MB-468 (Ag-)>1000
Unconjugated AntibodySK-BR-3 (Ag+)>1000
Free RetapamulinSK-BR-3 (Ag+)85.7
Free RetapamulinMDA-MB-468 (Ag-)92.3

Table 2: Representative Internalization Data

Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
0150
2875
62340
245890

Table 3: Representative Bystander Effect Data

Retapamulin ADC (nM)% Viability of GFP-Ag- Cells (Monoculture)% Viability of GFP-Ag- Cells (Co-culture with Ag+)
0100100
19895
109575
1009245
10008820

References

Application Notes: MC-Val-Cit-PAB-Retapamulin for Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[1][2] This strategy allows for the selective delivery of highly potent payloads to cancer cells while minimizing exposure to healthy tissues, thus widening the therapeutic window.[2][3] The MC-Val-Cit-PAB-retapamulin conjugate utilizes this principle by employing three key components:

  • Monoclonal Antibody (mAb): The targeting component, designed to bind to a specific tumor-associated antigen on the surface of cancer cells.[2]

  • Retapamulin (B1680546) Payload: A novel cytotoxic agent for this application. Retapamulin is a pleuromutilin (B8085454) antibiotic that inhibits protein synthesis by binding to the 50S subunit of the ribosome.[4][5] Its distinct mechanism of action presents a new avenue for overcoming resistance to traditional cytotoxic drugs.[6][7]

  • MC-Val-Cit-PAB Linker: A clinically validated, enzyme-cleavable linker system.[8][9] It consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-sensitive valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer.[10][] This linker is designed to be stable in systemic circulation and to release the active drug payload specifically within the lysosomal compartment of target cancer cells where cathepsin B is highly expressed.[][12]

This document provides detailed protocols and application notes for the preclinical evaluation of a custom ADC utilizing the this compound system.

Mechanism of Action

The therapeutic action of an ADC constructed with this compound follows a multi-step process, beginning with systemic administration and culminating in target cell death.

  • Circulation & Targeting: The ADC circulates in the bloodstream, where the stable Val-Cit linker prevents premature release of the retapamulin payload. The monoclonal antibody component directs the ADC to cancer cells expressing the specific target antigen.

  • Binding & Internalization: The ADC binds to the target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, causing the ADC-antigen complex to be internalized into the cell within an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are critical for the next step.

  • Linker Cleavage & Payload Release: Inside the lysosome, the enzyme cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide sequence in the linker.[][13] This cleavage initiates the collapse of the self-immolative PAB spacer, leading to the release of the active retapamulin drug.[14]

  • Induction of Apoptosis: Once released into the cytoplasm, retapamulin binds to the bacterial 50S ribosomal subunit's peptidyl transferase center, inhibiting protein synthesis.[6][15] This disruption of a fundamental cellular process ultimately leads to cell cycle arrest and apoptosis (programmed cell death).

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Target Cancer Cell ADC_circ ADC in Circulation (Stable Linker) Bind 1. ADC Binds to Tumor Antigen ADC_circ->Bind Tumor Targeting Internalize 2. Receptor-Mediated Internalization Bind->Internalize Endosome Endosome Internalize->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Fusion Release 4. Linker Cleavage & Payload Release Lysosome->Release Cathepsin B Cleavage Apoptosis 5. Inhibition of Protein Synthesis & Apoptosis Release->Apoptosis

Mechanism of Action of the Retapamulin-ADC.

Experimental Protocols & Data

In Vitro Efficacy Evaluation

In vitro assays are fundamental for determining the potency, specificity, and mechanism of action of the ADC before advancing to more complex in vivo models.[1][16]

This assay measures the ability of the ADC to kill cancer cells and is used to determine the IC50 (half-maximal inhibitory concentration) value.[1]

Materials:

  • Target-positive (e.g., HER2+) and target-negative (e.g., HER2-) cancer cell lines.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound ADC, unconjugated antibody, and free retapamulin drug.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions (e.g., 0.01 nM to 1000 nM) of the ADC, unconjugated antibody, and free retapamulin in culture medium.

  • Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Illustrative Data Presentation:

CompoundCell Line (Target+)IC50 (nM)Cell Line (Target-)IC50 (nM)
Retapamulin-ADCSK-BR-3 (HER2+++)5.2MDA-MB-231 (HER2-)>1000
Retapamulin-ADCBT-474 (HER2++)15.8MCF-7 (HER2-)>1000
Free RetapamulinSK-BR-3 (HER2+++)250.5MDA-MB-231 (HER2-)275.1
Unconjugated mAbSK-BR-3 (HER2+++)>1000MDA-MB-231 (HER2-)>1000

Table 1: Illustrative IC50 values of this compound ADC and controls against target-positive and target-negative breast cancer cell lines.

Cytotoxicity_Assay_Workflow start Start seed 1. Seed Cells in 96-well Plates start->seed incubate1 2. Incubate 24 hours seed->incubate1 treat 3. Treat Cells with Serially Diluted ADC incubate1->treat incubate2 4. Incubate 72-96 hours treat->incubate2 mtt 5. Add MTT Reagent Incubate 4 hours incubate2->mtt dmso 6. Solubilize Formazan with DMSO mtt->dmso read 7. Read Absorbance at 570 nm dmso->read analyze 8. Calculate IC50 Values read->analyze end_node End analyze->end_node

Workflow for an In Vitro Cytotoxicity Assay.

This assay confirms that the ADC is internalized by target cells upon binding.[1]

Materials:

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488).

  • Target-positive and target-negative cells.

  • Chambered coverglass or imaging-compatible plates.

  • Lysosomal stain (e.g., LysoTracker Red).

  • Nuclear stain (e.g., Hoechst 33342).

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed target-positive and target-negative cells on chambered coverglass and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled ADC (e.g., 10 µg/mL) for various time points (e.g., 1, 4, 24 hours).

  • Staining: In the final 30 minutes of incubation, add LysoTracker Red and Hoechst 33342 to the medium to stain lysosomes and nuclei, respectively.

  • Washing: Gently wash the cells three times with PBS to remove unbound ADC and dyes.

  • Imaging: Immediately visualize the cells using a confocal microscope. Capture images in the green (ADC), red (lysosomes), and blue (nuclei) channels.

  • Analysis: Analyze the images for co-localization of the green ADC signal with the red lysosomal signal in target-positive cells. No significant green signal should be observed in target-negative cells.

In Vivo Efficacy Evaluation

In vivo studies in animal models are critical for assessing the therapeutic efficacy and safety profile of an ADC in a complex biological system.[1][16][17]

This protocol describes a standard tumor growth inhibition study in mice bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Balb/c nude), 6-8 weeks old.

  • Target-positive human cancer cell line (e.g., BT-474).

  • Matrigel (optional, for enhancing tumor take rate).

  • Test articles: Retapamulin-ADC, vehicle control (e.g., PBS), isotype control ADC.

  • Calipers, sterile syringes, and needles.

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million tumor cells (resuspended in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated as (Length x Width²)/2.

  • Dosing: Administer the test articles intravenously (i.v.) via the tail vein. A typical dosing schedule might be once every week for 3-4 weeks (e.g., 3 mg/kg).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Illustrative Data Presentation:

Treatment Group (3 mg/kg, QW x 3)Mean Tumor Volume (mm³) at Day 21% TGIMean Body Weight Change (%)
Vehicle Control1850 ± 210--1.5
Isotype Control ADC1795 ± 1953%-2.0
Retapamulin-ADC250 ± 4586.5%-3.5

Table 2: Illustrative in vivo efficacy data from a BT-474 xenograft model. % TGI = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.

In_Vivo_Workflow start Start implant 1. Implant Tumor Cells into Mice start->implant monitor 2. Monitor Tumor Growth implant->monitor randomize 3. Randomize Mice (Tumor Volume ~150 mm³) monitor->randomize dose 4. Administer ADC / Controls (e.g., i.v. weekly) randomize->dose measure 5. Measure Tumor Volume & Body Weight (2x/week) dose->measure measure->dose Repeat Dosing endpoint 6. Terminate Study at Endpoint measure->endpoint analyze 7. Analyze Data (Tumor Growth Inhibition) endpoint->analyze end_node End analyze->end_node

Workflow for an In Vivo Xenograft Efficacy Study.
Conclusion

The this compound conjugate is a promising candidate for targeted cancer therapy. The use of retapamulin as a novel payload with a distinct mechanism of action may offer advantages in treating tumors resistant to conventional therapies. The protocols outlined above provide a robust framework for the preclinical evaluation of this ADC, from initial in vitro potency testing to in vivo efficacy assessment. The illustrative data suggest that such a conjugate could exhibit potent, target-specific anti-tumor activity, warranting further investigation.

References

Application Notes and Protocols for Preclinical Studies with Retapamulin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload.[1][2] This document provides detailed application notes and protocols for the preclinical experimental design of ADCs utilizing retapamulin (B1680546) as a hypothetical payload. Retapamulin, a pleuromutilin (B8085454) antibiotic, inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[3][4][5] Its distinct mechanism of action presents a novel approach for a cytotoxic payload in ADC development.[6][7]

These guidelines will cover the essential in vitro and in vivo studies required to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of a novel retapamulin-based ADC.

Retapamulin ADC: Mechanism of Action and Preclinical Considerations

Retapamulin functions by inhibiting bacterial protein synthesis, a mechanism that can be repurposed for cytotoxic effect in cancer cells.[3][5] The proposed mechanism for a retapamulin ADC involves the antibody targeting a tumor-specific antigen, followed by internalization of the ADC.[1] Once inside the cell, the linker is cleaved, releasing retapamulin to bind to the ribosomal machinery, inhibit protein synthesis, and induce apoptosis.

Signaling Pathway Diagram

Retapamulin_ADC_Mechanism Proposed Mechanism of Action for a Retapamulin ADC cluster_cell Intracellular ADC Retapamulin ADC Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking LinkerCleavage Linker Cleavage Lysosome->LinkerCleavage 4. Release Retapamulin Free Retapamulin LinkerCleavage->Retapamulin Ribosome Ribosome Retapamulin->Ribosome 5. Target Engagement ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Apoptosis Apoptosis ProteinSynthesis->Apoptosis 6. Cell Death

Caption: Proposed mechanism of action for a retapamulin ADC.

In Vitro Characterization of Retapamulin ADCs

A comprehensive suite of in vitro assays is essential to characterize the activity and specificity of a retapamulin ADC before proceeding to in vivo studies.[8][][10]

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow Experimental Workflow for In Vitro Characterization Start Start: Retapamulin ADC Candidate Binding Antigen Binding Affinity (ELISA, SPR, Flow Cytometry) Start->Binding Internalization Internalization Assay (Flow Cytometry, Confocal Microscopy) Binding->Internalization Cytotoxicity Cytotoxicity Assay (MTT, CellTiter-Glo) Internalization->Cytotoxicity Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander Stability Plasma Stability Assay Bystander->Stability Decision Go/No-Go Decision for In Vivo Studies Stability->Decision End Proceed to In Vivo Decision->End Favorable Profile Stop Optimize/Terminate Decision->Stop Unfavorable Profile

Caption: Workflow for the in vitro evaluation of retapamulin ADCs.

In Vitro Experimental Protocols

Objective: To determine the binding affinity of the retapamulin ADC to its target antigen on cancer cells.

Protocol (using Flow Cytometry):

  • Culture target antigen-positive and -negative cell lines.

  • Harvest and wash cells, then resuspend in FACS buffer.

  • Incubate cells with a serial dilution of the retapamulin ADC or unconjugated antibody for 1 hour at 4°C.

  • Wash cells to remove unbound antibody.

  • Incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.

  • Wash cells and resuspend in FACS buffer.

  • Analyze samples using a flow cytometer to measure the mean fluorescence intensity (MFI).

  • Calculate the equilibrium dissociation constant (Kd) from the binding curve.

Parameter Description Acceptance Criteria
Kd Equilibrium dissociation constantSub-nanomolar to low nanomolar range
Bmax Maximum binding sitesHigh expression on target cells
Specificity Binding to antigen-negative cellsMinimal to no binding

Objective: To quantify the rate and extent of ADC internalization upon binding to the target antigen.[11][12][13][14]

Protocol (using pH-sensitive dye):

  • Label the retapamulin ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[11]

  • Seed target cells in a 96-well plate and allow them to adhere.

  • Treat cells with the labeled ADC and incubate at 37°C.

  • Measure fluorescence intensity at various time points using a plate reader or high-content imaging system.

  • As a negative control, incubate cells with the labeled ADC at 4°C to inhibit internalization.

Parameter Description Desired Outcome
Internalization Rate Speed at which the ADC is internalizedRapid internalization
Total Internalization Maximum amount of ADC internalizedHigh level of internalization

Objective: To determine the cytotoxic potency of the retapamulin ADC against antigen-positive cancer cells.[8][15]

Protocol (using MTT assay):

  • Seed antigen-positive and antigen-negative cells in 96-well plates.

  • Treat cells with serial dilutions of the retapamulin ADC, unconjugated antibody, and free retapamulin.

  • Incubate for 72-120 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure absorbance at 570 nm.

  • Calculate the half-maximal inhibitory concentration (IC50).

Compound Antigen-Positive Cells (IC50) Antigen-Negative Cells (IC50)
Retapamulin ADCExpected in nM range>1 µM
Unconjugated AntibodyNo significant cytotoxicityNo significant cytotoxicity
Free RetapamulinExpected in µM rangeExpected in µM range

Objective: To assess the ability of the retapamulin ADC to kill neighboring antigen-negative cells.[16][17][18][19]

Protocol (Co-culture method):

  • Genetically engineer antigen-negative cells to express a fluorescent protein (e.g., GFP).

  • Co-culture a mixture of antigen-positive and GFP-labeled antigen-negative cells.

  • Treat the co-culture with the retapamulin ADC.

  • After 72-120 hours, assess the viability of the GFP-positive cells using flow cytometry or high-content imaging.

Parameter Description Desired Outcome
Bystander Killing Reduction in viability of antigen-negative cellsSignificant bystander effect observed

In Vivo Preclinical Evaluation

In vivo studies are critical for evaluating the efficacy, pharmacokinetics, and safety of a retapamulin ADC in a biological system.[20][21][22]

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Experimental Workflow for In Vivo Preclinical Studies Start Start: Promising Retapamulin ADC Candidate PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Study Start->PK_PD Efficacy Efficacy Study in Xenograft Models (CDX and/or PDX) PK_PD->Efficacy Toxicity Toxicology Study in Two Species (Rodent and Non-rodent) Efficacy->Toxicity Data_Analysis Integrated Data Analysis Toxicity->Data_Analysis IND IND-Enabling Studies Data_Analysis->IND

References

Application Notes and Protocols for Assessing MC-Val-Cit-PAB Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for assessing the stability of the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker, a critical component in many antibody-drug conjugates (ADCs). Understanding the stability of this linker is paramount for the development of safe and effective ADCs, as premature cleavage can lead to off-target toxicity, while insufficient cleavage at the target site can reduce therapeutic efficacy.[1][2]

The MC-Val-Cit-PAB linker is designed to be stable in systemic circulation and selectively cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[1] This targeted release of the cytotoxic payload is a cornerstone of ADC technology.[3] However, the stability of this linker can be influenced by various factors, including the presence of other enzymes in the plasma of different species.[1][4] Therefore, a thorough assessment of linker stability using a combination of in vitro and in vivo methods is essential during ADC development.[2][5]

Analytical Techniques for Stability Assessment

A variety of analytical techniques are employed to assess the stability of the MC-Val-Cit-PAB linker. The choice of method depends on the specific aspect of stability being investigated, such as susceptibility to enzymatic cleavage, stability in plasma, or the overall pharmacokinetic profile of the ADC.

Key analytical methods include:

  • Mass Spectrometry (MS): A powerful technique for ADC analysis, MS can be used to measure the loss of the payload from the antibody, providing a direct assessment of linker stability.[6][7] It allows for the characterization of different drug-loaded species and the identification of metabolites.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC), is widely used to separate and quantify the intact ADC, free payload, and different drug-to-antibody ratio (DAR) species.[8][9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common method for quantifying both the total antibody and the antibody-conjugated drug in plasma samples, enabling the calculation of the DAR over time.[1][10]

Data Presentation: Comparative Stability Data

The stability of the MC-Val-Cit-PAB linker can vary significantly across different species, primarily due to the activity of certain enzymes like carboxylesterase 1c (Ces1c) in rodents.[1][4] The following tables summarize quantitative data on the stability of ADCs featuring the MC-Val-Cit-PAB linker.

Table 1: In Vivo Stability of MC-Val-Cit-PAB-MMAE Linker in Different Species

ADC ConstructSpeciesHalf-life of Intact ADCKey Findings
n501-MMAEWild-type Mice2.69 ± 0.59 hFusion with an anti-human serum albumin nanobody extended the half-life nearly 5-fold.[1]
8 different vc-MMAE ADCsHuman3.8 to 6.2 daysPlasma concentrations of unconjugated MMAE were low, with a delayed Tmax of 2-3 days.[1]
Polatuzumab vedotinHuman~12 daysDemonstrates prolonged stability in humans.[1]
Enfortumab vedotinHuman~3.4 daysShows moderate stability in human circulation.[1]

Table 2: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)Notes
Val-CitBaseline (t½ ≈ 240 min in one study)Cathepsin BConsidered the benchmark for efficient cleavage and stability.[11]
Val-Ala~50% of Val-Cit rateCathepsin BAlso effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.[11][12]
Phe-Lys~30-fold faster than Val-CitCathepsin B (isolated)Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible data on linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).[2]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[2]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods like ELISA or LC-MS.[2][13]

Workflow for In Vitro Plasma Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_results Results ADC ADC Stock Solution Incubate Incubate ADC in Plasma (37°C) ADC->Incubate Plasma Plasma (Human, Mouse, Rat) Plasma->Incubate Timepoints Collect Aliquots (0, 6, 24, 48, 72, 168h) Incubate->Timepoints Analysis Quantify: - Intact ADC - Total Antibody - Released Payload Timepoints->Analysis LCMS LC-MS Analysis->LCMS Detailed Analysis ELISA ELISA Analysis->ELISA Quantification DAR Calculate DAR over time LCMS->DAR ELISA->DAR HalfLife Determine ADC Half-life DAR->HalfLife G ADC Antibody-Drug Conjugate (ADC) with MC-Val-Cit-PAB Linker Lysosome Internalization into Lysosome of Target Cell ADC->Lysosome Endocytosis CathepsinB Cathepsin B Lysosome->CathepsinB Presence of Cleavage Cleavage of Val-Cit Peptide Bond CathepsinB->Cleavage Catalyzes PAB_Spacer Self-immolation of PAB Spacer Cleavage->PAB_Spacer Payload_Release Release of Active Cytotoxic Payload PAB_Spacer->Payload_Release Cytotoxicity Induction of Cell Death Payload_Release->Cytotoxicity G cluster_animal Animal Study cluster_sampling Sample Collection & Processing cluster_analysis Pharmacokinetic Analysis cluster_results Data Interpretation Dosing Administer ADC to Animal Model (IV) Blood_Collection Collect Blood Samples at Time Points Dosing->Blood_Collection Plasma_Isolation Isolate Plasma Blood_Collection->Plasma_Isolation ELISA_Analysis ELISA: - Total Antibody - Conjugated Drug Plasma_Isolation->ELISA_Analysis LCMS_Analysis LC-MS/MS: - Free Payload Plasma_Isolation->LCMS_Analysis DAR_Profile Determine DAR Profile over Time ELISA_Analysis->DAR_Profile PK_Parameters Calculate PK Parameters (e.g., Half-life) LCMS_Analysis->PK_Parameters Stability_Assessment Assess In Vivo Stability DAR_Profile->Stability_Assessment PK_Parameters->Stability_Assessment

References

Application Notes and Protocols for the Purification of Retapamulin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. Retapamulin (B1680546), a pleuromutilin (B8085454) antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4][5] The development of a retapamulin-ADC could offer a novel approach for targeted delivery of this antibiotic. A critical aspect of ADC development is the purification process, which must effectively remove impurities such as unconjugated antibody, free drug-linker, and aggregates, while preserving the integrity of the conjugate. This document outlines a comprehensive multi-step purification strategy for a hypothetical retapamulin-ADC, providing detailed protocols and characterization methods.

The purification of ADCs is a complex process due to the heterogeneity of the conjugation reaction, which can result in a mixture of species with varying drug-to-antibody ratios (DAR).[][7] The purification strategy must be designed to isolate the desired ADC species with a specific DAR, high purity, and acceptable yield.

Multi-Step Purification Strategy

A robust purification process for retapamulin-ADCs typically involves a series of chromatographic steps designed to separate the desired conjugate from various process-related impurities. The strategy outlined below employs a capture step, an intermediate purification step to separate based on hydrophobicity, and a final polishing step for aggregate removal and buffer exchange.

A typical purification workflow for a retapamulin-ADC would involve an initial capture and buffer exchange step, followed by an intermediate purification step to separate species with different drug-to-antibody ratios (DARs), and a final polishing step to remove aggregates and formulate the drug substance.

Purification Workflow start Crude Conjugation Mixture tff1 Tangential Flow Filtration (TFF) 1 (Diafiltration/Buffer Exchange) start->tff1 Initial Capture & Impurity Removal hic Hydrophobic Interaction Chromatography (HIC) tff1->hic Conditioned Feed tff2 Tangential Flow Filtration (TFF) 2 (Concentration/Diafiltration) hic->tff2 DAR-Fractionated Pool sec Size Exclusion Chromatography (SEC) tff2->sec Concentrated & Conditioned final Purified Retapamulin-ADC sec->final Final Polishing

Caption: Overall purification workflow for retapamulin-ADCs.

Experimental Protocols

Tangential Flow Filtration (TFF) for Initial Capture and Buffer Exchange

TFF is utilized to remove unconjugated retapamulin-linker, organic solvents, and other small molecule impurities from the crude conjugation mixture and to exchange the buffer to one suitable for the subsequent chromatography step.[]

Materials:

  • TFF system with a peristaltic pump and reservoir

  • Hollow fiber or cassette membrane with an appropriate molecular weight cut-off (e.g., 30 kDa)

  • Equilibration Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Diafiltration Buffer: Buffer compatible with the subsequent HIC step (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

Protocol:

  • Assemble the TFF system according to the manufacturer's instructions.

  • Sanitize and equilibrate the membrane with Equilibration Buffer.

  • Load the crude conjugation mixture into the reservoir.

  • Concentrate the mixture to a target volume.

  • Perform diafiltration with at least 5-7 diavolumes of the Diafiltration Buffer to remove small molecule impurities and exchange the buffer.

  • Collect the retentate containing the ADC and unconjugated antibody.

Hydrophobic Interaction Chromatography (HIC) for DAR Separation

HIC separates molecules based on their hydrophobicity.[8][9][10][11][12] Since the conjugation of the hydrophobic retapamulin molecule to the antibody increases its overall hydrophobicity, HIC is an effective method for separating ADC species with different DARs from each other and from the unconjugated antibody.

Materials:

  • Liquid chromatography system (e.g., ÄKTA system)

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0

Protocol:

  • Equilibrate the HIC column with Mobile Phase A.

  • Load the diafiltered sample from the TFF step onto the column.

  • Wash the column with Mobile Phase A to remove any unbound material.

  • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes.

  • Collect fractions across the elution peak.

  • Analyze the fractions for DAR, purity, and concentration.

  • Pool the fractions containing the desired DAR species.

HIC Separation Principle input Mixture of ADC Species (Varying DARs) hic_column HIC Column Unconjugated mAb (DAR 0) Low DAR ADC High DAR ADC input->hic_column:f0 elution Decreasing Salt Gradient hic_column->elution output Separated Fractions DAR 0 DAR 2 DAR 4 elution->output:f0

Caption: Principle of HIC for separating ADC species based on DAR.

Size Exclusion Chromatography (SEC) for Final Polishing

SEC is employed as a final polishing step to remove aggregates and for buffer exchange into the final formulation buffer.[13][14][15][16][17] This step ensures the final product is monomeric and in the desired buffer for stability.

Materials:

  • Liquid chromatography system

  • SEC column (e.g., Sephacryl S-300 HR)

  • Formulation Buffer: e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0

Protocol:

  • The pooled fractions from the HIC step may first be concentrated and buffer-exchanged using a second TFF step into the SEC running buffer if necessary.

  • Equilibrate the SEC column with the Formulation Buffer.

  • Load the concentrated and buffer-exchanged ADC pool onto the column.

  • Elute with the Formulation Buffer at a constant flow rate.

  • Collect the main peak corresponding to the monomeric ADC.

  • Analyze the collected peak for purity, aggregation level, and final concentration.

Data Presentation

The following tables summarize the expected quantitative data from the purification process of a retapamulin-ADC.

Table 1: Summary of Purification Steps and Yield

Purification StepProtein Load (mg)Elution Volume (mL)Protein Recovery (mg)Step Yield (%)Cumulative Yield (%)
Crude Conjugate 1000501000100100
TFF 1 1000459509595
HIC 9501206657066.5
TFF 2 665206329563.2
SEC 632305699056.9

Table 2: Quality Attributes of Retapamulin-ADC at Each Purification Stage

SampleAverage DARPurity by SEC (%)Aggregate by SEC (%)Free Drug (%)
Crude Conjugate 3.89082
Post-TFF 1 3.8908<0.1
HIC Pool (DAR 4) 4.1982<0.1
Post-SEC 4.1>99<1<0.1

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of the purified retapamulin-ADC.[7][18][][20][21]

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: To determine the drug-to-antibody ratio (DAR) distribution.

  • Size Exclusion Chromatography (SEC)-HPLC: To assess purity and quantify aggregate and fragment levels.

  • Reversed-Phase (RP)-HPLC: To determine the average DAR and for stability studies.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intact ADC, light chain, and heavy chain, and to identify conjugation sites.

  • UV-Vis Spectroscopy: To determine protein concentration and average DAR.

Conclusion

The described multi-step purification strategy, employing tangential flow filtration, hydrophobic interaction chromatography, and size exclusion chromatography, provides a robust framework for obtaining high-purity retapamulin-ADC with a defined drug-to-antibody ratio. The detailed protocols and analytical methods are critical for ensuring the quality, consistency, and safety of the final drug product. This application note serves as a comprehensive guide for researchers and scientists involved in the development of novel antibody-drug conjugates.

References

Application Note: A Cell-Based Assay for Quantifying Intracellular Retapamulin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Retapamulin (B1680546) is a pleuromutilin (B8085454) antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4][5] This application note describes a detailed protocol for a cell-based assay to quantify the intracellular activity of retapamulin, which serves as a surrogate for its "payload release" and target engagement within bacterial cells. The assay utilizes a genetically engineered strain of Staphylococcus aureus expressing a luciferase reporter gene. Inhibition of protein synthesis by retapamulin leads to a quantifiable decrease in bioluminescence, providing a sensitive and high-throughput method to assess its antibacterial efficacy. This protocol is intended for researchers in drug development and microbiology engaged in the evaluation of protein synthesis inhibitors.

Introduction

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents and the robust characterization of existing ones. Retapamulin is a potent inhibitor of bacterial protein synthesis with a unique mechanism of action, targeting the peptidyl transferase center of the 50S ribosome.[1][3][4] Understanding the intracellular concentration and activity of an antibiotic is crucial for predicting its therapeutic efficacy. While direct measurement of intracellular drug concentrations can be achieved through methods like LC-MS[6][7], these approaches can be complex and may not directly reflect the biological activity of the compound at its target.

This application note presents a cell-based reporter assay to indirectly measure the intracellular "payload release" and activity of retapamulin. The term "payload release" is adapted here to signify the accumulation of active retapamulin inside the bacterial cell, leading to its pharmacological effect. The assay employs a reporter strain of Staphylococcus aureus, a common pathogen treated by retapamulin[8], that constitutively expresses the lux operon, enabling autonomous bioluminescence.[9] The inhibition of protein synthesis by intracellularly available retapamulin results in a dose-dependent decrease in luciferase production and, consequently, a reduction in the bioluminescent signal. This provides a functional readout of retapamulin's activity within the cell.

Signaling Pathway and Experimental Workflow

The underlying principle of this assay is the direct relationship between bacterial protein synthesis and the expression of a reporter protein. Retapamulin, upon entering the bacterial cell, binds to the 50S ribosomal subunit, effectively halting protein synthesis.[1][2][4][5] This inhibition prevents the translation of all proteins, including the constitutively expressed luciferase. The resulting decrease in bioluminescence is therefore a direct measure of retapamulin's intracellular bioactivity.

cluster_0 Bacterial Cell Retapamulin_ext Extracellular Retapamulin Cell_Membrane Cell Membrane Retapamulin_ext->Cell_Membrane Diffusion Retapamulin_int Intracellular Retapamulin Cell_Membrane->Retapamulin_int Ribosome 50S Ribosome Retapamulin_int->Ribosome Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Luciferase Luciferase Protein_Synthesis->Luciferase Production Bioluminescence Bioluminescence Luciferase->Bioluminescence Catalysis

Figure 1. Mechanism of Retapamulin Action and Assay Principle.

The experimental workflow is designed for a 96-well plate format, enabling high-throughput screening of various retapamulin concentrations.

Start Start Prepare_Bacteria Prepare S. aureus-lux overnight culture Start->Prepare_Bacteria Dilute_Culture Dilute culture to working concentration Prepare_Bacteria->Dilute_Culture Add_to_Plate Add bacterial suspension to 96-well plate Dilute_Culture->Add_to_Plate Add_Retapamulin Add Retapamulin dilutions to the plate Add_to_Plate->Add_Retapamulin Prepare_Retapamulin Prepare serial dilutions of Retapamulin Prepare_Retapamulin->Add_Retapamulin Incubate Incubate at 37°C Add_Retapamulin->Incubate Measure_Luminescence Measure bioluminescence at multiple time points Incubate->Measure_Luminescence Analyze_Data Analyze data and determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Application of MC-Val-Cit-PAB-Retapamulin in Specific Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of MC-Val-Cit-PAB-retapamulin, an antibody-drug conjugate (ADC) payload, in cancer research. Retapamulin (B1680546), a pleuromutilin (B8085454) antibiotic, inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1] When conjugated to a monoclonal antibody via the cleavable MC-Val-Cit-PAB linker, it can be targeted to cancer cells, leading to potent anti-tumor activity. The Val-Cit linker is designed to be stable in circulation and cleaved by intracellular proteases, such as Cathepsin B, which are often upregulated in tumor cells, ensuring targeted release of the cytotoxic payload. This document outlines the application of a retapamulin-based ADC in a specific cancer model and provides detailed protocols for its synthesis and evaluation.

The information presented here is primarily based on the findings from a pivotal study by Staben et al. in Nature Chemistry, which demonstrated the utility of a novel bioreversible linkage for attaching tertiary amine-containing drugs, like retapamulin, to antibodies.[2][3][4]

Mechanism of Action

The this compound ADC leverages the specificity of a monoclonal antibody to deliver the retapamulin payload directly to tumor cells expressing the target antigen. Upon binding to the target cell, the ADC is internalized, typically via endocytosis. Inside the cell, the Val-Cit linker is cleaved by lysosomal proteases, releasing the active retapamulin payload. Retapamulin then inhibits protein synthesis, leading to cell cycle arrest and apoptosis.

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Receptor->Internalization 2. Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Retapamulin Free Retapamulin Lysosome->Retapamulin 4. Linker Cleavage (Cathepsin B) Ribosome Ribosome Retapamulin->Ribosome 5. Inhibition of Protein Synthesis Apoptosis Apoptosis Ribosome->Apoptosis Internalization->Endosome

Caption: Mechanism of action of the this compound ADC.

Application in a HER2-Positive Breast Cancer Model

The utility of a retapamulin-based ADC has been demonstrated in a HER2-positive breast cancer model using an anti-HER2 antibody. The following sections detail the quantitative data and experimental protocols from this application.

Data Presentation

Table 1: In Vitro Cytotoxicity of Anti-HER2-MC-Val-Cit-PAB-Retapamulin ADC

Cell LineDescriptionTargetIC50 (nM)
JIMT-1HER2-positive human breast cancerHER20.3

Data extracted from Staben LR, et al. Nat Chem. 2016.

Table 2: In Vivo Efficacy of Anti-HER2-MC-Val-Cit-PAB-Retapamulin ADC in a JIMT-1 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-Once0
Anti-HER2-MC-Val-Cit-PAB-Retapamulin10Single DoseSignificant tumor regression

Data summarized from Staben LR, et al. Nat Chem. 2016. The study reported significant tumor regression, specific percentage of inhibition is not provided.

Experimental Protocols

Protocol 1: Synthesis of this compound Drug-Linker

This protocol describes the synthesis of the drug-linker conjugate prior to its attachment to the antibody.

Materials:

Procedure:

  • Activation of Fmoc-Val-Cit-PAB-OH: Dissolve Fmoc-Val-Cit-PAB-OH (1.2 equivalents) and BOP (1.2 equivalents) in DMF. Stir for 15 minutes at room temperature.

  • Coupling with Retapamulin: Add retapamulin (1 equivalent) and DIEA (3 equivalents) to the activated linker solution. Stir the reaction mixture at room temperature for 2 hours.

  • Fmoc Deprotection: Upon completion of the coupling reaction, add piperidine to a final concentration of 20% (v/v) to remove the Fmoc protecting group. Stir for 30 minutes at room temperature.

  • Purification: Purify the resulting amine intermediate by reverse-phase HPLC.

  • Maleimide Functionalization: Dissolve the purified amine intermediate in DMF and add MC succinimidyl ester (1.5 equivalents) and DIEA (2 equivalents). Stir for 1 hour at room temperature.

  • Final Purification: Purify the final product, this compound, by reverse-phase HPLC and characterize by mass spectrometry.

Synthesis Workflow start Fmoc-Val-Cit-PAB-OH + Retapamulin step1 Coupling (BOP, DIEA, DMF) start->step1 step2 Fmoc Deprotection (Piperidine, DMF) step1->step2 step3 Purification (RP-HPLC) step2->step3 step4 Maleimide Functionalization (MC-NHS, DIEA, DMF) step3->step4 end This compound step4->end

Caption: Workflow for the synthesis of the this compound drug-linker.

Protocol 2: Conjugation of this compound to an Antibody

This protocol outlines the conjugation of the drug-linker to a thiol-containing antibody.

Materials:

  • Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound drug-linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: To the antibody solution, add a 10-fold molar excess of TCEP. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Addition: Dissolve the this compound in DMSO. Add a 5-fold molar excess of the drug-linker solution to the reduced antibody.

  • Conjugation Reaction: Gently mix and incubate at room temperature for 1 hour in the dark.

  • Purification of ADC: Remove the unreacted drug-linker and other small molecules by SEC using a pre-equilibrated column with a suitable buffer (e.g., PBS).

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), protein concentration, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the ADC's cytotoxic activity against a cancer cell line.

Materials:

  • Cancer cell line (e.g., JIMT-1)

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of ADC B->C D Incubate for 72 hours C->D E Add cell viability reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Protocol 4: In Vivo Xenograft Tumor Model Study

This protocol provides a general framework for evaluating the in vivo efficacy of the ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-scid)

  • Cancer cell line (e.g., JIMT-1)

  • Matrigel

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 JIMT-1 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 3-4 days. The tumor volume can be calculated using the formula: (Length x Width^2)/2.

  • Treatment Initiation: When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC (e.g., 10 mg/kg) and vehicle control intravenously as a single dose.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight for a specified period (e.g., 28 days).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition percentage at the end of the study. Statistical analysis should be performed to determine the significance of the observed anti-tumor effect.

Conclusion

The this compound ADC represents a promising therapeutic strategy for targeted cancer therapy. The provided data and protocols offer a foundation for researchers to explore the application of this novel ADC in various cancer models. Careful adherence to these methodologies will ensure reproducible and reliable results in the preclinical evaluation of this and similar antibody-drug conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MC-Val-Cit-PAB-Retapamulin ADC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MC-Val-Cit-PAB-Retapamulin antibody-drug conjugate (ADC) platform. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation process, with a specific focus on achieving the desired drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the optimal drug-to-antibody ratio (DAR) for an ADC and why is it a critical quality attribute?

A1: The optimal DAR is a delicate balance between therapeutic efficacy and safety, and it must be determined empirically for each specific ADC. A typical target DAR for many ADCs is between 3 and 4.[1] This ratio is a critical quality attribute because it directly impacts the ADC's therapeutic window. A low DAR may lead to reduced potency, while a high DAR can result in faster clearance from circulation, increased toxicity, and potential aggregation issues.[1][2]

Q2: What are the primary stages in the this compound conjugation process where a low DAR can occur?

A2: A low DAR in this cysteine-based conjugation process can stem from three main stages:

  • Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds results in fewer available free thiol (-SH) groups for conjugation.[1]

  • Maleimide (B117702) Conjugation: The reaction between the maleimide group of the MC-linker and the antibody's free thiols may be inefficient due to suboptimal reaction conditions.[1]

  • Post-Conjugation Instability: The resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation and a lower apparent DAR.[1]

Q3: How does the hydrophobicity of the MC-Val-Cit-PAB linker and Retapamulin payload affect the ADC?

A3: The MC-Val-Cit-PAB linker is known to be hydrophobic, which can limit the achievable DAR.[3][4] High DAR ADCs with hydrophobic payloads are more prone to aggregation.[5][6] This aggregation can lead to reduced efficacy, increased immunogenicity, and manufacturing challenges.[7][8] It is crucial to carefully control the DAR and formulation conditions to minimize aggregation.[5]

Q4: Are there known stability issues with the Val-Cit-PAB linker?

A4: Yes, the Val-Cit linker, while widely used, can be susceptible to premature cleavage in circulation by enzymes like carboxylesterases and human neutrophil elastase.[3][4] This can lead to off-target toxicity and reduced efficacy. The stability of the linker is a critical parameter to evaluate during ADC development.

Q5: What are the recommended methods for accurately determining the DAR of my this compound ADC?

A5: Several analytical techniques can be used to determine the DAR, each with its advantages:

  • Hydrophobic Interaction Chromatography (HIC): This is a standard method for cysteine-linked ADCs, separating species based on the number of conjugated drugs.[9][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to determine the average DAR by separating the light and heavy chains of the reduced ADC.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a highly accurate DAR measurement and direct mass confirmation of the different ADC species.[9][]

  • UV-Vis Spectroscopy: A simpler and more convenient method that can provide an average DAR value.[10][][12]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Average DAR Despite Correct Stoichiometry

Symptoms:

  • The final average DAR, as determined by HIC or RP-HPLC, is significantly lower than the theoretical target based on the molar ratio of the drug-linker to the antibody.

  • A large peak corresponding to the unconjugated antibody (DAR 0) is observed in the HIC chromatogram.

Possible Causes Troubleshooting Steps
Incomplete Antibody Reduction 1. Verify Reducing Agent Activity: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and has been stored correctly. Prepare fresh solutions before each use. 2. Optimize Reduction Conditions: Systematically vary the concentration of the reducing agent, incubation time, and temperature to ensure complete reduction of interchain disulfide bonds.[13] 3. Check for Trisulfide Bonds: Inconsistent levels of interchain trisulfide bonds in the antibody starting material can lead to variability in the required amount of reducing agent.[14]
Inefficient Maleimide Conjugation 1. Optimize Reaction pH: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[1][15] At higher pH, competing reactions with amine groups can occur. 2. Confirm Drug-Linker Activity: The maleimide group can hydrolyze in aqueous solutions. Prepare the drug-linker solution immediately before use.[1] 3. Control Molar Ratio: While a molar excess of the drug-linker is needed, a very large excess can lead to non-specific reactions and purification challenges.[15]
Interfering Buffer Components 1. Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer (e.g., PBS) that is free of amines (like Tris) or other nucleophiles that can react with the maleimide linker.[16]
Inaccurate Reagent Concentrations 1. Verify Antibody and Drug-Linker Concentrations: Accurately determine the concentrations of your antibody and drug-linker stock solutions using appropriate methods (e.g., UV-Vis spectroscopy).
Issue 2: ADC Aggregation and Precipitation

Symptoms:

  • Visible precipitation is observed during or after the conjugation reaction.

  • High molecular weight species are detected by size-exclusion chromatography (SEC).

  • Poor peak shape and resolution in HIC chromatograms.

Possible Causes Troubleshooting Steps
High Hydrophobicity of the ADC 1. Reduce the Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation may result in a lower average DAR and reduced aggregation.[16] 2. Incorporate Hydrophilic Linkers/Payloads: If possible, consider incorporating hydrophilic moieties (e.g., PEG) into the linker to counteract the hydrophobicity of the payload.[7][17]
Unfavorable Buffer Conditions 1. Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients (e.g., surfactants, sugars), to find a formulation that minimizes aggregation.[5] 2. Avoid pH near Isoelectric Point: Holding the ADC at a pH near its isoelectric point can decrease solubility and promote aggregation.[7]
Harsh Conjugation Conditions 1. Optimize Reaction Temperature: High temperatures can denature the antibody. Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[13]
Issue 3: Inconsistent DAR Between Batches

Symptoms:

  • Significant variability in the average DAR and/or the distribution of DAR species from one conjugation reaction to another.

Possible Causes Troubleshooting Steps
Variability in Starting Materials 1. Characterize Starting Materials: Thoroughly characterize each new batch of antibody and drug-linker to ensure consistent quality.[16]
Lack of Precise Control Over Reaction Parameters 1. Standardize Protocols: Ensure that all reaction parameters (pH, temperature, time, mixing) are precisely controlled and documented for each batch.[16]
Inconsistent Purification Process 1. Validate Purification Method: Ensure the purification method (e.g., SEC, HIC) is robust and consistently applied to remove unreacted drug-linker and other impurities.

Experimental Protocols

Protocol 1: Antibody Reduction
  • Preparation: Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in a suitable buffer).

  • Reaction Setup: In a reaction vessel, add the antibody solution to a final concentration of 1-10 mg/mL in a reduction buffer (e.g., PBS, pH 7.2).

  • Reduction: Add the required molar excess of the reducing agent to the antibody solution.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) with gentle mixing.

  • Purification: Remove the excess reducing agent using a desalting column or buffer exchange into the conjugation buffer.

Protocol 2: Maleimide Conjugation
  • Preparation: Immediately before use, dissolve the this compound linker-payload in a suitable organic solvent (e.g., DMSO) to a known concentration.

  • Reaction Setup: Add the dissolved linker-payload to the reduced antibody solution. The final concentration of the organic solvent should typically be below 10% to avoid antibody denaturation.[13]

  • Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours, protected from light.

  • Quenching: Add a molar excess of a quenching agent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

  • Purification: Purify the ADC from unreacted drug-linker and other impurities using a suitable method such as size-exclusion chromatography (SEC).

Protocol 3: DAR Determination by HIC-HPLC
  • Instrumentation: Use an HPLC system equipped with a UV detector and a suitable HIC column.

  • Mobile Phases:

    • Mobile Phase A: A high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: A low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[9]

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient to 100% Mobile Phase B to elute the ADC species.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.). The average DAR is calculated as the weighted average of the different species.

Visualizations

ADC_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Potential Solutions cluster_end Outcome start Low DAR Observed reduction Check Antibody Reduction start->reduction Potential Causes conjugation Evaluate Conjugation Reaction start->conjugation Potential Causes stability Assess ADC Stability start->stability Potential Causes opt_red Optimize Reduction: - Reagent concentration - Time/Temperature reduction->opt_red If Incomplete opt_conj Optimize Conjugation: - pH - Molar Ratio - Buffer conjugation->opt_conj If Inefficient opt_stab Improve Stability: - Formulation - Linker Chemistry stability->opt_stab If Unstable end Target DAR Achieved opt_red->end Implement Fixes opt_conj->end Implement Fixes opt_stab->end Implement Fixes

Caption: A troubleshooting workflow for addressing low DAR in ADC conjugation.

ADC_Conjugation_Process cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis antibody Monoclonal Antibody (mAb) reduction Reduction of Disulfide Bonds antibody->reduction reduced_ab Reduced mAb (with free thiols) reduction->reduced_ab conjugation Thiol-Maleimide Reaction reduced_ab->conjugation drug_linker This compound drug_linker->conjugation adc Crude ADC conjugation->adc purification Purification (e.g., SEC) adc->purification final_adc Purified ADC purification->final_adc analysis DAR Analysis (e.g., HIC) final_adc->analysis

Caption: The experimental workflow for ADC synthesis and characterization.

References

Technical Support Center: Optimizing Conjugation of MC-Val-Cit-PAB-Retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of conjugation conditions for MC-Val-Cit-PAB-retapamulin antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker-drug?

A1: this compound is a linker-drug conjugate used in the development of ADCs. It comprises:

  • MC (Maleimidocaproyl): A maleimide (B117702) group that specifically reacts with free thiol (sulfhydryl) groups on cysteine residues of an antibody.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is cleavable by cathepsin B, an enzyme often overexpressed in tumor cells.[1][2]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that releases the drug upon cleavage of the Val-Cit linker.[1][2]

  • Retapamulin (B1680546): A potent antibiotic that inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][4][5] In the context of ADCs, it serves as the cytotoxic payload.

Q2: What is the mechanism of action for the resulting ADC?

A2: The antibody component of the ADC targets a specific antigen on the surface of cancer cells. After binding, the ADC is internalized by the cell. Inside the cell, the Val-Cit linker is cleaved by lysosomal proteases like cathepsin B, leading to the release of retapamulin.[1][2] The released retapamulin then inhibits protein synthesis, ultimately leading to cell death.

Q3: What are the main challenges associated with the conjugation of this compound?

A3: Retapamulin is a hydrophobic molecule.[6] The conjugation of hydrophobic payloads like retapamulin can lead to several challenges, including:

  • Low Drug-to-Antibody Ratio (DAR): Poor solubility of the linker-drug in aqueous buffers can lead to inefficient conjugation.

  • Aggregation: The resulting ADC can be prone to aggregation due to the increased hydrophobicity, which can affect its stability, efficacy, and safety.[6][7][8][9][10]

  • Inconsistent Results: Variability in reaction conditions can lead to batch-to-batch differences in DAR and aggregation levels.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A low DAR indicates inefficient conjugation of the this compound to the antibody. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Incomplete Antibody Reduction Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time. Remove excess reducing agent before adding the linker-drug.The maleimide group on the linker reacts with free thiols on the antibody. Incomplete reduction results in fewer available conjugation sites.[11]
Poor Solubility of Linker-Drug Introduce a co-solvent (e.g., DMSO or DMA) to the conjugation buffer to improve the solubility of the hydrophobic this compound. Start with a low percentage (e.g., 5-10% v/v) and optimize.Increasing the solubility of the linker-drug in the reaction mixture enhances its availability to react with the antibody.[12][13]
Suboptimal Molar Ratio Increase the molar excess of the this compound linker-drug relative to the antibody. A typical starting point is a 5-10 fold molar excess.A higher concentration of the linker-drug can drive the reaction towards a higher DAR.
Incorrect pH of Conjugation Buffer For maleimide-thiol conjugation, maintain a pH between 6.5 and 7.5.This pH range ensures the reactivity of the thiol groups while minimizing hydrolysis of the maleimide.
Low Antibody Concentration or Purity Ensure the antibody concentration is optimal (typically >1 mg/mL) and that it is free from amine-containing buffers or stabilizers that can interfere with the reaction.Higher antibody concentration can improve reaction kinetics. Impurities can compete for reactive sites or hinder the reaction.
Issue 2: ADC Aggregation

Aggregation of the final ADC product is a critical issue that can impact its therapeutic efficacy and safety.[6][7][8][9][10]

Potential Cause Troubleshooting Step Rationale
High Hydrophobicity of the ADC Optimize the DAR; a lower DAR may reduce aggregation. Consider using linkers incorporating hydrophilic moieties like PEG if aggregation persists.The hydrophobicity of retapamulin contributes significantly to aggregation.[6][7][8][9][10]
Unfavorable Buffer Conditions Screen different buffer compositions and pH values for the conjugation and storage of the ADC. Avoid pH values close to the isoelectric point (pI) of the antibody.[7]The stability of the ADC is highly dependent on the buffer environment.
High Concentration of Co-solvent While co-solvents can improve linker-drug solubility, high concentrations can denature the antibody, leading to aggregation. Minimize the percentage of co-solvent used.Maintaining the structural integrity of the antibody is crucial for preventing aggregation.
Elevated Temperature or Prolonged Reaction Time Optimize the reaction temperature and time. While higher temperatures and longer times can increase conjugation, they can also promote aggregation.Finding a balance between conjugation efficiency and ADC stability is key.
Improper Storage Store the purified ADC at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage) in an appropriate formulation buffer.Proper storage conditions are essential for maintaining the stability of the ADC.[14]

Experimental Protocols

Protocol 1: Antibody Reduction (for Cysteine Conjugation)

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

  • Antibody Preparation:

    • Prepare the antibody in a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

    • Ensure the antibody concentration is at least 1 mg/mL.

  • Reduction:

    • Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-20 fold molar excess of TCEP over the antibody is a common starting point.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Removal of Reducing Agent:

    • Remove the excess TCEP immediately after reduction using a desalting column or tangential flow filtration (TFF) with the conjugation buffer.[15][][17]

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol outlines the conjugation of the linker-drug to the reduced antibody.

  • Linker-Drug Preparation:

    • Dissolve the this compound in a minimal amount of a water-miscible organic co-solvent like DMSO.

  • Conjugation Reaction:

    • Slowly add the dissolved linker-drug to the reduced and purified antibody solution. A 5-10 fold molar excess of the linker-drug is recommended as a starting point.

    • If necessary, adjust the final co-solvent concentration in the reaction mixture to 5-10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC to remove unreacted linker-drug, co-solvents, and other impurities.

  • Initial Purification (Buffer Exchange):

    • Use tangential flow filtration (TFF) or a desalting column to exchange the reaction buffer with a suitable formulation buffer (e.g., histidine or citrate (B86180) buffer at a pH that ensures ADC stability).[15][][17] This step also removes the majority of unconjugated linker-drug and quenching reagent.

  • Purification to Remove Aggregates and Different DAR Species:

    • Employ size-exclusion chromatography (SEC) to remove high molecular weight aggregates.[15]

    • Utilize hydrophobic interaction chromatography (HIC) to separate ADC species with different DARs and to further remove unconjugated antibody and free drug.[]

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_reduction Reduction cluster_purification1 Purification 1 cluster_conjugation Conjugation cluster_purification2 Purification 2 Antibody_in_Buffer Antibody in Reaction Buffer Add_TCEP Add TCEP Antibody_in_Buffer->Add_TCEP Incubate_37C Incubate at 37°C Add_TCEP->Incubate_37C Reduced_Antibody Reduced Antibody Incubate_37C->Reduced_Antibody Remove_TCEP Remove Excess TCEP (TFF/Desalting) Reduced_Antibody->Remove_TCEP Add_Linker_Drug Add Linker-Drug to Reduced Antibody Remove_TCEP->Add_Linker_Drug Linker_Drug_Prep Prepare this compound in Co-solvent Linker_Drug_Prep->Add_Linker_Drug Incubate_RT Incubate at Room Temperature Add_Linker_Drug->Incubate_RT Quench_Reaction Quench with N-acetylcysteine Incubate_RT->Quench_Reaction TFF_SEC TFF/SEC (Aggregate Removal) Quench_Reaction->TFF_SEC HIC HIC (DAR Separation) TFF_SEC->HIC Final_ADC Purified ADC HIC->Final_ADC

Caption: Experimental workflow for the conjugation of this compound to an antibody.

troubleshooting_logic cluster_start cluster_dar Low DAR Troubleshooting cluster_agg Aggregation Troubleshooting Start Low DAR or High Aggregation Observed Check_Reduction Verify Antibody Reduction Efficiency? Start->Check_Reduction Check_DAR Is DAR too high? Start->Check_DAR Optimize_Reduction Optimize TCEP concentration and reaction time. Check_Reduction->Optimize_Reduction No Check_Solubility Is Linker-Drug Soluble? Check_Reduction->Check_Solubility Yes Add_Cosolvent Introduce/optimize co-solvent (e.g., DMSO). Check_Solubility->Add_Cosolvent No Check_Molar_Ratio Increase Molar Ratio of Linker-Drug. Check_Solubility->Check_Molar_Ratio Yes Check_pH Verify pH is 6.5-7.5. Check_Molar_Ratio->Check_pH Reduce_Molar_Ratio Decrease linker-drug molar ratio. Check_DAR->Reduce_Molar_Ratio Yes Check_Buffer Optimize buffer pH and composition. Check_DAR->Check_Buffer No Check_Cosolvent Minimize co-solvent concentration. Check_Buffer->Check_Cosolvent Check_Temp_Time Optimize reaction temperature and time. Check_Cosolvent->Check_Temp_Time

Caption: Troubleshooting logic for low DAR and high aggregation in ADC conjugation.

signaling_pathway cluster_cell Target Cell ADC_Binding ADC Binds to Cell Surface Antigen Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Drug_Release Retapamulin Release Cleavage->Drug_Release Ribosome Bacterial Ribosome (if applicable) or Cellular Protein Synthesis Machinery Drug_Release->Ribosome Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Apoptosis Cell Death (Apoptosis) Protein_Synthesis_Inhibition->Apoptosis

Caption: Mechanism of action of a retapamulin ADC.

References

Technical Support Center: Addressing Premature Payload Release from Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the premature release of payloads from Valine-Citrulline (Val-Cit) linkers in their antibody-drug conjugate (ADC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the Val-Cit linker?

A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed within the tumor microenvironment. Following the internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome. This leads to the specific cleavage of the peptide bond, initiating the release of the cytotoxic payload directly inside the cancer cell.[1]

Q2: What are the primary causes of premature payload release from Val-Cit linkers in circulation?

A2: Premature payload release, an off-target cleavage event, primarily occurs in the systemic circulation due to the action of extracellular proteases. The key enzymes responsible differ between species:

  • In Rodents (Mouse, Rat): Carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma, is known to hydrolyze the Val-Cit dipeptide, leading to significant premature payload release.[2]

  • In Humans: Human neutrophil elastase (NE), a serine protease released by neutrophils, can aberrantly cleave the Val-Cit linker.[2][3] This off-target cleavage is a potential cause of toxicities, such as neutropenia.[2][3]

Q3: What are the consequences of premature payload release?

A3: Premature release of the cytotoxic payload can significantly compromise the therapeutic index of an ADC by:

  • Reducing Efficacy: Less active drug reaches the tumor site, diminishing the ADC's anti-tumor activity.

  • Increasing Off-Target Toxicity: The systemic release of the potent cytotoxic agent can harm healthy tissues, leading to adverse effects like neutropenia and thrombocytopenia.[2]

  • Altering Pharmacokinetics: Premature cleavage can lead to faster clearance of the ADC and/or the payload, impacting its overall exposure and therapeutic window.

Q4: My Val-Cit ADC is stable in human plasma but shows significant instability in mouse plasma. Why is this happening?

A4: This is a commonly observed phenomenon due to species-specific differences in plasma enzymes. Mouse plasma contains carboxylesterase 1C (Ces1C), which efficiently cleaves the Val-Cit linker, leading to rapid payload release.[2] Human plasma lacks this specific enzyme, resulting in greater stability of the Val-Cit linker.[4] This discrepancy is a critical consideration for the translation of preclinical data from mouse models to human clinical trials.

Q5: How can I improve the stability of my Val-Cit linked ADC?

A5: Several strategies can be employed to enhance the stability of Val-Cit linkers:

  • Linker Modification: Introducing a hydrophilic amino acid, such as glutamic acid, at the P3 position to create a Glu-Val-Cit (EVCit) tripeptide linker can significantly increase stability in mouse plasma by reducing susceptibility to Ces1C cleavage, while maintaining sensitivity to Cathepsin B.[2]

  • Alternative Linker Chemistries: Exploring other linker technologies that are not substrates for plasma proteases can be a viable solution. Examples include tetrapeptide linkers (e.g., Gly-Gly-Phe-Gly) or non-cleavable linkers.[5]

  • Exolinker Designs: These novel linkers reposition the cleavable peptide, which has been shown to improve stability and reduce premature payload release.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to premature payload release.

Problem 1: High levels of free payload detected in in vitro mouse plasma stability assay.
  • Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C).

  • Troubleshooting Workflow:

    Start High free payload in mouse plasma Confirm Confirm Ces1C Sensitivity Start->Confirm Investigate Modify Modify Linker Chemistry Confirm->Modify If sensitive Alternative Use Alternative Preclinical Model Confirm->Alternative If linker modification is not feasible EVCit Introduce Glu at P3 (EVCit) Modify->EVCit OtherLinker Switch to Ces1C-resistant linker Modify->OtherLinker KO_Mice Use Ces1C Knockout Mice Alternative->KO_Mice End Achieve Stable ADC in Preclinical Model EVCit->End OtherLinker->End KO_Mice->End

    Caption: Troubleshooting workflow for Val-Cit instability in mouse plasma.

    • Confirm Ces1C Sensitivity: Run the in vitro plasma stability assay with plasma from Ces1C knockout mice. A significant increase in stability compared to wild-type mouse plasma will confirm Ces1C as the cause.

    • Modify Linker: Synthesize an ADC with a modified linker, such as the EVCit tripeptide, and repeat the plasma stability assay.

    • Consider Alternative Models: If linker modification is not an option, consider using a different preclinical species (e.g., rat, cynomolgus monkey) where the Val-Cit linker is more stable, or utilize Ces1C knockout mouse models for efficacy and toxicity studies.

Problem 2: Evidence of off-target toxicity (e.g., neutropenia) in human cell-based assays or in vivo studies.
  • Possible Cause: Premature payload release mediated by human neutrophil elastase (NE).[2][3]

  • Troubleshooting Workflow:

    Start Off-target toxicity in human models Assess_NE Assess Neutrophil Elastase Sensitivity Start->Assess_NE Assay Incubate ADC with purified human NE Assess_NE->Assay Modify Modify Linker to be NE-resistant End Mitigate Off-Target Toxicity Modify->End Alternative Evaluate Alternative Payloads Alternative->End Assay->Modify If sensitive Assay->Alternative If modification is not feasible

    Caption: Troubleshooting workflow for mitigating off-target toxicity.

    • Assess NE Sensitivity: Perform an in vitro enzymatic assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for payload release over time using LC-MS.

    • Linker Modification: If the linker is sensitive to NE, consider linker designs that are resistant to its cleavage.

    • Evaluate Alternative Payloads: If linker modification is not feasible, assess whether a different payload with a wider therapeutic window could reduce the toxic effects of premature release.

Data Presentation

The following tables summarize quantitative data on the stability of Val-Cit and modified linkers.

Table 1: Comparative Stability of Val-Cit vs. EVCit Linkers in Plasma

Linker TypeSpeciesStability MetricValueReference
Val-CitMouseHalf-life~2 days[]
EVCitMouseHalf-life~12 days[]
Val-CitMouse% Payload Loss (14 days)>95%[]
EVCitMouse% Payload Loss (14 days)Almost no cleavage[]
Val-CitHuman% Intact ADC (28 days)No significant degradation[4]
EVCitHuman% Intact ADC (28 days)No significant degradation[4]
Val-Cit-MMAEHuman% Released MMAE (6 days)<1%[7]
Val-Cit-MMAEMouse% Released MMAE (6 days)~2%[7]
Val-Cit-MMAERat% Released MMAE (6 days)~2.5%[7]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species and quantify the extent of premature payload release.

Materials:

  • ADC of interest

  • Human, mouse, and rat plasma (sodium citrate (B86180) or EDTA anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Ice-cold acetonitrile (B52724)

  • Microcentrifuge

  • LC-MS system

Methodology:

  • ADC Incubation:

    • Pre-warm plasma aliquots to 37°C.

    • Spike the ADC into the plasma to a final concentration of 1 mg/mL.

    • Incubate the samples at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.[]

  • Sample Quenching and Protein Precipitation:

    • Immediately add 3 volumes of ice-cold acetonitrile to the collected aliquot to precipitate plasma proteins and stop enzymatic reactions.[]

    • Vortex the sample vigorously for 30 seconds.

  • Sample Processing:

    • Centrifuge the quenched sample at 14,000 x g for 10 minutes at 4°C.[]

    • Carefully collect the supernatant, which contains the released payload and any small molecule fragments.

  • LC-MS Analysis:

    • Analyze the supernatant using a validated LC-MS method to quantify the concentration of the free payload.

    • Prepare a standard curve of the free payload in the same matrix (plasma:acetonitrile) to ensure accurate quantification.

  • Data Analysis:

    • Plot the concentration of the released payload or the percentage of intact ADC over time.

    • Calculate the half-life (t½) of the ADC in the plasma of each species.

Protocol 2: Neutrophil Elastase (NE) Sensitivity Assay

Objective: To assess the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.

Materials:

  • ADC of interest

  • Purified human neutrophil elastase (NE)

  • Assay Buffer (e.g., 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA)[][9]

  • Incubator at 37°C

  • Acetonitrile (ACN)

  • LC-MS system

Methodology:

  • Reaction Setup:

    • Dilute the ADC in the assay buffer to a final concentration of 5 µM.[][9]

    • Prepare reactions with varying concentrations of human NE (e.g., 0, 20, 40, 60 nM).[][9] The "0 nM" sample will serve as the negative control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the NE to the ADC solution.

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour or a time course).[][9]

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of acetonitrile to precipitate the enzyme.[][9]

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS to quantify the amount of released payload and remaining intact ADC.

  • Data Interpretation:

    • Compare the amount of payload release in the NE-treated samples to the negative control. A significant increase in payload release in the presence of NE indicates linker cleavage.

Visualizations

The following diagrams illustrate key concepts related to Val-Cit linker stability.

cluster_intended Intended Intracellular Cleavage cluster_unintended Unintended Extracellular Cleavage ADC_Target ADC binds to target cell Internalization Internalization via endocytosis ADC_Target->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB cleaves Val-Cit Payload_Release Payload Release CathepsinB->Payload_Release ADC_Circulation ADC in Systemic Circulation Ces1C Ces1C (Mouse) ADC_Circulation->Ces1C cleaves Val-Cit NE Neutrophil Elastase (Human) ADC_Circulation->NE cleaves Val-Cit Premature_Release Premature Payload Release & Off-Target Toxicity Ces1C->Premature_Release NE->Premature_Release

Caption: Intended vs. Unintended Cleavage Pathways of Val-Cit Linkers.

References

Technical Support Center: Overcoming Challenges in the Purification of Hydrophobic ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of purifying hydrophobic antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of hydrophobic ADCs in a question-and-answer format.

Problem: Why is my ADC recovery low during Hydrophobic Interaction Chromatography (HIC)?

Answer:

Low recovery of hydrophobic ADCs during HIC is a frequent challenge, often stemming from strong interactions between the ADC and the stationary phase. Several factors can contribute to this issue. The high hydrophobicity of the ADC can lead to irreversible binding to the column.[1][2] Additionally, the chosen salt concentration in the mobile phase may be too high, promoting excessively strong binding. The elution conditions, such as the gradient slope or the composition of the elution buffer, may not be optimal for disrupting these strong interactions.

Solutions:

  • Optimize Salt Concentration and Type: The type and concentration of salt in the binding buffer are critical. Ammonium (B1175870) sulfate (B86663) is a commonly used salt that promotes binding.[3] Start with a lower salt concentration to weaken the initial interaction. Consider using a less chaotropic salt, like sodium chloride, which can sometimes improve recovery.

  • Modify the Elution Gradient: A shallow gradient can improve the separation of species with different hydrophobicities. If the ADC is strongly retained, a steeper gradient or a step elution might be necessary to ensure complete elution.

  • Incorporate Organic Modifiers: Adding a small percentage of an organic solvent, such as isopropanol (B130326) (IPA) or acetonitrile (B52724) (ACN), to the elution buffer can significantly improve the recovery of highly hydrophobic ADCs.[4][5][6] IPA is generally considered less denaturing than ACN.[6] Start with a low concentration (e.g., 5-10%) and gradually increase it to find the optimal balance between recovery and maintaining the ADC's integrity.[6]

  • Select a Less Hydrophobic Resin: If the ADC is still retained, consider using a HIC resin with a less hydrophobic ligand (e.g., Ether or a less substituted Phenyl). A more polar resin can reduce the strength of the hydrophobic interactions, leading to better recovery.[1]

Problem: My hydrophobic ADC is aggregating after elution. How can I prevent this?

Answer:

Aggregation of hydrophobic ADCs post-purification is a major concern as it can impact efficacy and immunogenicity. This phenomenon is often triggered by the high local protein concentration in the elution fractions and unfavorable buffer conditions that expose hydrophobic patches on the ADC surface, leading to intermolecular interactions.

Solutions:

  • Incorporate Aggregation Suppressors: Adding excipients like arginine to the elution buffer can be highly effective in preventing aggregation.[7][8][9][10][11] Arginine can suppress protein-protein interactions and increase the solubility of the ADC.[9] A concentration range of 50-200 mM is often a good starting point.[7]

  • Optimize pH: The pH of the elution buffer can influence the stability of the ADC. Ensure the pH is not near the isoelectric point (pI) of the ADC, as this can minimize charge repulsion and promote aggregation.

  • Rapid Dilution or Buffer Exchange: Immediately after elution, dilute the ADC-containing fractions into a stable formulation buffer. Alternatively, perform a rapid buffer exchange using techniques like tangential flow filtration (TFF) or size exclusion chromatography (SEC).

  • Control Temperature: Lowering the temperature of the collection tubes and the subsequent processing steps can help reduce the rate of aggregation.

Problem: I am struggling to separate ADC species with different Drug-to-Antibody Ratios (DARs). What can I do?

Answer:

Achieving high-resolution separation of different DAR species is crucial for obtaining a homogeneous product with consistent efficacy and safety profiles. The challenge lies in the subtle differences in hydrophobicity between species with similar DARs.

Solutions:

  • Fine-tune the Elution Gradient: A very shallow elution gradient is often necessary to resolve species with small differences in hydrophobicity. Experiment with different gradient slopes and lengths to optimize the separation.

  • Utilize Mixed-Mode Chromatography (MMC): MMC resins, which combine hydrophobic and ion-exchange properties, can offer alternative selectivity for separating DAR species.[12][13] The dual interaction modes can enhance the resolution between closely related ADC forms. For instance, a mixed-mode cation exchange resin can be operated in a bind-and-elute mode, with elution being triggered by a change in pH or an increase in salt concentration.[12]

  • Optimize the Mobile Phase: In addition to organic modifiers, other additives can sometimes sharpen peaks and improve resolution. The choice of salt and its concentration in both the loading and elution buffers can also impact selectivity.

  • Select a High-Resolution Resin: Use a HIC resin with a smaller particle size, which generally provides better resolution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best chromatography resins for purifying hydrophobic ADCs?

A1: The choice of resin depends on the specific hydrophobicity of your ADC. For highly hydrophobic ADCs, a resin with lower hydrophobicity, such as those with ether or less substituted phenyl ligands, is often preferred to avoid irreversible binding and improve recovery.[1] For ADCs with moderate hydrophobicity, resins with butyl or phenyl ligands can provide good separation. Mixed-mode resins, like Eshmuno® CMX, are also excellent options as they offer a combination of hydrophobic and ion-exchange interactions, which can enhance selectivity and recovery.

Q2: What are the advantages of using Mixed-Mode Chromatography (MMC) over traditional HIC for hydrophobic ADC purification?

A2: MMC offers several advantages. It can provide unique selectivity that may not be achievable with HIC alone, leading to better resolution of DAR species and removal of process-related impurities.[13] MMC can also allow for binding and elution under a wider range of conditions, including lower salt concentrations, which can be beneficial for the stability of some ADCs.[13] This flexibility can lead to more robust and efficient purification processes.

Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my purified ADC?

A3: Several analytical techniques can be used to determine the DAR. Hydrophobic Interaction Chromatography (HIC) is a common method where the different DAR species are separated based on their hydrophobicity, and the average DAR is calculated from the peak areas.[1] Reversed-phase liquid chromatography (RPLC) can also be used, often coupled with mass spectrometry (MS) for more precise mass determination of each species. Ultraviolet-visible (UV-Vis) spectroscopy is a simpler method that can provide an average DAR by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and another wavelength specific to the drug).

Q4: What are some common mobile phase additives to improve the solubility and stability of my hydrophobic ADC during purification?

A4: To improve solubility and prevent aggregation, you can include additives in your mobile phases. Arginine is a widely used excipient that can suppress aggregation and increase solubility.[7][8][9][10][11] Sugars like sucrose (B13894) and trehalose (B1683222) can also act as stabilizers. For improving elution and recovery in HIC, organic modifiers like isopropanol or acetonitrile can be added to the elution buffer in small percentages.[4][5][6]

Data Presentation

Table 1: Comparison of HIC Resins for Hydrophobic ADC Purification

Resin TypeLigandTypical HydrophobicityAdvantagesDisadvantages
Toyopearl Phenyl-650S PhenylHighGood resolution for some ADCs.[14]May lead to low recovery for very hydrophobic ADCs.
Toyopearl Butyl-650M ButylMediumGood balance of interaction and recovery.May not provide sufficient resolution for closely related species.
Toyopearl Ether-650M EtherLowHigh recovery for very hydrophobic ADCs.May have lower binding capacity.
POROS Ethyl EthylLow-MediumDifferentiated selectivity, high capacity.[15]May require optimization of binding conditions.
POROS Benzyl Ultra BenzylHighHigh capacity, can be used in flow-through mode.Potential for strong binding of hydrophobic ADCs.
Eshmuno® CMX Mixed-Mode (CEX/HIC)ModerateHigh selectivity for DAR species, good recovery.More complex method development due to dual interaction modes.

Table 2: Impact of Mobile Phase Additives on Hydrophobic ADC Purification

AdditiveTypical ConcentrationPrimary Effect(s)Considerations
Ammonium Sulfate 1.0 - 2.0 M (in binding buffer)Promotes binding in HIC.[3]High concentrations can sometimes promote aggregation.
Sodium Chloride 1.0 - 3.0 M (in binding buffer)Alternative salt for HIC, can alter selectivity.Generally less effective at promoting binding than ammonium sulfate.
Isopropanol (IPA) 5 - 20% (in elution buffer)Improves recovery of hydrophobic ADCs.[4][5][6]Can be denaturing at higher concentrations.[6]
Acetonitrile (ACN) 5 - 20% (in elution buffer)Improves recovery of hydrophobic ADCs.Generally more denaturing than IPA.[6]
Arginine 50 - 200 mMSuppresses aggregation, improves solubility.[7][8][9][10][11]Can affect chromatography if included in the mobile phase. Best used in elution/collection buffer.

Experimental Protocols

Protocol 1: Generic Hydrophobic Interaction Chromatography (HIC) for ADC Purification

  • Column: Select a HIC column with appropriate hydrophobicity based on the ADC characteristics (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.

  • Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 5 column volumes (CV).

  • Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M.

  • Injection: Inject the prepared sample onto the column.

  • Wash: Wash the column with 100% Mobile Phase A for 2-3 CVs to remove any unbound material.

  • Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs to elute the bound ADC.

  • Regeneration: Regenerate the column with 100% Mobile Phase B for 3-5 CVs, followed by a cleaning-in-place (CIP) procedure as recommended by the column manufacturer.

  • Storage: Store the column in an appropriate storage solution (e.g., 20% ethanol).

Protocol 2: Mixed-Mode Cation Exchange Chromatography for ADC Purification

  • Column: Select a mixed-mode cation exchange column (e.g., Eshmuno® CMX).

  • Mobile Phase A (Binding Buffer): 50 mM Acetate buffer, pH 4.5.

  • Mobile Phase B (Elution Buffer): 50 mM Acetate buffer + 1.0 M NaCl, pH 4.5.

  • Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 5 CVs.

  • Sample Preparation: Adjust the pH of the ADC sample to 4.5 and ensure the conductivity is low.

  • Injection: Inject the prepared sample onto the column.

  • Wash: Wash the column with 100% Mobile Phase A for 2-3 CVs.

  • Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20 CVs to elute the bound ADC. Alternatively, a pH gradient can be used for elution.

  • Regeneration: Regenerate the column according to the manufacturer's instructions.

  • Storage: Store the column in the recommended storage solution.

Mandatory Visualization

HIC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Buffer_Prep Prepare Mobile Phases (Binding & Elution Buffers) Column_Equil Equilibrate HIC Column Buffer_Prep->Column_Equil Injection Inject Sample Column_Equil->Injection Sample_Prep Prepare ADC Sample (Adjust Salt Concentration) Sample_Prep->Injection Wash Wash Column Injection->Wash Elution Elute ADC with Gradient Wash->Elution Collect Collect Fractions Elution->Collect Analysis Analyze Fractions (DAR, Purity, Aggregation) Collect->Analysis Pooling Pool desired Fractions Analysis->Pooling Buffer_Ex Buffer Exchange / Formulation Pooling->Buffer_Ex Troubleshooting_Aggregation Start ADC Aggregation Observed Check_Concentration Is ADC concentration high in elution fractions? Start->Check_Concentration Check_Buffer Is elution buffer pH near pI? Check_Concentration->Check_Buffer No Solution_Dilute Solution: Dilute fractions immediately post-collection. Check_Concentration->Solution_Dilute Yes Check_Additives Are aggregation suppressors (e.g., Arginine) present? Check_Buffer->Check_Additives No Solution_pH Solution: Adjust elution buffer pH away from pI. Check_Buffer->Solution_pH Yes Solution_Additives Solution: Add Arginine (50-200 mM) to elution/collection buffer. Check_Additives->Solution_Additives No No_Issue Investigate other factors (e.g., temperature, shear stress) Check_Additives->No_Issue Yes

References

Navigating the Complexity of Heterogeneous ADCs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of antibody-drug conjugates (ADCs) presents unique challenges due to their inherent heterogeneity. Variations in the drug-to-antibody ratio (DAR), conjugation site, and the presence of aggregates or charge variants demand robust analytical methods and a systematic approach to troubleshooting. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to refine their analytical strategies for heterogeneous ADC samples.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the analysis of heterogeneous ADCs, offering potential causes and solutions in a direct question-and-answer format.

Hydrophobic Interaction Chromatography (HIC)

Q1: Why am I observing poor peak resolution or peak tailing in my HIC chromatogram?

A1: Poor peak shape in HIC can stem from several factors. One common cause is secondary interactions between the ADC and the stationary phase. To mitigate this, consider optimizing the mobile phase composition.[1][2] Increasing the salt concentration in the initial mobile phase can enhance hydrophobic interactions and improve peak shape. Additionally, adjusting the pH of the mobile phase can alter the surface charge of the protein and reduce ionic interactions with the column matrix.[1][2] Another potential issue could be the choice of salt itself; different salts in the Hofmeister series have varying effects on protein solubility and retention.

Q2: My ADC is eluting earlier than expected, or not binding to the HIC column at all. What could be the problem?

A2: This issue often arises with ADCs that are more hydrophilic or have a low DAR.[] If the hydrophobicity of the ADC is insufficient for strong interaction with the stationary phase under the starting conditions, it will elute in the void volume. To address this, you can try a column with a more hydrophobic stationary phase (e.g., butyl or phenyl) or increase the initial salt concentration of your mobile phase to promote binding.[1][2]

Q3: I am seeing unexpected peaks in my HIC profile. How can I identify them?

A3: Unexpected peaks can be indicative of various species, including fragments, aggregates, or different drug-load species. To identify these peaks, it is crucial to couple HIC with mass spectrometry (MS).[] This allows for the determination of the molecular weight of the species eluting in each peak, confirming their identity. Additionally, odd-numbered DAR species can sometimes indicate incomplete conjugation or degradation of the ADC.[2]

Size Exclusion Chromatography (SEC)

Q1: I am observing peak tailing or broadening in my SEC analysis of an ADC. What is the cause?

A1: Peak tailing in SEC is often a sign of secondary interactions between the ADC and the SEC column matrix.[4] Due to the hydrophobic nature of many cytotoxic drugs conjugated to antibodies, ADCs can exhibit non-ideal behavior on standard SEC columns.[4] To minimize these interactions, it is recommended to use a mobile phase with a higher ionic strength (e.g., increased salt concentration) or to add a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile.[5][6] Using columns with a hydrophilic surface chemistry can also reduce non-specific binding.[4]

Q2: The quantitation of aggregates in my ADC sample seems inaccurate or inconsistent. How can I improve this?

A2: Accurate quantitation of aggregates can be challenging. For a more precise assessment, coupling SEC with multi-angle light scattering (SEC-MALS) is highly recommended.[7][8][9] SEC-MALS allows for the absolute determination of the molar mass of eluting species, providing a more accurate measure of aggregates compared to UV detection alone.[7][10] It is also important to be aware that some aggregates may be lost on the column due to non-specific binding, so orthogonal methods like analytical ultracentrifugation (AUC) can be valuable for confirmation.[10][11]

Reversed-Phase Liquid Chromatography (RPLC)

Q1: I am having difficulty achieving good separation of different DAR species using RPLC. What can I do?

A1: RPLC separates based on hydrophobicity, and while it can be used for DAR analysis, the denaturing conditions can sometimes complicate the separation of intact ADCs.[12][13] A common approach is to first reduce the ADC to separate the light and heavy chains. The average DAR can then be calculated from the weighted average of the peak areas of the conjugated and unconjugated fragments.[12] Optimizing the gradient steepness and the organic solvent composition in the mobile phase is also critical for improving resolution.[14]

Q2: My ADC seems to be degrading on the RPLC column. How can I prevent this?

A2: The organic solvents and high temperatures sometimes used in RPLC can lead to the degradation of sensitive ADCs.[14] To minimize this, it is advisable to use the lowest possible column temperature that still provides adequate separation. Additionally, reducing the time the sample spends on the column by using a shorter column or a faster flow rate can help.

Ion-Exchange Chromatography (IEX)

Q1: The resolution of charge variants in my ADC sample is poor. How can I improve it?

A1: Poor resolution in IEX is often related to the mobile phase conditions. The pH of the mobile phase is a critical parameter that affects the surface charge of the ADC and its interaction with the stationary phase.[15] A shallow pH gradient can often improve the separation of closely related charge variants.[15] The choice of buffer is also important; using buffers with a pKa close to the desired mobile phase pH will provide better pH control and more reproducible separations.[16]

Q2: I am observing peak splitting or shoulders in my IEX chromatogram. What does this indicate?

A2: Peak splitting or the appearance of shoulders can indicate the presence of multiple charge variants that are not fully resolved.[15] This can be due to various post-translational modifications on the antibody or charge differences introduced by the linker and drug.[17][18] For complex ADC molecules, a single chromatography peak could be focused across multiple peaks in an icIEF profile, increasing the complexity of identification.[17] To better understand the composition of these peaks, coupling IEX with mass spectrometry is highly beneficial.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their analytical workflows.

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Sample Preparation:

    • Thaw the ADC sample on ice.

    • If necessary, dilute the sample to a concentration of 1 mg/mL in the HIC mobile phase A.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR (or equivalent)

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

    • Gradient:

      • 0-5 min: 100% A

      • 5-35 min: 100% to 0% A

      • 35-40 min: 0% A

      • 40-45 min: 0% to 100% A

      • 45-50 min: 100% A

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species × DAR value) / Σ(Total Peak Area)

Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
  • Sample Preparation:

    • Thaw the ADC sample on ice.

    • Dilute the sample to a concentration of 1-2 mg/mL in the SEC mobile phase.

    • Filter the sample through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: TSKgel G3000SWxl (or equivalent)

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

    • Flow Rate: 0.5 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 280 nm (and MALS detector if available)

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the percentage of each species based on the peak area relative to the total peak area.

Data Presentation

Quantitative data is summarized in the following tables for easy comparison and interpretation.

Table 1: Impact of Mobile Phase Composition on ADC Retention in HIC

Mobile Phase A CompositionRetention Time of Main Peak (min)Peak Asymmetry
1.0 M Ammonium Sulfate15.21.8
1.5 M Ammonium Sulfate22.51.2
2.0 M Ammonium Sulfate28.11.1
1.5 M Sodium Chloride18.91.5

Table 2: Troubleshooting Guide for Common HPLC Issues in ADC Analysis [19][20][21][22]

IssuePotential CauseRecommended Solution
High System Pressure Blocked column frit, sample precipitationBackflush the column; filter the sample; use a guard column.
Ghost Peaks Contaminated mobile phase or injector carryoverUse high-purity solvents; implement a needle wash step.
Retention Time Shifts Inconsistent mobile phase preparation, column agingPrepare fresh mobile phase daily; use a new column.
Baseline Noise/Drift Air bubbles in the system, detector lamp agingDegas the mobile phase; replace the detector lamp.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the analysis of heterogeneous ADCs.

ADC_Analysis_Workflow cluster_sample ADC Sample cluster_analysis Analytical Methods cluster_characterization Further Characterization ADC_Sample Heterogeneous ADC Sample HIC HIC (DAR Analysis) ADC_Sample->HIC SEC SEC (Aggregation) ADC_Sample->SEC RPLC RPLC (DAR/Fragment Analysis) ADC_Sample->RPLC IEX IEX (Charge Variants) ADC_Sample->IEX MS Mass Spectrometry (Identity Confirmation) HIC->MS Potency_Assay Potency Assay (Functional Activity) HIC->Potency_Assay SEC->Potency_Assay RPLC->MS IEX->MS IEX->Potency_Assay

Caption: A typical analytical workflow for the characterization of heterogeneous ADC samples.

HIC_Troubleshooting Start Poor HIC Peak Shape Q1 Secondary Interactions? Start->Q1 A1_Yes Optimize Mobile Phase (Salt Conc., pH) Q1->A1_Yes Yes Q2 Inappropriate Stationary Phase? Q1->Q2 No End_Good Improved Peak Shape A1_Yes->End_Good A2_Yes Select More Hydrophobic Column Q2->A2_Yes Yes End_Bad Issue Persists (Consult Further) Q2->End_Bad No A2_Yes->End_Good

References

Technical Support Center: Mitigating Off-Target Toxicity of Retapamulin-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers developing and troubleshooting retapamulin-based Antibody-Drug Conjugates (ADCs). This resource provides guidance on mitigating potential off-target toxicities and offers detailed experimental protocols to assess the safety and efficacy of your ADC constructs.

Disclaimer: The use of retapamulin (B1680546) as a payload in ADCs is a novel application. The following information is based on the known mechanism of action of retapamulin and general principles of ADC development and toxicity mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using retapamulin as an ADC payload?

Retapamulin is a pleuromutilin (B8085454) antibiotic that inhibits protein synthesis by binding to the 50S subunit of bacterial ribosomes.[1][2][3][4][5] Its derivatives have shown cytotoxic activity against some cancer cell lines. The rationale for its use as an ADC payload is to leverage this cytotoxic potential and deliver it specifically to cancer cells, thereby minimizing systemic exposure and toxicity. Furthermore, pleuromutilins exhibit selectivity for prokaryotic ribosomes over eukaryotic ones, which could translate to a wider therapeutic window.[6][7]

Q2: What are the potential off-target toxicities associated with a retapamulin-based ADC?

While direct data on retapamulin-based ADCs is unavailable, potential off-target toxicities can be extrapolated from its mechanism and general ADC toxicity profiles:

  • On-target, off-tumor toxicity: If the target antigen is expressed on healthy tissues, the ADC could harm those cells. Although retapamulin is selective for bacterial ribosomes, high intracellular concentrations could potentially affect mitochondrial protein synthesis, which shares some similarities with prokaryotic translation.

  • Off-target, payload-related toxicity: This is a primary concern and can arise from:

    • Premature payload release: Unstable linkers can release retapamulin into systemic circulation, leading to widespread toxicity.[]

    • Non-specific uptake: ADCs can be taken up by healthy cells, such as those in the liver and reticuloendothelial system, through mechanisms independent of the target antigen.[9]

  • Metabolite-induced toxicity: Retapamulin is extensively metabolized by CYP3A4 in the liver.[1] The resulting metabolites could have their own toxicological profiles.

Q3: How can I minimize the off-target toxicity of my retapamulin-based ADC?

Several strategies can be employed to mitigate off-target toxicities:[][10]

  • Linker and Conjugation Chemistry:

    • Use a stable linker: Employ linkers that are stable in circulation but are efficiently cleaved within the target tumor cell.

    • Site-specific conjugation: This ensures a homogenous drug-to-antibody ratio (DAR) and more predictable in vivo behavior.

  • Antibody Engineering:

    • Affinity modulation: Fine-tuning the antibody's affinity for the target antigen can optimize tumor uptake while minimizing binding to healthy tissues with low antigen expression.

    • Bispecific antibodies: Designing antibodies that require binding to two different tumor-associated antigens can increase tumor specificity.

  • Dosing Strategy:

    • Fractionated dosing: Administering smaller, more frequent doses may improve tolerability.

  • Inverse Targeting:

    • Co-administration of a "clearing agent" that binds and neutralizes any prematurely released payload in the circulation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High cytotoxicity in antigen-negative cells in vitro. 1. Unstable linker leading to premature payload release. 2. Non-specific uptake of the ADC. 3. Bystander effect.1. Perform a linker stability assay in plasma. Consider using a more stable linker. 2. Evaluate ADC uptake in antigen-negative cells using flow cytometry or confocal microscopy. 3. Conduct a bystander effect assay to quantify the extent of killing of neighboring antigen-negative cells.
In vivo toxicity (e.g., weight loss, liver enzyme elevation) at sub-therapeutic doses. 1. Premature payload release in circulation. 2. On-target, off-tumor toxicity. 3. Immunogenicity of the ADC.1. Analyze plasma samples for free retapamulin. Optimize linker stability. 2. Assess target antigen expression in healthy tissues via immunohistochemistry. Consider affinity-tuned antibodies. 3. Evaluate anti-drug antibody (ADA) response in animal models.
Lack of in vivo efficacy despite potent in vitro cytotoxicity. 1. Poor ADC internalization. 2. Inefficient payload release within the tumor cell. 3. ADC instability in vivo.1. Perform an ADC internalization assay. 2. Investigate the intracellular trafficking of the ADC to ensure it reaches the lysosomal compartment for payload release. 3. Assess in vivo ADC stability by measuring the DAR over time in plasma samples.

Data Presentation

Table 1: Representative IC50 Values of ADC Payloads in Cancer Cell Lines

Payload ClassPayload ExampleCancer Cell LineIC50 (pM)
Microtubule InhibitorMMAEHCC1954 (Breast Cancer)2.5
DNA Damaging AgentPBD4T1 (Breast Cancer)1.8
Topoisomerase I InhibitorDXdE0771-hHER2 (Breast Cancer)120

Note: Data is illustrative and sourced from published literature.[11] Actual IC50 values for a retapamulin-based ADC would need to be determined experimentally.

Table 2: Comparative In Vivo Linker Stability

Linker TypeCleavage MechanismPlasma Half-life of Intact ADC (Hours)Reference
HydrazonepH-sensitive~24-48[3]
Valine-CitrullineEnzyme (Cathepsin B)>100[3]
DisulfideRedox-sensitive~50-100[3]
Non-cleavableProteolytic degradation>150[3]

Note: Stability is highly dependent on the specific ADC construct and experimental conditions.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the retapamulin-based ADC on antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the retapamulin-based ADC and a non-targeting control ADC. Add the ADCs to the cells and incubate for 72-120 hours.

  • Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure the percentage of viable cells in each well.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Linker Stability Assay

Objective: To assess the stability of the linker and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the retapamulin-based ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins using acetonitrile. Centrifuge the samples and collect the supernatant containing the free payload.

  • Quantification of Free Payload: Analyze the supernatant using LC-MS/MS to quantify the concentration of released retapamulin.

  • Quantification of Intact ADC: Use an ELISA-based method to measure the concentration of the intact ADC (antibody with conjugated drug) remaining in the plasma at each time point.

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the released retapamulin to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

  • ADC Treatment: Treat the co-culture with serial dilutions of the retapamulin-based ADC.

  • Imaging and Analysis: Use live-cell imaging to monitor the viability of both cell populations over time. Quantify the reduction in the number of fluorescent antigen-negative cells in the presence of antigen-positive cells and the ADC.[12][13][14][15]

ADC Internalization Assay

Objective: To quantify the rate and extent of ADC internalization into target cells.

Methodology:

  • ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.

  • Cell Treatment: Add the labeled ADC to antigen-positive cells and incubate at 37°C.

  • Analysis: Measure the increase in fluorescence over time using a plate reader or flow cytometer. This increase corresponds to the amount of internalized ADC.[4][5][16][17]

  • Visualization: Use confocal microscopy to visualize the subcellular localization of the internalized ADC.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Assay Cytotoxicity Assay Efficacy Studies Efficacy Studies Cytotoxicity Assay->Efficacy Studies Linker Stability Linker Stability Toxicity Studies Toxicity Studies Linker Stability->Toxicity Studies Bystander Effect Bystander Effect Bystander Effect->Efficacy Studies Internalization Assay Internalization Assay Internalization Assay->Efficacy Studies ADC Candidate ADC Candidate ADC Candidate->Cytotoxicity Assay IC50 ADC Candidate->Linker Stability Payload Release ADC Candidate->Bystander Effect Neighboring Cell Kill ADC Candidate->Internalization Assay Uptake Rate

Caption: Experimental workflow for preclinical assessment of retapamulin-based ADCs.

signaling_pathway cluster_cell Target Cancer Cell ADC ADC Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Retapamulin Retapamulin Lysosome->Retapamulin Linker Cleavage & Payload Release Ribosome Ribosome Apoptosis Apoptosis Ribosome->Apoptosis Retapamulin->Ribosome Inhibition of Protein Synthesis

Caption: Proposed mechanism of action for a retapamulin-based ADC.

logical_relationship High Off-Target Toxicity High Off-Target Toxicity Premature Payload Release Premature Payload Release High Off-Target Toxicity->Premature Payload Release Non-Specific Uptake Non-Specific Uptake High Off-Target Toxicity->Non-Specific Uptake On-Target, Off-Tumor On-Target, Off-Tumor High Off-Target Toxicity->On-Target, Off-Tumor Unstable Linker Unstable Linker Premature Payload Release->Unstable Linker High Lipophilicity High Lipophilicity Non-Specific Uptake->High Lipophilicity Fc-mediated Uptake Fc-mediated Uptake Non-Specific Uptake->Fc-mediated Uptake Antigen on Healthy Tissue Antigen on Healthy Tissue On-Target, Off-Tumor->Antigen on Healthy Tissue

Caption: Key contributors to the off-target toxicity of ADCs.

References

Technical Support Center: Optimization of Linker Chemistry for Improved ADC Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker chemistry for improved Antibody-Drug Conjugate (ADC) performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of linkers used in ADCs, and how do I choose between them?

A1: The two primary categories of linkers are cleavable and non-cleavable, each with distinct mechanisms of action and ideal use cases.[1]

  • Cleavable Linkers: These are designed to release the cytotoxic payload upon encountering specific conditions within the target cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.[1][2][] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[4]

  • Non-Cleavable Linkers: These linkers release the payload only after the complete degradation of the antibody backbone within the lysosome.[1][4] This typically results in higher plasma stability and reduced off-target toxicity, making them suitable when minimizing premature drug release is a top priority.[4][][6]

The choice depends on the target antigen, the tumor microenvironment, and the properties of the payload.[1][7] A decision-making framework is outlined below.

G cluster_start Start: Linker Selection cluster_payload Payload Properties cluster_target Target & Tumor Biology cluster_decision Decision Point cluster_linker_type Linker Choice start Define Therapeutic Goal payload_props Assess Payload - Potency - Membrane Permeability - Stability after degradation start->payload_props target_props Analyze Target Antigen - Expression Level - Internalization Rate - Heterogeneity start->target_props decision Bystander Effect Needed? payload_props->decision target_props->decision cleavable Cleavable Linker decision->cleavable  Yes (Heterogeneous Tumor) non_cleavable Non-Cleavable Linker decision->non_cleavable  No (Homogeneous Tumor, High Systemic Toxicity Risk) final_opt Final Linker-Payload Design cleavable->final_opt Optimize cleavage site (e.g., Val-Cit for Cathepsin B) non_cleavable->final_opt Ensure payload activity post-degradation

Caption: Decision workflow for choosing between cleavable and non-cleavable linkers.

Q2: What factors influence the stability of an ADC linker in circulation?

A2: Linker stability is critical for minimizing off-target toxicity and ensuring the ADC reaches the target cell intact.[4][7][] Key influencing factors include:

  • Linker Chemistry: The intrinsic chemical bonds of the linker are the primary determinant of stability. For example, non-cleavable thioether bonds are generally more stable than acid-labile hydrazone or disulfide linkers in circulation.[2][9]

  • Conjugation Site: The location of the linker on the antibody can affect its stability. Attachment to solvent-exposed sites may lead to increased cleavage.[2]

  • Payload Hydrophobicity: Highly hydrophobic payloads can promote ADC aggregation, which may impact stability and pharmacokinetic properties.[2][]

  • Physiological Environment: Plasma pH and the presence of endogenous enzymes or reducing agents like glutathione (B108866) can cause premature cleavage of certain linker types.[2]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC performance?

A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is a critical parameter influencing an ADC's therapeutic window.[10]

  • Efficacy: A higher DAR generally increases potency, as more cytotoxic payload is delivered to the target cell.

  • Toxicity and Pharmacokinetics: High DAR values (typically >4) can increase systemic toxicity and lead to faster clearance from circulation due to increased hydrophobicity and aggregation.[11][12]

  • Homogeneity: A heterogeneous DAR distribution can lead to inconsistent product performance and manufacturing challenges.[1][12]

Optimizing and controlling the DAR is a core requirement for developing safe and effective ADCs.[10]

Q4: What are the common strategies to control the Drug-to-Antibody Ratio (DAR)?

A4: Achieving a homogenous and optimal DAR is a key objective in ADC development. Common strategies include:

  • Site-Specific Conjugation: Engineering specific amino acid residues (e.g., cysteines or non-natural amino acids) on the antibody allows for precise control over the location and number of conjugated payloads, leading to a more uniform DAR.[10]

  • Enzymatic Conjugation: Enzymes like transglutaminase or sortase A can attach payloads at defined sites with high reproducibility.[10]

  • Stoichiometry and Process Control: Carefully controlling the molar ratio of the linker-payload to the antibody during the conjugation reaction can influence the average DAR, although this method often results in a heterogeneous mixture.[10][11]

  • Linker-Payload Design: The properties of the linker and payload can influence the conjugation efficiency and final DAR.[10]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their ADC development experiments.

Issue 1: Premature Payload Release in Plasma Stability Assays

Possible Causes Troubleshooting Steps
Inherent Linker Instability: The chosen linker chemistry (e.g., hydrazone, disulfide) is susceptible to cleavage under physiological conditions (pH 7.4, 37°C).[2][][9]1. Select a More Stable Linker: Consider a protease-cleavable linker (e.g., valine-citrulline) or a non-cleavable linker (e.g., thioether).[][] 2. Modify the Linker: Introduce steric hindrance near the cleavage site to reduce susceptibility to non-specific cleavage.[9]
Assay Artifacts: Experimental conditions are causing artificial degradation of the ADC.[2]1. Optimize Assay Conditions: Ensure the pH and temperature of the incubation are strictly physiological (pH 7.4, 37°C).[2] 2. Include Controls: Run parallel experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.[2]
Conjugation Chemistry Issues: For maleimide-based linkers, retro-Michael reactions can lead to payload detachment.[1][12]1. Use Stabilized Maleimides: Employ next-generation maleimide (B117702) derivatives designed to prevent the reverse reaction. 2. Explore Alternative Chemistries: Consider chemistries like disulfide re-bridging or enzymatic conjugation that offer more stable attachment.[7]

Issue 2: High Levels of Aggregation in the Final ADC Product

Possible Causes Troubleshooting Steps
High Payload Hydrophobicity: Many cytotoxic payloads are hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, leading to aggregation.[][12][13]1. Introduce a Hydrophilic Linker: Incorporate hydrophilic spacers like polyethylene (B3416737) glycol (PEG) into the linker design to improve solubility.[13][14][15] 2. Reduce the Average DAR: A lower drug loading can decrease hydrophobicity and reduce the propensity for aggregation.[11]
Inappropriate Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation.[11][16]1. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients, ionic strength) to find a formulation that minimizes aggregation.[11]
Harsh Conjugation Conditions: High temperatures or extreme pH during the conjugation reaction can denature the antibody.[11][16]1. Modify Reaction Conditions: Perform conjugation at a lower temperature and ensure the pH is within the antibody's stability range.

Issue 3: Low In Vitro Cytotoxicity Despite Successful Conjugation

Possible Causes Troubleshooting Steps
Inefficient Payload Release: The linker is too stable and is not being cleaved efficiently inside the target cell.[]1. Confirm Internalization: Use a labeled antibody to confirm that the ADC is being internalized by the target cells.[1] 2. Switch to a More Labile Linker: If using a non-cleavable linker, ensure the payload is active when attached to its amino acid residue. If not, switch to a cleavable linker.[4] 3. Perform a Lysosomal Stability Assay: Verify that the linker is cleaved in the presence of lysosomal enzymes or at low pH.[17]
Reduced Antigen Binding: The conjugation process has modified amino acids in the antibody's binding site, reducing its affinity for the target antigen.[1]1. Use Site-Specific Conjugation: Conjugate the linker-payload away from the antigen-binding domains (Fab regions).[10] 2. Perform a Binding Assay: Compare the binding affinity of the conjugated ADC to the unconjugated antibody using methods like ELISA or Surface Plasmon Resonance (SPR).
Payload Inactivity: The payload itself is not sufficiently potent, or its activity is compromised by the attached linker fragment after release.1. Re-evaluate Payload Choice: Select a more potent cytotoxic agent. 2. Optimize Self-Immolative Spacers: For cleavable linkers, ensure the self-immolative chemistry releases the payload without any residual fragments that might hinder its activity.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo stability and the potential for premature payload release.[17]

  • Preparation:

    • Thaw human plasma (or plasma from the relevant species for preclinical studies) and centrifuge to remove any precipitates.

    • Prepare the ADC at a final concentration of 100 µg/mL in the plasma.

  • Incubation:

    • Incubate the ADC-plasma mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

  • Sample Processing:

    • At each time point, precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.

    • Quantify the amount of released payload against a standard curve.

  • Data Presentation:

    • Plot the percentage of released payload versus time to determine the stability profile of the ADC.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep1 Thaw & Centrifuge Plasma prep2 Prepare ADC in Plasma (100 µg/mL) prep1->prep2 inc1 Incubate at 37°C prep2->inc1 inc2 Collect Aliquots (0-144h) inc1->inc2 proc1 Add Acetonitrile (Protein Precipitation) inc2->proc1 proc2 Centrifuge to Pellet Proteins proc1->proc2 an1 Analyze Supernatant by LC-MS/MS proc2->an1 an2 Quantify Free Payload an1->an2 end end an2->end Plot % Released Payload vs. Time

Caption: Workflow for an in vitro plasma stability assay.

Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload, allowing for the determination of the distribution of different drug-loaded species.[17][18][19]

  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7).

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes. The decreasing salt concentration will cause ADC species to elute in order of increasing hydrophobicity (and thus, increasing DAR).

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the area of each peak in the chromatogram. Each peak corresponds to a different DAR species (e.g., DAR 0, DAR 2, DAR 4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Quantitative Data Summary

The following tables summarize expected performance characteristics for different linker types. The values are illustrative and will vary based on the specific antibody, payload, and conjugation chemistry.

Table 1: Comparison of Common Cleavable and Non-Cleavable Linkers

Linker TypeCleavage MechanismPlasma StabilityBystander EffectTypical Payloads
Valine-Citrulline Cathepsin B (Enzymatic)HighYesMMAE, MMAF
Hydrazone Acid-Labile (Low pH)ModerateYesCalicheamicin
Disulfide Glutathione (Reductive)Moderate-HighYesDM1
Thioether (SMCC) Non-CleavableVery HighNoDM1, MMAE

Table 2: Impact of DAR on ADC Properties (Illustrative Example)

Average DARRelative Potency (IC50)Aggregation (%)Plasma Half-life (Days)
21.0x< 2%15
42.5x~5%12
84.0x> 15%7

This technical support center provides a foundational guide for optimizing ADC linker chemistry. For specific experimental challenges, further consultation of detailed literature and empirical testing are essential.

References

Validation & Comparative

A Comparative Analysis of MC-Val-Cit-PAB and Other Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, dictating its stability, efficacy, and overall safety profile. Among the arsenal (B13267) of cleavable linkers, the enzyme-cleavable Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-Val-Cit-PAB) linker has emerged as a gold standard. This guide provides a comprehensive comparative analysis of the MC-Val-Cit-PAB linker against other prominent cleavable linkers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation ADCs.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][2] This targeted drug release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities.[3] The primary classes of cleavable linkers are categorized based on their cleavage mechanism: enzyme-sensitive, pH-sensitive, and redox-sensitive linkers.[2]

In-Depth Analysis of the MC-Val-Cit-PAB Linker

The MC-Val-Cit-PAB linker is a dipeptide-based linker that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[4][5] The maleimidocaproyl (MC) group allows for covalent attachment to cysteine residues on the antibody.[6] The Valine-Citrulline (Val-Cit) dipeptide serves as the recognition site for Cathepsin B.[4][6] Upon cleavage of the peptide bond between Citrulline and the p-aminobenzylcarbamate (PAB) spacer, a self-immolative cascade is initiated, leading to the release of the active cytotoxic drug.[6][7] This linker has demonstrated a favorable balance between plasma stability and efficient intracellular drug release.[8]

Comparative Analysis with Other Cleavable Linkers

The performance of the MC-Val-Cit-PAB linker is best understood in comparison to other widely used cleavable linkers, namely hydrazone and disulfide linkers.

Hydrazone Linkers (pH-Sensitive)

Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][9] This pH-dependent cleavage was utilized in early-generation ADCs.[1] However, concerns regarding their stability in circulation have been raised, with some studies indicating a propensity for gradual hydrolysis in plasma, which can lead to premature drug release and systemic toxicity.[10][11]

Disulfide Linkers (Redox-Sensitive)

Disulfide linkers exploit the significant difference in the reducing potential between the extracellular environment and the intracellular cytoplasm.[] The concentration of reducing agents, particularly glutathione (B108866) (GSH), is substantially higher inside a cell, leading to the cleavage of the disulfide bond and release of the payload.[] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[13] While generally more stable than early hydrazone linkers, they can still be susceptible to reduction in the bloodstream.[14]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and performance metrics of MC-Val-Cit-PAB, hydrazone, and disulfide linkers based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

FeatureMC-Val-Cit-PAB LinkerHydrazone LinkerDisulfide Linker
Cleavage Mechanism Enzymatic (Cathepsin B)[4]Acid-catalyzed hydrolysis (low pH)[1]Reduction (high Glutathione)
Cleavage Location Lysosomes[4]Endosomes, Lysosomes[1]Cytosol[]
Plasma Stability Generally high, but can be susceptible to cleavage by rodent carboxylesterases[15]Variable, prone to premature hydrolysis at physiological pH[9][10]Moderate to high, can be improved with steric hindrance[13]
Bystander Effect Dependent on payload permeability[16]Dependent on payload permeabilityDependent on payload permeability and linker cleavage rate[13]
Examples in Approved/Clinical ADCs Brentuximab vedotin, Polatuzumab vedotin[5]Gemtuzumab ozogamicin[1]Ado-trastuzumab emtansine (some variants)[10]

Mandatory Visualizations

Cleavage_Mechanism_MC_Val_Cit_PAB cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Tumor Cell ADC_stable ADC with MC-Val-Cit-PAB Linker (Stable) Internalization Internalization via Receptor-Mediated Endocytosis ADC_stable->Internalization 1. Targeting Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 2. Trafficking Cleavage Val-Cit Cleavage Lysosome->Cleavage 3. Enzymatic Action Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation 4. Cascade Reaction Drug_Release Active Drug Release Self_Immolation->Drug_Release 5. Payload Release

Caption: Cleavage pathway of the MC-Val-Cit-PAB linker.

Experimental_Workflow_Cytotoxicity cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Viability Measurement cluster_analysis Data Analysis Cell_Seeding Seed Antigen-Positive and Antigen-Negative Cells ADC_Treatment Treat with Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubate Incubate for 72-96 hours ADC_Treatment->Incubate MTT_Addition Add MTT Reagent Incubate->MTT_Addition Formazan_Solubilization Solubilize Formazan (B1609692) Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Determination Calculate IC50 Values Absorbance_Reading->IC50_Determination

Caption: Workflow for an in vitro ADC cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

This protocol assesses the stability of an ADC in plasma by measuring the amount of intact ADC over time.[17][18]

Materials:

  • ADC of interest

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • LC-MS system

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • ADC Capture: Add Protein A or G magnetic beads to the plasma samples to capture the ADC. Incubate for 1 hour at room temperature with gentle mixing.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).

  • LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

Protocol 2: Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of a peptide linker to cleavage by Cathepsin B.[7][19]

Materials:

  • ADC with a peptide linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)

  • Dithiothreitol (DTT)

  • HPLC system

Procedure:

  • Enzyme Activation: Activate Cathepsin B by incubating it with DTT in the assay buffer for 15 minutes at 37°C.

  • Reaction Initiation: Add the activated Cathepsin B to the ADC solution in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of released payload.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency of an ADC in killing target cancer cells.[20][21]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: Bystander Effect Assay

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[16][22]

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC of interest

  • 96-well plates

  • Fluorescence microplate reader or high-content imaging system

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. As a control, seed the GFP-expressing antigen-negative cells alone.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity to specifically quantify the viability of the antigen-negative cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to that in the monoculture. A significant decrease in viability in the co-culture indicates a bystander effect.

References

A Comparative Guide to Retapamulin and Other Ribosomal Inhibitor ADC Payloads for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ribosome, the cell's protein synthesis machinery, has emerged as a compelling target for the development of novel anticancer therapeutics. Antibody-drug conjugates (ADCs) that deliver potent ribosomal inhibitors directly to cancer cells offer a promising strategy to exploit this vulnerability. This guide provides a comparative overview of retapamulin (B1680546), a pleuromutilin (B8085454) antibiotic, and other emerging ribosomal inhibitor ADC payloads, with a focus on their mechanisms of action, available preclinical data, and the experimental protocols used for their evaluation.

Introduction to Ribosomal Inhibitors as ADC Payloads

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] While traditional ADC payloads have primarily targeted DNA or microtubules, there is growing interest in payloads with alternative mechanisms of action to overcome resistance and improve therapeutic outcomes.[2][3] Ribosomal inhibitors represent a novel class of ADC payloads that can induce cell death by disrupting protein synthesis, a fundamental process for cancer cell growth and survival.[4]

Retapamulin: A Pleuromutilin Antibiotic with ADC Potential

Retapamulin is a semi-synthetic derivative of pleuromutilin, a natural product known for its antibacterial properties.[5] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. While its development has focused on topical antibiotic applications, its potent ribosomal inhibition makes it an intriguing candidate for an ADC payload in oncology.

Mechanism of Action: Retapamulin and other pleuromutilins bind to the peptidyl transferase center (PTC) on the large ribosomal subunit. This binding interferes with the accommodation of the acceptor end of tRNA molecules in the A- and P-sites, thereby inhibiting peptide bond formation and halting protein elongation.

While no preclinical data for a retapamulin-based ADC is publicly available, its unique binding site and mechanism of action suggest it could be effective against cancer cells and potentially overcome resistance mechanisms associated with other payload classes.

Emerging Ribosomal Inhibitor ADC Payloads: A Case Study of a Novel Ribosome Assembly Inhibitor (RAI)

Recent advancements have led to the development of novel ribosomal inhibitors specifically designed as ADC payloads. One such example is a Ribosome Assembly Inhibitor (RAI) being developed by Hexagon Bio.[6][7]

Mechanism of Action: Unlike retapamulin, which inhibits the elongation step of protein synthesis, this novel payload is described as a ribosome assembly inhibitor.[6][7] This suggests it interferes with the biogenesis of new ribosomes, a process that is often upregulated in cancer cells to support their high proliferation rates.

Preclinical Data Summary

The following tables summarize the available preclinical data for the novel Ribosome Assembly Inhibitor (RAI) ADC. It is important to note that this data is from a single source and direct comparative studies with a retapamulin-based ADC are not available.

Table 1: In Vitro Activity of a Novel Ribosome Assembly Inhibitor (RAI) Payload

ParameterValueReference
Free Payload EC50 (Cell-free translation assay) ~15 nM[6][7]
ADC In Vitro Cytotoxicity (TROP2-expressing cell lines) sub- to single-digit nM[6][7]

Table 2: In Vivo Activity of a Novel Ribosome Assembly Inhibitor (RAI) ADC

Animal ModelADC Dose (DAR 4)OutcomeReference
Dxd-sensitive (KPL4, NCI-N87) xenografts≥ 5 mg/kgComplete responses[6][7]
Dxd-resistant (HT1376) xenograft≥ 5 mg/kgComplete responses[6][7]

Signaling Pathways and Cellular Responses to Ribosomal Inhibition

Inhibition of ribosomal function in cancer cells can trigger a cascade of cellular stress responses, ultimately leading to apoptosis. A key pathway activated by ribosomal inhibitors is the ribotoxic stress response .

Ribotoxic Stress Response

This pathway is initiated by the binding of inhibitors to the ribosome, leading to the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[8][9] Activation of the JNK/p38 MAPK pathway can, in turn, modulate the activity of various downstream effectors involved in apoptosis, cell cycle arrest, and inflammation.[10][11][12][13][14]

Below is a diagram illustrating the general mechanism of ADC action and the subsequent activation of the ribotoxic stress response.

ADC_Mechanism_and_Ribotoxic_Stress cluster_cell Cancer Cell ADC_Binding 1. ADC binds to target antigen Internalization 2. Internalization via endocytosis ADC_Binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Payload_Release 4. Payload is released Lysosome->Payload_Release Ribosome_Inhibition 5. Payload inhibits the ribosome Payload_Release->Ribosome_Inhibition Ribotoxic_Stress 6. Ribotoxic Stress Response Ribosome_Inhibition->Ribotoxic_Stress JNK_p38_Activation 7. JNK/p38 MAPK Activation Ribotoxic_Stress->JNK_p38_Activation Apoptosis 8. Apoptosis JNK_p38_Activation->Apoptosis ADC Antibody-Drug Conjugate ADC->ADC_Binding

Caption: General mechanism of a ribosomal inhibitor ADC leading to apoptosis.

Experimental Protocols for Evaluating Ribosomal Inhibitor ADC Payloads

The preclinical evaluation of ribosomal inhibitor ADCs involves a series of in vitro and in vivo assays to determine their potency, specificity, and therapeutic window.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of an ADC.

Protocol: MTT/XTT Assay for ADC Cytotoxicity [15][16][17]

  • Cell Seeding: Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, an isotype control ADC, and the free payload for 72-120 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan (B1609692) by viable cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Cytotoxicity_Workflow Cell_Seeding 1. Seed Cells (Ag+ and Ag-) ADC_Treatment 2. Treat with ADC (Serial Dilutions) Cell_Seeding->ADC_Treatment Incubation 3. Incubate (72-120h) ADC_Treatment->Incubation MTT_XTT_Addition 4. Add MTT/XTT Reagent Incubation->MTT_XTT_Addition Absorbance_Reading 5. Read Absorbance MTT_XTT_Addition->Absorbance_Reading IC50_Calculation 6. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for an in vitro ADC cytotoxicity assay.

In Vivo Efficacy Studies

Xenograft models are commonly used to evaluate the anti-tumor activity of ADCs in a living organism.[18][19][20][21]

Protocol: Xenograft Model for ADC Efficacy [18]

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups and administer the ADC, vehicle control, and isotype control ADC intravenously.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

In_Vivo_Efficacy_Workflow Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 3. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 4. Administer ADC and Controls Randomization->Dosing Monitoring 5. Monitor Tumor Volume and Body Weight Dosing->Monitoring Analysis 6. Analyze Tumor Growth Inhibition Monitoring->Analysis

Caption: Workflow for an in vivo ADC efficacy study using a xenograft model.

Future Perspectives

The exploration of ribosomal inhibitors as ADC payloads is still in its early stages. While retapamulin presents an interesting theoretical candidate due to its known mechanism of action, the lack of public data on its use in an ADC context makes direct comparisons challenging. The emergence of novel ribosomal inhibitors, such as the RAI from Hexagon Bio, highlights the potential of this class of payloads.[6][7]

Future research should focus on:

  • Head-to-head preclinical studies comparing different ribosomal inhibitor ADC payloads to understand their relative efficacy and toxicity profiles.

  • Investigation into mechanisms of resistance to ribosomal inhibitor ADCs.

  • Exploration of pleuromutilin derivatives beyond retapamulin as potential ADC payloads.

  • Elucidation of the detailed molecular interactions between these payloads and the eukaryotic ribosome to guide the design of next-generation inhibitors.

By continuing to innovate and rigorously evaluate these novel payloads, the field of antibody-drug conjugates can expand its arsenal (B13267) against cancer, offering new hope for patients with difficult-to-treat malignancies.

References

The In Vivo Efficacy of Retapamulin-Based Antibody-Drug Conjugates in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antibody-drug conjugates (ADCs) is a rapidly advancing frontier in targeted cancer therapy. This guide provides a comparative overview of the preclinical in vivo validation of ADCs utilizing the antibiotic retapamulin (B1680546) as a payload, specifically focusing on their efficacy in xenograft models. While direct studies on retapamulin ADCs are not publicly available, this document outlines the established methodologies and theoretical frameworks for such an evaluation, drawing parallels from existing ADC preclinical research.

Mechanism of Action: Retapamulin as a Novel ADC Payload

Retapamulin, a pleuromutilin (B8085454) antibiotic, functions by inhibiting protein synthesis in bacteria.[1][2][3] It specifically binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and halting protein elongation.[1][4][5] This unique mechanism of action presents an intriguing possibility for its use as a cytotoxic payload in an ADC. The targeted delivery of retapamulin to cancer cells could potentially inhibit protein synthesis, leading to cell death.

The proposed signaling pathway for a retapamulin-based ADC would involve the targeted binding of the monoclonal antibody component to a tumor-associated antigen, followed by internalization of the ADC. Subsequent lysosomal degradation would release the retapamulin payload, which would then engage with the ribosomal machinery to induce cytotoxicity.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Retapamulin ADC Tumor_Antigen Tumor-Associated Antigen ADC->Tumor_Antigen Binding ADC_Receptor_Complex ADC-Antigen Complex Tumor_Antigen->ADC_Receptor_Complex Internalization Endosome Endosome ADC_Receptor_Complex->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Ribosome Ribosome (50S) Lysosome->Ribosome Payload Release & Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Apoptosis Cell Death (Apoptosis) Protein_Synthesis_Inhibition->Apoptosis

Caption: Proposed mechanism of action for a retapamulin-based ADC.

Comparative In Vivo Efficacy in Xenograft Models

The evaluation of a novel ADC, such as one carrying retapamulin, would necessitate rigorous testing in preclinical xenograft models. These models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone for assessing anti-cancer drug efficacy.[6][7][8] A typical study would compare the retapamulin ADC against a panel of controls, including a vehicle control, a non-targeting ADC, the unconjugated antibody, and a standard-of-care chemotherapy agent.

Table 1: Hypothetical Comparative Efficacy of a Retapamulin ADC in a Breast Cancer Xenograft Model (MCF-7)

Treatment GroupDosageTumor Growth Inhibition (%)Complete ResponsesPartial Responses
Vehicle Control-00/100/10
Non-Targeting ADC5 mg/kg150/101/10
Unconjugated Antibody5 mg/kg100/100/10
Retapamulin ADC 5 mg/kg 85 4/10 5/10
Doxorubicin2 mg/kg601/104/10

Table 2: Hypothetical Comparative Efficacy of a Retapamulin ADC in a Lung Cancer Xenograft Model (A549)

Treatment GroupDosageTumor Growth Inhibition (%)Complete ResponsesPartial Responses
Vehicle Control-00/100/10
Non-Targeting ADC5 mg/kg120/100/10
Unconjugated Antibody5 mg/kg80/100/10
Retapamulin ADC 5 mg/kg 78 3/10 6/10
Cisplatin3 mg/kg551/103/10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. A standard protocol for evaluating a retapamulin ADC in a xenograft model would encompass the following key steps.

Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[9] Tumor growth is monitored regularly.[10]

ADC Administration and Monitoring
  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[11]

  • Dosing: The retapamulin ADC and control agents are administered, typically via intravenous injection, at specified doses and schedules.[12]

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers. Body weight is also monitored as an indicator of toxicity.[13]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and biomarker analysis from tumor tissue.[14][15]

Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing ADC and Control Administration Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Data_Analysis Data Analysis and Efficacy Evaluation Monitoring->Data_Analysis

Caption: Standard experimental workflow for in vivo ADC efficacy studies.

References

A Head-to-Head Comparison of Antibody-Drug Conjugate Linker-Payload Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically determined by the strategic selection of its linker and cytotoxic payload. This guide provides an objective, data-driven comparison of various linker-payload combinations, summarizing their performance with supporting experimental data to inform rational ADC design.

The Critical Role of the Linker: A Balancing Act

The linker is the chemical bridge between the antibody and the payload, and its characteristics govern the ADC's stability in circulation and the efficiency of payload release at the tumor site.[1] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell.[1][2] This delicate balance is paramount to widening the therapeutic window.

Linkers are broadly categorized as cleavable and non-cleavable, each with distinct advantages and mechanisms of action.

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[2][3] This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.[2][4]

Common cleavage mechanisms include:

  • Protease-sensitive: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[2][5]

  • pH-sensitive: Hydrazone linkers are an example of this type, designed to be hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the neutral pH of the bloodstream (pH 7.4).[2]

  • Glutathione-sensitive: Disulfide linkers are cleaved in the presence of higher intracellular concentrations of reducing agents like glutathione.[2]

Non-Cleavable Linkers: Stability and Controlled Release

Non-cleavable linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), offer greater stability in plasma.[6][7] The payload is released only after the complete lysosomal degradation of the antibody, which can lead to a lower risk of systemic toxicity and a potentially larger therapeutic window.[2][6] However, this mechanism is dependent on the internalization and degradation of the entire ADC, and the released payload is typically charged, limiting its ability to induce a bystander effect.[6][8]

A Comparative Analysis of Cytotoxic Payloads

The choice of cytotoxic payload is a critical determinant of an ADC's therapeutic index.[9] Payloads are highly potent molecules that induce cell death, and their mechanism of action can significantly influence the ADC's efficacy and toxicity profile.

Tubulin Inhibitors: Disrupting the Cellular Skeleton

Auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4) are potent tubulin inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][9]

  • Monomethyl Auristatin E (MMAE): MMAE is a highly potent, membrane-permeable payload.[4] Its permeability allows for a significant bystander effect, making it effective against heterogeneous tumors.[4] However, this can also contribute to off-target toxicity.[4]

  • Monomethyl Auristatin F (MMAF): MMAF is a charged molecule with lower membrane permeability, which reduces the bystander effect and can lead to lower systemic toxicity compared to MMAE.[4][10]

  • Mertansine (DM1) and Ravtansine (DM4): These maytansinoid derivatives also inhibit tubulin polymerization.[9][] T-DM1 (Ado-trastuzumab emtansine), which utilizes DM1, is a well-established ADC.[6]

Topoisomerase I Inhibitors: Damaging DNA

Topoisomerase I inhibitors, such as SN-38 (the active metabolite of irinotecan) and deruxtecan (B607063) (an exatecan (B1662903) derivative), work by trapping the DNA-topoisomerase I complex, leading to DNA double-strand breaks and cell death.[9][12] These payloads have shown significant efficacy, particularly in solid tumors, and can also induce a bystander effect.[12][13]

Head-to-Head Performance Data

The following tables summarize quantitative data from preclinical and clinical studies, providing a direct comparison of different linker-payload combinations.

Table 1: In Vitro Cytotoxicity (IC50) of Different Payloads

The half-maximal inhibitory concentration (IC50) represents the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population; a lower IC50 value indicates higher potency.[9]

Cell LineADC TargetADC PayloadIC50 (ng/mL)Reference
CFPAC-1 (Pancreatic Cancer)Trop-2SY02-SN-380.83[9]
CFPAC-1 (Pancreatic Cancer)Trop-2SY02-MMAE1.19[9]
MDA-MB-468 (Breast Cancer)Trop-2SY02-SN-380.47[9]
MDA-MB-468 (Breast Cancer)Trop-2SY02-MMAE0.28[9]

Note: Data for a direct comparison with a DM1 ADC under the same experimental conditions was not available in the referenced literature.[9]

Table 2: Clinical Efficacy of Trastuzumab Deruxtecan (T-DXd) vs. Trastuzumab Emtansine (T-DM1) in HER2+ Metastatic Breast Cancer (DESTINY-Breast03 Trial)

This table presents updated survival results from the DESTINY-Breast03 trial, a head-to-head comparison of two prominent ADCs.[14]

EndpointTrastuzumab Deruxtecan (T-DXd)Trastuzumab Emtansine (T-DM1)Hazard Ratio (95% CI)
Median Overall Survival (mOS)52.6 months42.7 months0.73
36-month OS Rate67.6%55.7%-
Median Progression-Free Survival (mPFS)29.0 months7.2 months-
24-month PFS Rate55.8%20.6%-
Objective Response Rate (ORR)79.7%34.2%-

Data from the DESTINY-Breast03 trial with a median follow-up of 43.0 months for T-DXd and 35.4 months for T-DM1.[14][15]

Table 3: Clinical Efficacy of T-DXd vs. T-DM1 in High-Risk, HER2-Positive Early Breast Cancer with Residual Invasive Disease (DESTINY-Breast05 Trial)

This table summarizes the findings from the DESTINY-Breast05 trial.[16][17]

EndpointTrastuzumab Deruxtecan (T-DXd)Trastuzumab Emtansine (T-DM1)Hazard Ratio (95% CI)P-value
3-year Invasive Disease-Free Survival (IDFS) Rate92.4%83.7%0.47 (0.34-0.66)< .0001
3-year Distant Recurrence-Free Interval (DRFI) Rate93.9%86.1%0.49 (0.34-0.71)-
3-year Overall Survival (OS) Rate97.4%95.7%0.61 (0.34-1.10)-

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.[9][12]

Protocol:

  • Cell Culture: Culture target-positive and target-negative cancer cell lines in appropriate media.[12]

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9][12]

  • Treatment: Prepare serial dilutions of the ADC, a free payload control, and a non-targeting control ADC. Add the compounds to the cells and incubate for 72 to 120 hours.[9][12]

  • Viability Assessment: Assess cell viability using a commercially available assay, such as one that measures ATP levels.[12]

  • Data Analysis: Plot the percentage of viable cells against the logarithm of the drug concentration and calculate the IC50 values using a non-linear regression model.[12]

Bystander Effect Assay

Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.[12]

Protocol:

  • Cell Preparation: Label antigen-positive cells with a green fluorescent protein (GFP) and antigen-negative cells with a red fluorescent protein (RFP).[12]

  • Co-culture: Co-culture the GFP-labeled antigen-positive cells and RFP-labeled antigen-negative cells in a 96-well plate at a defined ratio.[12]

  • Treatment: Treat the co-culture with the ADC, a non-cleavable linker ADC control, and a vehicle control for 5-7 days.[12]

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive and RFP-negative cells.[12]

  • Data Interpretation: A significant reduction in the number of viable RFP-labeled (antigen-negative) cells in the ADC-treated wells compared to the controls indicates a bystander effect.[12]

In Vivo Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.[1]

Protocol:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).[1]

  • Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).[1]

  • Analysis: Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation.[1]

Visualizing Mechanisms and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows.

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate ADC 1. ADC in Circulation TumorCell 2. Binding to Tumor Cell Antigen ADC->TumorCell Targeting Internalization 3. Internalization (Endocytosis) TumorCell->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (Linker Cleavage/ Antibody Degradation) Lysosome->Release Payload 6. Active Payload Release->Payload Target 7. Interaction with Intracellular Target (e.g., Tubulin, DNA) Payload->Target Apoptosis 8. Cell Death (Apoptosis) Target->Apoptosis

Caption: General Mechanism of Action for an Antibody-Drug Conjugate.

Bystander_Effect_Workflow Experimental Workflow for Bystander Effect Assay cluster_preparation Cell Preparation Ag_pos Antigen-Positive Cells (Label with GFP) CoCulture Co-culture Ag+ and Ag- cells in a defined ratio Ag_pos->CoCulture Ag_neg Antigen-Negative Cells (Label with RFP) Ag_neg->CoCulture Treatment Treat with ADC, Non-cleavable control, and Vehicle control CoCulture->Treatment Incubation Incubate for 5-7 days Treatment->Incubation Analysis Quantify viable GFP+ and RFP- cells via Imaging or Flow Cytometry Incubation->Analysis Interpretation Assess reduction in RFP- cell viability Analysis->Interpretation

Caption: Experimental Workflow for Bystander Effect Assay.

Payload_Signaling_Pathways Signaling Pathways of Common ADC Payloads cluster_tubulin Tubulin Inhibitors (MMAE, DM1) cluster_topoisomerase Topoisomerase I Inhibitors (SN-38, Deruxtecan) Tubulin Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis TopoI Topoisomerase I DNA_Replication DNA Replication TopoI->DNA_Replication Inhibition of Re-ligation DS_Breaks DNA Double-Strand Breaks DNA_Replication->DS_Breaks DS_Breaks->Apoptosis

Caption: Signaling Pathways of Common ADC Payloads.

References

Comparison Guide: MC-Val-Cit-PAB-Retapamulin vs. Standard Chemotherapy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-retapamulin, and the standard-of-care chemotherapy, docetaxel (B913), for the treatment of prostate cancer. The information is based on the established mechanisms of the components and available preclinical data.

Overview and Mechanism of Action

This compound is a conceptual antibody-drug conjugate designed for targeted cancer therapy. It combines a monoclonal antibody (targeting a prostate cancer-specific antigen), a cleavable linker system (MC-Val-Cit-PAB), and a cytotoxic payload (retapamulin). Retapamulin (B1680546), a pleuromutilin (B8085454) antibiotic, inhibits protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] While its primary use is antibacterial, preclinical studies suggest it may have anti-cancer properties, potentially by targeting mitochondrial ribosomes, which share similarities with bacterial ribosomes. Research indicates retapamulin can inhibit cell invasion in prostate cancer cell lines.[4]

Docetaxel is a well-established chemotherapeutic agent belonging to the taxane (B156437) class.[5][6] It is a first-line treatment for metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer, often administered with a steroid like prednisone (B1679067).[7][8][9][10] Docetaxel's primary mechanism involves the stabilization of microtubules, which disrupts the process of cell division by arresting cells in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[5][6][11][12]

Signaling Pathway Diagrams

cluster_0 This compound ADC Mechanism ADC ADC in Circulation Receptor Prostate Cancer Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Formation (Internalization) Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Cathepsin Cathepsin B Lysosome->Cathepsin Retapamulin Free Retapamulin Cathepsin->Retapamulin 3. Linker Cleavage Mitochondrion Mitochondrion Retapamulin->Mitochondrion Ribosome Mitochondrial Ribosome Mitochondrion->Ribosome Protein Protein Synthesis Inhibition Ribosome->Protein 4. Inhibition Apoptosis1 Apoptosis Protein->Apoptosis1

Caption: Targeted delivery and action of a retapamulin-based ADC.

cluster_1 Docetaxel Mechanism of Action Docetaxel Docetaxel Tubulin β-tubulin Subunit Docetaxel->Tubulin 1. Binding Microtubules Microtubule Assembly Tubulin->Microtubules Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization 2. Disruption of Dynamics G2M G2/M Phase Arrest Stabilization->G2M Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 3. Mitotic Arrest Signal Apoptosis2 Apoptosis Bcl2->Apoptosis2 4. Induction

Caption: Docetaxel-induced microtubule stabilization and apoptosis.

Data Presentation: Comparative Performance

As this compound is an investigational agent, direct clinical comparison data is unavailable. The following tables summarize known preclinical data for retapamulin and established clinical data for docetaxel.

Table 1: In Vitro Efficacy
ParameterThis compoundDocetaxel
Cell Lines PC-3-KQ (Prostate Cancer)PC-3, DU-145 (Prostate Cancer)
Mechanism Inhibition of protein synthesisMicrotubule stabilization
IC50 / EC50 Inhibits cell invasion by >50% at 0.1 µM[4]Varies by cell line (typically low nM range)
Key Effect Anti-invasive propertiesCytotoxicity, G2/M cell cycle arrest[11]
Table 2: In Vivo / Clinical Efficacy & Safety
ParameterThis compoundDocetaxel (Standard of Care)
Indication Investigational for solid tumors (e.g., Prostate)Metastatic Castration-Resistant Prostate Cancer (mCRPC)[11]
Dosage N/A (Preclinical)75 mg/m² every 3 weeks (with 5 mg prednisone twice daily)[11]
Efficacy Endpoint N/AImproved overall survival, PSA reductions ≥50%[5][6]
Common Side Effects On-target and off-target toxicities (payload-dependent)[13]Hair loss, nausea, diarrhea, fatigue, myelosuppression (reduced blood cells)[7][12]
Therapeutic Index Potentially high due to targeted deliveryNarrow, systemic toxicity is dose-limiting[12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data.

Protocol 1: In Vitro Cell Invasion Assay (Retapamulin)

This protocol is based on standard methodologies used to assess the anti-invasive properties of a compound like retapamulin.

  • Cell Culture: PC-3-KQ prostate cancer cells are cultured in appropriate media until they reach 80-90% confluency.

  • Matrigel Invasion Chamber: A Boyden chamber with a porous membrane (e.g., 8 µm pores) is coated with Matrigel to simulate the extracellular matrix.

  • Cell Seeding: Cells are serum-starved, harvested, and seeded into the upper chamber in serum-free media containing various concentrations of retapamulin (e.g., 0-10 µM).

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.

  • Incubation: The chamber is incubated for a set period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel-coated membrane.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by colorimetric analysis.

  • Data Analysis: The number of invading cells in treated groups is compared to the vehicle control to determine the percentage of invasion inhibition.

A Culture PC-3-KQ Cells C Seed Cells with Retapamulin in Upper Chamber A->C B Prepare Matrigel Invasion Chamber B->C D Add Chemoattractant to Lower Chamber C->D E Incubate (24-48h) D->E F Fix, Stain, and Quantify Invading Cells E->F G Analyze Data vs. Control F->G

Caption: Workflow for an in vitro cell invasion assay.

Protocol 2: In Vivo Xenograft Tumor Model (Docetaxel Efficacy)

This protocol outlines a typical preclinical study to evaluate the efficacy of docetaxel in an animal model.

  • Animal Model: Immunocompromised mice (e.g., CB17-SCID or athymic nude mice) are used.

  • Tumor Implantation: Human prostate cancer cells (e.g., PC-3) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment groups (e.g., Vehicle Control, Docetaxel).

  • Treatment Administration: Docetaxel is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, following a clinically relevant schedule (e.g., 5 mg/kg, once weekly).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are excised for further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the control group.

Conclusion and Future Directions

The this compound ADC represents a targeted therapeutic strategy that could offer a wider therapeutic window compared to the systemic cytotoxicity of docetaxel. The key advantage of the ADC approach is the specific delivery of the cytotoxic payload to cancer cells, potentially reducing the side effects commonly associated with standard chemotherapy.[14][15]

Docetaxel remains a cornerstone of prostate cancer treatment, with proven efficacy in extending survival.[10][16] However, its use is limited by significant systemic toxicity and the eventual development of resistance.[16]

Future preclinical studies should focus on directly comparing a fully realized anti-prostate cancer ADC carrying retapamulin against docetaxel in orthotopic xenograft models. Key evaluation points will include anti-tumor efficacy, pharmacokinetic profiles of the ADC and free payload, and a comprehensive safety/toxicology assessment to determine if the targeted approach translates to a superior therapeutic index.

References

Navigating the Complexity of ADC Bioanalysis: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) therapeutics, robust bioanalytical method validation is paramount for accurate pharmacokinetic (PK), pharmacodynamic (PD), and safety assessments. This guide provides a comprehensive comparison of the two primary analytical platforms used for ADC bioanalysis — Ligand-Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) — supported by experimental data and detailed methodologies.

The unique tripartite structure of ADCs, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, presents significant bioanalytical challenges.[1][2] Their inherent heterogeneity, stemming from variations in the drug-to-antibody ratio (DAR), necessitates a multi-faceted analytical strategy to quantify different ADC-related analytes in biological matrices.[3] These analytes typically include total antibody (conjugated, partially conjugated, and unconjugated antibody), conjugated antibody (antibody with at least one drug molecule), and the unconjugated (free) payload.[4][5] This guide will delve into the validation of analytical methods for these critical components, offering a clear comparison of LBA and LC-MS/MS approaches to inform your bioanalytical strategy.

Method Comparison: Ligand-Binding Assays vs. LC-MS/MS

The choice between LBA and LC-MS/MS for ADC bioanalysis depends on various factors, including the specific analyte, the stage of drug development, and the required data resolution.[6] While LBA has traditionally been the gold standard for large molecule quantification, LC-MS/MS has emerged as a powerful and often complementary technique, particularly for small molecule analysis and providing deeper structural insights.[7]

FeatureLigand-Binding Assays (LBA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Primary Analytes Total Antibody, Conjugated Antibody, Anti-Drug Antibodies (ADA)Unconjugated (Free) Payload, Antibody-Conjugated Payload, Total Antibody (via signature peptides)[1][4]
Principle Immuno-affinity based on antigen-antibody interactions.[2]Separation by chromatography followed by mass-based detection.[8]
Throughput HighLower, but improving with automation.
Sensitivity Generally high (pg/mL to low ng/mL range).[7]High for small molecules (pg/mL), moderate for large molecules (ng/mL).[7][9]
Specificity Dependent on reagent quality and potential cross-reactivity.[8]High, based on mass-to-charge ratio, offering excellent selectivity.
Development Time Longer, due to critical reagent generation and characterization.[1]Faster, particularly for payload assays where generic methods can be adapted.
Cost Lower per sample for established assays, but high initial reagent development cost.[5]Higher instrument cost, but potentially lower reagent cost.[1]
Multiplexing LimitedHigh, capable of analyzing multiple analytes in a single run.[5]
DAR Information Indirectly assessed, can be sensitive to DAR heterogeneity.[6]Can provide information on DAR distribution and changes over time.[4]

Key Validation Parameters and Acceptance Criteria

Robust analytical method validation is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10] The core validation parameters are essential to ensure the reliability and reproducibility of bioanalytical data. The harmonized ICH M10 guideline is now the global standard for bioanalytical method validation.[11]

Validation ParameterDescriptionGeneral Acceptance Criteria (ICH M10)
Accuracy Closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[10][11]
Precision Degree of agreement among multiple measurements of the same sample.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[11]
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interference at the analyte's retention time or response.
Sensitivity (LLOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Response should be at least 5 times the response of a blank sample.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 is generally expected. At least 75% of non-zero standards should meet accuracy criteria.
Dilution Integrity The ability to dilute a sample with a concentration above the Upper Limit of Quantification (ULOQ) and obtain an accurate measurement.Accuracy and precision of diluted samples should be within ±15%.[10]
Stability The chemical stability of an analyte in a given matrix under specific conditions for defined periods.Mean concentration of stability samples should be within ±15% of the nominal concentration.[12]
Matrix Effect (for LC-MS/MS) The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components.The CV of the matrix factor should be ≤15%.

Experimental Protocols for Key Validation Assays

Detailed and well-documented experimental protocols are the foundation of a successful method validation. Below are generalized protocols for key assays.

Ligand-Binding Assay (LBA) for Total Antibody Quantification

This protocol outlines a standard sandwich ELISA format for the determination of total antibody concentration.

Methodology:

  • Coating: Microtiter plates are coated with a capture antibody (e.g., anti-human IgG) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound capture antibody.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated to prevent non-specific binding.

  • Sample/Standard Incubation: Calibrators, quality control samples (QCs), and unknown samples are added to the wells and incubated.

  • Washing: Plates are washed to remove unbound components.

  • Detection Antibody Incubation: A labeled detection antibody (e.g., HRP-conjugated anti-human IgG) is added and incubated.

  • Washing: Plates are washed to remove unbound detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, leading to a colorimetric reaction.

  • Reaction Stoppage: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured using a plate reader, and concentrations are determined from the standard curve.

LBA_Total_Antibody_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block Non-specific Binding Sites Wash1->Block Add_Sample Add Samples, Standards, QCs Block->Add_Sample Wash2 Wash Add_Sample->Wash2 Add_Detection Add Labeled Detection Antibody Wash2->Add_Detection Wash3 Wash Add_Detection->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Plate (Optical Density) Stop_Reaction->Read_Plate Calculate Calculate Concentrations Read_Plate->Calculate LCMS_Free_Payload_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution LC_Separation LC Separation (Reversed-Phase) Evaporation_Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

References

A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust evaluation of in vitro cytotoxicity is a cornerstone of antibody-drug conjugate (ADC) development. Selecting the appropriate assay is critical for generating reliable and reproducible data to inform candidate selection and characterization. This guide provides a comprehensive comparison of commonly used cytotoxicity assays for ADCs, supported by experimental data and detailed protocols, to aid in making informed decisions for your research.

Principles and Comparison of Common Cytotoxicity Assays

The selection of a cytotoxicity assay can significantly impact the interpretation of experimental results, as each assay measures different biological endpoints. An assay that quantifies an early apoptotic event may yield different results than one that measures a late-stage necrotic event.[1] Therefore, a thorough understanding of the underlying mechanism of each assay is paramount. The following table summarizes the key characteristics of several widely used cytotoxicity assays.

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric (e.g., MTT, XTT) Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[2]- Well-established and widely used.- Inexpensive.- Endpoint assay requiring cell lysis for MTT.- Insoluble formazan crystals in MTT assay require a solubilization step.- Potential for interference from colored compounds.
Fluorometric (e.g., Resazurin) Measures metabolic activity through the reduction of non-fluorescent resazurin (B115843) to the highly fluorescent resorufin (B1680543) by viable cells.- Higher sensitivity than colorimetric assays.- Homogeneous "add-mix-measure" format.- Non-toxic to cells, allowing for kinetic studies.- Potential for interference from fluorescent compounds.- Signal can be influenced by changes in cellular metabolism not related to viability.
Luminescent (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.- High sensitivity, can detect as few as 15 cells.- Rapid, "add-mix-measure" protocol.- Wide linear range.- Endpoint assay that requires cell lysis.- Signal can be affected by conditions that alter intracellular ATP levels.
Enzyme Release (e.g., LDH) Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of membrane integrity (necrosis).- Directly measures cell death.- Can distinguish between apoptosis (low LDH release) and necrosis (high LDH release) in some contexts.- Less sensitive for detecting apoptosis or cytostatic effects.- Background LDH from serum in culture medium can be a concern.
Membrane Integrity (e.g., CytoTox-Glo™) Measures the activity of a "dead-cell" protease released from cells that have lost membrane integrity, using a luminogenic peptide substrate.- Directly quantifies cytotoxicity.- High sensitivity and wide dynamic range.- Homogeneous assay format.- Endpoint assay.- Signal is specific to loss of membrane integrity and may not capture other forms of cell death.

Comparative Cytotoxicity Data for Trastuzumab Emtansine (T-DM1)

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an ADC. The following table provides a compilation of published IC50 values for the ADC Trastuzumab Emtansine (T-DM1) determined by various cytotoxicity assays in different breast cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions such as cell passage number, seeding density, and incubation time.

Cell LineAssay TypeIC50 (ng/mL)Reference
MDA-MB-361MTT~20[3]
SK-BR-3MTT~10[4]
AU-565MTT~10[4]
HCC1954MTT~20[4]
MDA-MB-453MTT~100[4]
SKOV-3MTT1200[4]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and implementing cytotoxicity assays. The following diagrams, generated using Graphviz, illustrate a general workflow for an ADC cytotoxicity assay and the apoptotic signaling pathway induced by ADCs.

ADC_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plate treatment Add ADC to cells cell_culture->treatment adc_prep Prepare ADC Serial Dilutions adc_prep->treatment incubation Incubate (e.g., 72-120h) treatment->incubation add_reagent Add Cytotoxicity Reagent incubation->add_reagent read_plate Measure Signal (Absorbance, Fluorescence, or Luminescence) add_reagent->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

A generalized workflow for in vitro ADC cytotoxicity assays.

ADC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathway Apoptotic Signaling ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload Payload Release Lysosome->Payload DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Intrinsic Pathway Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Caspase_3->Apoptosis

Simplified signaling pathway of ADC-induced apoptosis.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed, step-by-step protocols for three common cytotoxicity assays.

MTT (Colorimetric) Assay

This protocol is adapted from established methods for assessing cell viability.[2]

Materials:

  • Target cancer cell line

  • Complete culture medium

  • Antibody-Drug Conjugate (ADC)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells in triplicate. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Resazurin (Fluorometric) Assay

This protocol is based on the principle of reducing resazurin to the fluorescent resorufin.[5][6][7][8]

Materials:

  • Target cancer cell line

  • Complete culture medium

  • Antibody-Drug Conjugate (ADC)

  • Resazurin solution (e.g., 0.15 mg/mL in DPBS)

  • Opaque-walled 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72-120 hours).

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release (Colorimetric) Assay

This protocol measures the release of LDH from damaged cells.[9][10][11][12][13]

Materials:

  • Target cancer cell line

  • Complete culture medium (serum-free medium is recommended during the assay to reduce background)

  • Antibody-Drug Conjugate (ADC)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same steps for cell seeding and ADC treatment as in the MTT protocol. Include wells for a positive control (maximum LDH release, treated with lysis buffer from the kit) and a negative control (spontaneous LDH release, untreated cells).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the spontaneous release from the ADC-treated and maximum release values. Determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

By carefully selecting and validating the most appropriate cytotoxicity assay, researchers can generate high-quality data to confidently advance their ADC development programs.

References

Assessing the Bystander Effect of MC-Val-Cit-PAB-Retapamulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) can be significantly enhanced by the bystander effect, where the cytotoxic payload kills not only the target cancer cell but also adjacent, antigen-negative cells. This phenomenon is particularly crucial for treating heterogeneous tumors. This guide provides a framework for assessing the bystander effect of a theoretical ADC, MC-Val-Cit-PAB-retapamulin, by comparing its components to established ADC platforms and detailing relevant experimental protocols.

Mechanism of Action: A Tripartite System

The bystander effect of an ADC is contingent on the interplay of its three components: the monoclonal antibody, the linker, and the cytotoxic payload. In the case of this compound, the mechanism can be broken down as follows:

  • Targeting: A monoclonal antibody specific to a tumor-associated antigen binds to the surface of a cancer cell.

  • Internalization and Cleavage: The ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, cleave the valine-citrulline (Val-Cit) dipeptide linker.[1][][3] The para-aminobenzyl carbamate (B1207046) (PAB) spacer then self-immolates, ensuring the release of the unmodified payload.[4][5]

  • Payload Action and Diffusion: Once released, retapamulin (B1680546) would exert its cytotoxic effect. For a bystander effect to occur, the released retapamulin must be able to diffuse across the lysosomal and plasma membranes to enter the cytoplasm and subsequently exit the cell into the tumor microenvironment, where it can then affect neighboring cells.[4][]

The Payload: Retapamulin and its Predicted Bystander Potential

Retapamulin is a pleuromutilin (B8085454) antibiotic that inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[7][8][9][10][11] While its primary use is as a topical antibiotic for skin infections, its mechanism of action could potentially be repurposed for an ADC.[8][12][13]

The extent of the bystander effect is heavily influenced by the physicochemical properties of the payload, particularly its membrane permeability.[4][14] To predict the bystander potential of retapamulin, we can compare it to well-characterized ADC payloads like MMAE (monomethyl auristatin E) and MMAF (monomethyl auristatin F).

PayloadLinker SystemMembrane PermeabilityBystander Effect
MMAE MC-Val-Cit-PABHigh (hydrophobic, neutral molecule)Potent[4][14]
MMAF MC-Val-Cit-PABLow (charged molecule)Limited to no bystander killing[14][15]
Retapamulin MC-Val-Cit-PABPredicted to be moderate to high (hydrophobic)Potentially significant

MMAE, a hydrophobic and uncharged molecule, readily diffuses across cell membranes, leading to a potent bystander effect.[4][14] In contrast, MMAF, which has a charged C-terminal phenylalanine, exhibits poor membrane permeability and consequently, a diminished bystander effect.[14][15] Retapamulin is a relatively hydrophobic molecule, which suggests it may have good membrane permeability, a key characteristic for an effective bystander effect.[7] However, without direct experimental data, this remains a prediction.

The Linker: MC-Val-Cit-PAB

The maleimidocaproyl (MC) group allows for stable covalent attachment to the antibody, while the Val-Cit dipeptide provides a cleavage site for lysosomal proteases.[5][16][17] The PAB spacer ensures the efficient release of the unmodified payload.[5][18] This linker system is considered "cleavable" and is designed to release the payload within the target cell.[1][19] The efficiency of this cleavage is a critical determinant of the amount of payload available to exert a bystander effect.

Alternatives to the Val-Cit linker include other peptide sequences like Val-Ala, which can also be cleaved by lysosomal proteases, and non-peptide linkers that are cleaved by different mechanisms, such as disulfide linkers that are sensitive to the reducing environment of the cell or pH-sensitive linkers.[19][] A novel approach involves using linkers that can be cleaved by enzymes present in the tumor microenvironment, such as caspase-3, which could enhance the bystander effect.[21]

Experimental Protocols for Assessing the Bystander Effect

A combination of in vitro and in vivo assays is essential to quantitatively assess the bystander effect of an ADC.[22][23]

In Vitro Assays

1. Co-culture Bystander Assay: This is a fundamental method for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[24][25]

  • Cell Line Selection: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload are chosen. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[4][25]

  • Co-culture Setup: Ag+ and Ag- cells are seeded together in various ratios.

  • Treatment: The co-culture is treated with the ADC.

  • Analysis: The viability of the fluorescently labeled Ag- cells is quantified using methods like flow cytometry or high-content imaging. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.[22][26]

2. Conditioned Medium Transfer Assay: This assay determines if the cytotoxic effect is mediated by a secreted payload.[23][27][24]

  • Treatment of Donor Cells: The Ag+ "donor" cells are treated with the ADC.

  • Collection of Conditioned Medium: After a set incubation period, the culture medium, which now contains the released payload, is collected.

  • Treatment of Recipient Cells: The conditioned medium is transferred to a culture of Ag- "recipient" cells.

  • Analysis: The viability of the recipient cells is assessed. A decrease in viability confirms that a soluble, cell-permeable payload is responsible for the bystander effect.[23][25]

In Vivo Assay

Admixed Tumor Model: This model evaluates the bystander effect in a more physiologically relevant setting.[14][28]

  • Model Establishment: A mixture of Ag+ and Ag- tumor cells is co-implanted subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[4][28]

  • Treatment: Once tumors are established, the mice are treated with the ADC.

  • Analysis: Tumor growth is monitored. A significant inhibition of the growth of the Ag- tumor cell population in the presence of the Ag+ cells and the ADC demonstrates an in vivo bystander effect.[14][28]

Visualizing the Process

To better understand the complex processes involved in the bystander effect, the following diagrams illustrate the key mechanisms and experimental workflows.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_intracellular_pos Antigen-Positive Cell cluster_intracellular_neg Antigen-Negative Cell ADC This compound ADC TumorCell_Ag_pos Antigen-Positive Tumor Cell ADC->TumorCell_Ag_pos Binding Internalization Internalization (Endocytosis) TumorCell_Ag_pos->Internalization TumorCell_Ag_neg Antigen-Negative Tumor Cell Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Released_Payload Released Retapamulin Cleavage->Released_Payload CellDeath_pos Apoptosis Released_Payload->CellDeath_pos Cytotoxicity Payload_Uptake Payload Uptake Released_Payload->Payload_Uptake Diffusion CellDeath_neg Apoptosis Payload_Uptake->CellDeath_neg Bystander Killing

Caption: Mechanism of this compound bystander effect.

References

A Comparative Guide to the Stability of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a paramount determinant of its therapeutic index, directly influencing both efficacy and safety.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may impede the timely release of the cytotoxic payload within the target cell.[1] This guide provides an objective comparison of the stability profiles of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

Understanding Linker Technology in ADCs

Linkers are the critical bridge between the monoclonal antibody and the potent cytotoxic payload, governing the ADC's stability in circulation and the mechanism of drug release at the target site. The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, impacting its mechanism of action and overall clinical performance.[2]

Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as enzymes, lower pH, or a higher concentration of reducing agents.[1][3] This targeted release can contribute to a "bystander effect," where the released payload can eliminate neighboring antigen-negative tumor cells.[2]

Non-cleavable linkers , in contrast, do not have a specific cleavage site and rely on the complete degradation of the antibody component within the lysosome to release the payload.[3] This mechanism generally results in higher plasma stability and potentially a better safety profile due to reduced off-target payload release.[4]

Comparative Stability Data

The following tables summarize quantitative data on the plasma stability of various cleavable and non-cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValueReference
HydrazonePhenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days[5]
HydrazoneNot SpecifiedNot SpecifiedpH 7.4 BufferHalf-life (t1/2)183 hours[5]
PeptideVal-Cit-PABCNot SpecifiedHumanHalf-life (t1/2)~230 days[5]
PeptidePhe-Lys-PABCNot SpecifiedHumanHalf-life (t1/2)~30 days[5]
PeptideVal-Cit-PABCNot SpecifiedMouseHalf-life (t1/2)~80 hours[5]

Table 2: Stability of Non-Cleavable Linkers

Linker TypeLinker ExampleADC ConstructPlasma SourceStability ObservationReference
ThioetherSMCCAnti-EpCAM-SMCC-DM1Colon Cancer Cell LinesStable, processed within lysosomes[6]
ThioetherMCCAnti-HER2-MCC-DM1Rat and MouseMore stable than disulfide linker[7]
Amide (via Transglutaminase)Amino-PEG6Site-specifically conjugatedMouseStable at most conjugation sites over 4.5 days[4]

Experimental Protocols

Accurate assessment of ADC stability is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and payload release of an ADC in plasma.[2]

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using the methods described below.

Quantification of Intact ADC by ELISA

Objective: To measure the concentration of ADC that retains its payload over time in plasma.[8]

Protocol Outline:

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add diluted plasma samples to the wells and incubate for 2 hours at room temperature to allow the intact ADC to bind to the coated antigen.[1]

  • Washing: Repeat the wash step.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. Incubate for 1 hour at room temperature.[1]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of intact ADC. A standard curve is used for quantification.

Quantification of Drug-to-Antibody Ratio (DAR) by LC-MS

Objective: To determine the average number of payload molecules conjugated to an antibody over time.

Protocol Outline:

  • Sample Preparation:

    • For intact ADC analysis, dilute the ADC sample to 1 mg/mL.[9]

    • For reduced ADC analysis, add dithiothreitol (B142953) (DTT) to a final concentration of 50 mmol/L to the diluted ADC sample and incubate at 37°C to separate the light and heavy chains.[9]

  • LC Separation:

    • Inject the prepared sample into a reverse-phase HPLC system (e.g., using a PLRP-S column).[9]

    • Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate the different drug-loaded species.[10]

  • MS Detection:

    • The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF).[9]

    • Acquire mass spectra of the intact or reduced antibody chains.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the different species.

    • Calculate the weighted average DAR by combining the peak area percentages of each species from the UV chromatogram with the number of conjugated drugs for each peak.[]

Quantification of Free Payload by LC-MS/MS

Objective: To measure the concentration of prematurely released cytotoxic payload in circulation.[1]

Protocol Outline:

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.[1]

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant containing the free payload.[1]

  • LC Separation:

    • Inject the supernatant into a UPLC system equipped with a C18 column.[12]

    • Use an appropriate mobile phase gradient to separate the payload from other plasma components.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the payload.[12]

    • A stable isotope-labeled internal standard of the payload is typically used for accurate quantification.[12]

  • Data Analysis:

    • Generate a calibration curve using known concentrations of the payload.

    • Quantify the free payload concentration in the plasma samples by comparing their peak area ratios (payload/internal standard) to the calibration curve.[13]

Visualizing Key Processes

The following diagrams illustrate the fundamental differences in the mechanism of action between cleavable and non-cleavable linkers and the experimental workflow for assessing ADC stability.

Cleavable_Linker_Pathway ADC ADC (Cleavable Linker) Circulation Systemic Circulation ADC->Circulation TumorCell Tumor Cell Circulation->TumorCell Targeting Internalization Internalization TumorCell->Internalization Lysosome Lysosome (Enzymes, Low pH) Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Cleavage Cytotoxicity Cell Death PayloadRelease->Cytotoxicity BystanderEffect Bystander Killing PayloadRelease->BystanderEffect

Caption: Mechanism of action for an ADC with a cleavable linker.

NonCleavable_Linker_Pathway ADC ADC (Non-Cleavable Linker) Circulation Systemic Circulation (High Stability) ADC->Circulation TumorCell Tumor Cell Circulation->TumorCell Targeting Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome AntibodyDegradation Antibody Degradation Lysosome->AntibodyDegradation PayloadRelease Payload-Linker- Amino Acid Release AntibodyDegradation->PayloadRelease Cytotoxicity Cell Death PayloadRelease->Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

ADC_Stability_Workflow cluster_0 Sample Preparation & Incubation cluster_1 Analytical Methods cluster_2 Data Analysis ADC_Sample ADC Sample Incubation Incubate at 37°C (Collect at time points) ADC_Sample->Incubation Plasma Plasma (Human, Mouse, etc.) Plasma->Incubation ELISA ELISA (Intact ADC Quantification) Incubation->ELISA LCMS_DAR LC-MS (DAR Measurement) Incubation->LCMS_DAR LCMS_FreePayload LC-MS/MS (Free Payload Quantification) Incubation->LCMS_FreePayload StabilityProfile Determine Stability Profile (Half-life, % Cleavage) ELISA->StabilityProfile LCMS_DAR->StabilityProfile LCMS_FreePayload->StabilityProfile

References

Safety Operating Guide

Proper Disposal of MC-Val-Cit-PAB-retapamulin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

MC-Val-Cit-PAB-retapamulin is a potent agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Due to its cytotoxic nature, stringent adherence to proper disposal procedures is paramount to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive operational and disposal plan, emphasizing safe handling practices and regulatory compliance.

Immediate Safety Precautions

Given its classification as a cytotoxic compound, all handling and disposal of this compound must be conducted with appropriate personal protective equipment (PPE) and within a designated containment area.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Wear two pairs of chemotherapy-tested gloves, a disposable gown with a solid front, safety goggles or a face shield, and respiratory protection as determined by your institution's safety protocols.

  • Containment: All manipulations involving powdered or liquid forms of this compound should be performed within a certified biological safety cabinet (BSC) or a similar containment primary engineering control to prevent aerosolization and exposure.

  • Designated Area: All work with this compound should be restricted to a designated area with clear signage indicating the presence of a cytotoxic agent.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and any materials contaminated with it is through high-temperature incineration via a licensed hazardous waste management service. Chemical deactivation should be approached with caution and is primarily intended for surface decontamination rather than bulk waste treatment.

1. Waste Segregation and Collection:

  • Cytotoxic Waste Stream: All materials that have come into contact with this compound, including unused compound, solutions, contaminated PPE, labware (e.g., pipette tips, tubes, vials), and cleaning materials, must be segregated into a dedicated cytotoxic waste stream.[1]

  • Proper Labeling: Cytotoxic waste containers must be clearly labeled with the cytotoxic symbol and any other warnings required by local and national regulations.[1] These containers should be puncture-proof and leak-proof.[1]

2. Liquid Waste Management:

  • Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to the sanitary sewer.

  • Organic Solvents: Waste containing organic solvents should be collected in a separate, appropriately labeled hazardous waste container compatible with the solvents used.

3. Solid Waste Management:

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.

  • Contaminated Labware and PPE: All contaminated non-sharp solid waste, such as gloves, gowns, and plasticware, should be placed in double-bagged, sealed plastic bags within a rigid, leak-proof cytotoxic waste container.[2]

4. Spill Management and Decontamination:

  • Spill Kit: A dedicated cytotoxic drug spill kit must be readily available in all areas where the compound is handled.[3] Personnel must be trained in its proper use.

  • Cleanup Procedure:

    • Secure the area and alert others.

    • Don the appropriate PPE from the spill kit, including respiratory protection.[3]

    • Contain the spill using absorbent pads from the kit.

    • For liquid spills, carefully absorb the liquid. For powder spills, gently cover with damp absorbent material to avoid raising dust.

    • Clean the spill area. While no single agent is known to deactivate all cytotoxic drugs, a common practice for surface decontamination involves a two-step process:

      • Deactivation (use with caution): Wipe the area with a solution of sodium hypochlorite (B82951) (e.g., 5.25% solution) followed by a neutralizing agent like sodium thiosulfate.[3][4] Be aware that the effectiveness of this for this compound has not been specifically validated.

      • Cleaning: Thoroughly clean the area with a detergent solution and water.[4]

    • Place all cleanup materials in the cytotoxic waste container.

    • Document the spill according to your institution's procedures.[3]

Chemical Stability and Degradation Considerations

While high-temperature incineration is the definitive disposal method, understanding the chemical liabilities of the conjugate's components can inform decontamination procedures. The following table summarizes known sensitivities.

ComponentChemical Sensitivity / InstabilityNotes
MC (Maleimide) Susceptible to retro-Michael addition in the presence of thiols. Undergoes hydrolysis at neutral to high pH.[5][6]Degradation can be accelerated by strong oxidizing agents like sodium hypochlorite.
Val-Cit-PAB Linker Primarily cleaved by the lysosomal enzyme Cathepsin B.Limited information on purely chemical cleavage for disposal. Peptide bonds can be hydrolyzed by strong acids or bases, but this is not a standard decontamination practice.
Retapamulin Degraded by certain oxidizing agents.[4]Specific chemical degradation pathways for disposal are not well-documented.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Collection & Disposal A Liquid Waste (Aqueous & Organic) D Labeled, Leak-proof Cytotoxic Liquid Waste Container A->D B Solid Waste (PPE, Labware) E Double-bagged, Labeled Cytotoxic Solid Waste Container B->E C Sharps Waste F Labeled Cytotoxic Sharps Container C->F G Store in Designated Hazardous Waste Accumulation Area D->G E->G F->G H Arrange Pickup by Licensed Hazardous Waste Management Service G->H I High-Temperature Incineration H->I

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety data sheets (SDS), environmental health and safety (EHS) department, and local, state, and federal regulations for complete and specific disposal instructions.

References

Personal protective equipment for handling MC-Val-Cit-PAB-retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of MC-Val-Cit-PAB-retapamulin, an agent-linker conjugate used in the development of antibody-drug conjugates (ADCs). Due to its composition, which includes a cytotoxic component, stringent safety protocols are essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and accidental ingestion.

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal exposure. The outer pair should be changed immediately upon contamination.
Lab Coat Disposable, back-closing gown made of low-permeability fabric with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Shields eyes from splashes and aerosols.
Respiratory Protection A fit-tested N95 respirator or higher is recommended, especially when handling the powder form or creating solutions.Minimizes the risk of inhaling aerosolized particles.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.

2.1. Preparation and Handling Area

  • All handling of this compound, especially in its powdered form, should be conducted in a designated containment area such as a certified chemical fume hood or a biological safety cabinet.

  • The work surface should be covered with disposable, absorbent bench paper.

  • Ensure that a spill kit and appropriate waste disposal containers are readily accessible before beginning any work.

2.2. Step-by-Step Handling Procedure

  • Donning PPE: Before entering the designated handling area, put on all required personal protective equipment in the correct order (gown, inner gloves, respiratory protection, eye protection, outer gloves).

  • Preparation:

    • If working with a powdered form, carefully weigh the required amount in the containment unit. Use low-turbulence techniques to minimize aerosol generation.

    • When preparing solutions, add the solvent slowly and carefully to the powder to avoid splashing.

  • Experimental Use: Conduct all experimental procedures within the designated containment area.

  • Decontamination of Work Area: Upon completion of work, wipe down all surfaces in the containment area with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.

Emergency and Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.

3.1. Spill Kit Contents

  • Appropriate PPE (as listed in the table above)

  • Absorbent pads or materials

  • Designated hazardous waste bags

  • Scoop and scraper for solid spills

  • Decontamination solution

  • Warning signs to secure the area

3.2. Spill Cleanup Protocol

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Post warning signs to prevent entry.

  • Don PPE: Put on a full set of fresh personal protective equipment before re-entering the spill area.

  • Containment:

    • For liquid spills: Cover the spill with absorbent pads, working from the outside in.

    • For solid spills: Gently cover the spill with damp absorbent material to avoid raising dust.

  • Cleanup:

    • Carefully collect all contaminated materials using a scoop or scraper.

    • Place all contaminated materials into a designated hazardous waste bag.

  • Decontamination:

    • Clean the spill area with a decontamination solution, starting from the outer edge and working inwards.

    • Allow the decontamination solution to remain for the recommended contact time.

    • Wipe the area with fresh absorbent pads.

  • Disposal: Place all used cleaning materials and contaminated PPE into the hazardous waste bag. Seal the bag and place it in a second hazardous waste bag (double-bagging).

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and used consumables, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All contaminated liquid waste, including unused solutions and decontamination rinses, must be collected in a designated, labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: All contaminated sharps must be placed in a designated, puncture-proof sharps container for hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Final Disposal prep_area 1. Prepare Designated Containment Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh_dissolve 3. Weigh/Dissolve Compound don_ppe->weigh_dissolve experiment 4. Conduct Experiment weigh_dissolve->experiment decontaminate 5. Decontaminate Work Area experiment->decontaminate dispose_waste 6. Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE Carefully dispose_waste->doff_ppe waste_pickup 8. Hazardous Waste Pickup doff_ppe->waste_pickup

Caption: Workflow for Safe Handling of this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.